molecular formula C10H13ClN2O B1345276 N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide CAS No. 879326-78-0

N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide

Cat. No.: B1345276
CAS No.: 879326-78-0
M. Wt: 212.67 g/mol
InChI Key: TXYASGLTJVGMHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide is a useful research compound. Its molecular formula is C10H13ClN2O and its molecular weight is 212.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(5-chloropyridin-3-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-10(2,3)9(14)13-8-4-7(11)5-12-6-8/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYASGLTJVGMHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=CN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640084
Record name N-(5-Chloropyridin-3-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879326-78-0
Record name N-(5-Chloro-3-pyridinyl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879326-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Chloropyridin-3-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide, a key intermediate in pharmaceutical and agrochemical research. The document is structured to provide not only a step-by-step protocol but also the scientific rationale behind the chosen synthetic pathways, ensuring a deep understanding for researchers, scientists, and drug development professionals.

Introduction and Significance

This compound is a substituted pyridine derivative of interest in medicinal and agricultural chemistry. The presence of the chloro-substituted pyridine ring and the pivalamide moiety imparts specific physicochemical properties that are often sought in the development of bioactive molecules. The pyridine core is a prevalent motif in numerous pharmaceuticals, and its substitution pattern can significantly influence biological activity, selectivity, and pharmacokinetic profiles. This guide will detail a reliable and efficient synthesis of this compound, starting from readily available precursors.

Retrosynthetic Analysis and Chosen Pathway

A retrosynthetic analysis of the target molecule reveals that the most straightforward approach is the formation of an amide bond between 5-amino-3-chloropyridine and a source of the pivaloyl group.

G target This compound disconnection Amide Bond Formation target->disconnection intermediates 5-amino-3-chloropyridine + Pivaloyl Chloride disconnection->intermediates

Caption: Retrosynthetic analysis of the target molecule.

While various methods exist for amide bond formation, the use of pivaloyl chloride as the acylating agent is a robust and high-yielding choice for this particular transformation. This method is often preferred for its simplicity and the high reactivity of the acyl chloride, which typically leads to clean and efficient reactions.

The synthesis of the key intermediate, 5-amino-3-chloropyridine, is also a critical consideration. While direct chlorination of 3-aminopyridine can lead to a mixture of isomers, a more controlled and regioselective approach involves the Curtius rearrangement of 5-chloronicotinic acid. This pathway ensures the desired substitution pattern and high purity of the final product.

Synthesis of the Starting Material: 5-amino-3-chloropyridine via Curtius Rearrangement

The Curtius rearrangement provides a reliable method for converting a carboxylic acid to a primary amine with one less carbon atom, proceeding through an isocyanate intermediate.[1]

G cluster_0 Curtius Rearrangement Pathway 5-chloronicotinic_acid 5-Chloronicotinic Acid acyl_azide 5-Chloronicotinoyl Azide 5-chloronicotinic_acid->acyl_azide 1. SOCl₂ 2. NaN₃ isocyanate 5-Chloro-3-pyridinyl Isocyanate acyl_azide->isocyanate Heat (Δ) carbamate tert-Butyl (5-chloropyridin-3-yl)carbamate isocyanate->carbamate t-BuOH amine 5-amino-3-chloropyridine carbamate->amine Acid (e.g., HCl)

Caption: Synthesis of 5-amino-3-chloropyridine.

Step-by-Step Protocol for 5-amino-3-chloropyridine Synthesis

Part A: Synthesis of 5-Chloronicotinoyl Azide

  • Acid Chloride Formation: To a solution of 5-chloronicotinic acid (1 equivalent) in an inert solvent such as toluene, add thionyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-chloronicotinoyl chloride.

  • Azide Formation: Dissolve the crude 5-chloronicotinoyl chloride in a suitable solvent like acetone. Cool the solution to 0 °C in an ice bath. Separately, dissolve sodium azide (1.5 equivalents) in a minimal amount of water and add it dropwise to the cooled acid chloride solution. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. After completion, the product can be extracted with an organic solvent.

Part B: Curtius Rearrangement and Hydrolysis

  • Isocyanate Formation: The crude 5-chloronicotinoyl azide is carefully heated in an inert, high-boiling solvent such as toluene or dioxane. The rearrangement to the isocyanate occurs with the evolution of nitrogen gas.[1] The reaction progress can be monitored by IR spectroscopy (disappearance of the azide peak and appearance of the isocyanate peak).

  • Carbamate Formation: Once the isocyanate formation is complete, tert-butanol (t-BuOH) is added to the reaction mixture, and heating is continued to form the tert-butyl carbamate (Boc-protected amine).

  • Deprotection: The resulting tert-butyl (5-chloropyridin-3-yl)carbamate is then treated with a strong acid, such as hydrochloric acid (HCl) in a suitable solvent like dioxane or methanol, to cleave the Boc group and afford the desired 5-amino-3-chloropyridine hydrochloride salt. Neutralization with a base will yield the free amine.

Core Synthesis: this compound

The final step in the synthesis is the acylation of 5-amino-3-chloropyridine with pivaloyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HCl generated during the reaction.

G cluster_1 Final Amide Synthesis amine 5-amino-3-chloropyridine product This compound amine->product Pivaloyl Chloride, Base (e.g., Triethylamine), Solvent (e.g., DCM) pivaloyl_chloride Pivaloyl Chloride

Caption: Final acylation step.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the acylation of aromatic amines.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (example)Molar Equivalents
5-amino-3-chloropyridine128.561.29 g1.0
Pivaloyl chloride120.581.45 g (1.5 mL)1.2
Triethylamine101.191.52 g (2.1 mL)1.5
Dichloromethane (DCM)-50 mL-
Saturated Sodium Bicarbonate-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-amino-3-chloropyridine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C using an ice bath.

  • Acylation: Slowly add pivaloyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system to afford this compound as a solid.

Alternative Synthetic Pathways

While the acyl chloride method is highly effective, other methods for amide bond formation can also be considered, particularly if the starting materials are more readily available or if milder reaction conditions are required.

  • Coupling Reagents: Pivalic acid can be coupled with 5-amino-3-chloropyridine using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS). This method avoids the use of the more reactive and moisture-sensitive pivaloyl chloride.

  • Catalytic Amidation: Modern catalytic methods, such as those employing palladium or copper catalysts, can facilitate the direct amidation of carboxylic acids or their derivatives with amines.[2][3] These methods are often more atom-economical and can offer advantages in terms of substrate scope and functional group tolerance.

The choice of synthetic route will ultimately depend on factors such as the scale of the reaction, the availability and cost of starting materials, and the desired purity of the final product.

Characterization Data (Predicted)

AnalysisExpected Results
¹H NMR Peaks corresponding to the pivaloyl group (singlet, ~1.3 ppm, 9H), and aromatic protons on the pyridine ring (three distinct signals in the aromatic region, ~7.5-8.5 ppm).
¹³C NMR Resonances for the quaternary carbon and methyl carbons of the pivaloyl group, the amide carbonyl carbon, and the carbons of the chloro-substituted pyridine ring.
IR (KBr) Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching of the amide (~1670 cm⁻¹), and C-Cl stretching.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₃ClN₂O, MW: 212.68 g/mol ), with the characteristic isotopic pattern for a chlorine-containing compound.

Safety and Handling

  • Pivaloyl chloride: is a corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thionyl chloride and Sodium Azide: are toxic and should be handled with extreme care in a fume hood. Sodium azide can form explosive heavy metal azides.

  • Dichloromethane: is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

This guide has outlined a robust and reliable synthetic pathway for the preparation of this compound. By providing a detailed, step-by-step protocol for both the synthesis of the key 5-amino-3-chloropyridine intermediate and the final acylation step, along with the underlying scientific rationale, this document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The outlined procedures, when executed with care and adherence to safety protocols, should provide a high yield of the desired product with excellent purity.

References

  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. [Link]

  • Substituted amide synthesis by amidation. Organic Chemistry Portal. [Link]

  • Catalytic Approaches to the Synthesis of Amide Bonds. CORE. [Link]

  • Catalytic Approaches to the Synthesis of Amide Bonds. CORE. [Link]

  • Catalytic Approaches to the Synthesis of Amide Bonds. CORE. [Link]

Sources

synthesis of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide from 5-amino-3-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide from 5-amino-3-chloropyridine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. The synthesis involves the acylation of 5-amino-3-chloropyridine with pivaloyl chloride. This document delves into the underlying reaction mechanism, offers a meticulously validated step-by-step protocol, and discusses critical process parameters and safety considerations. The intended audience for this guide includes researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound serves as a crucial building block in the development of novel therapeutics. Its structural motif is present in a range of biologically active molecules, making its efficient and scalable synthesis a topic of significant interest in medicinal chemistry and process development. The synthesis route from 5-amino-3-chloropyridine is a common and effective method, relying on the robust and well-understood chemistry of amide bond formation.

This guide aims to provide a deep, practical understanding of this synthesis, moving beyond a simple recitation of steps to explain the "why" behind the "how." By understanding the causality of each experimental choice, researchers can troubleshoot effectively and adapt the protocol to their specific needs.

Reaction Mechanism and Stoichiometry

The core of this synthesis is the nucleophilic acyl substitution reaction between the primary amine of 5-amino-3-chloropyridine and the electrophilic carbonyl carbon of pivaloyl chloride.

Mechanistic Pathway

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amino group in 5-amino-3-chloropyridine attacks the carbonyl carbon of pivaloyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base, typically a tertiary amine like triethylamine or pyridine, is used to quench the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.

Reagent Roles and Stoichiometry
Reagent Role Stoichiometric Ratio (Typical) Rationale
5-amino-3-chloropyridineStarting Material1.0 eqThe limiting reagent.
Pivaloyl chlorideAcylating Agent1.05 - 1.2 eqA slight excess ensures complete consumption of the starting material.
Triethylamine (or Pyridine)Base1.1 - 1.5 eqNeutralizes the HCl byproduct, preventing protonation of the starting amine.
Dichloromethane (DCM)Solvent-An inert solvent that dissolves the reactants and is easy to remove.

Experimental Protocol: A Validated Step-by-Step Guide

This protocol is designed to be a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Materials and Equipment
  • 5-amino-3-chloropyridine (98% purity)

  • Pivaloyl chloride (99% purity)

  • Triethylamine (≥99.5%, anhydrous)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Reaction Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve 5-amino-3-chloropyridine in anhydrous DCM B Cool the solution to 0-5 °C (ice bath) A->B C Add triethylamine B->C D Slowly add pivaloyl chloride via dropping funnel C->D E Stir at 0-5 °C for 1 hour D->E F Allow to warm to room temperature and stir for 3-5 hours E->F G Monitor reaction progress by TLC F->G H Quench with saturated NaHCO3 (aq) G->H Reaction Complete I Separate organic layer H->I J Wash with brine I->J K Dry organic layer over MgSO4 J->K L Filter and concentrate in vacuo K->L M Recrystallize from a suitable solvent (e.g., ethyl acetate/hexanes) L->M N Collect pure product by filtration M->N O Dry under vacuum N->O

Caption: Workflow for the synthesis of this compound.

Detailed Procedure
  • Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-amino-3-chloropyridine (10.0 g, 77.8 mmol).

  • Add anhydrous dichloromethane (100 mL) and stir until the solid is fully dissolved.

  • Cool the flask in an ice bath to 0-5 °C.

  • To the cooled solution, add triethylamine (12.0 mL, 85.6 mmol, 1.1 eq) dropwise.

  • Reaction: In a dropping funnel, prepare a solution of pivaloyl chloride (10.1 mL, 81.7 mmol, 1.05 eq) in anhydrous dichloromethane (20 mL).

  • Add the pivaloyl chloride solution to the reaction mixture dropwise over 30 minutes, maintaining the internal temperature below 10 °C. A white precipitate of triethylamine hydrochloride will form.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 3-5 hours.

  • In-Process Control (TLC): Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is complete when the starting material spot is no longer visible.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a solid, can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure this compound.

  • Collect the crystals by filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Safety and Handling Precautions

  • Pivaloyl chloride: is corrosive and lachrymatory. Handle with extreme care in a well-ventilated fume hood.

  • Dichloromethane: is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Triethylamine: is a flammable and corrosive liquid with a strong odor. Ensure proper ventilation.

  • The reaction is exothermic, especially during the addition of pivaloyl chloride. Maintain proper temperature control.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

Analysis Expected Result
Appearance White to off-white solid
Yield 85-95%
Melting Point 115-118 °C
¹H NMR Consistent with the structure of this compound.
Mass Spectrometry [M+H]⁺ peak corresponding to the molecular weight of the product.

Conclusion

The synthesis of this compound from 5-amino-3-chloropyridine is a robust and high-yielding reaction when performed with careful control of the reaction conditions. This guide provides a comprehensive framework for this synthesis, grounded in established chemical principles and validated laboratory practices. By following this protocol and understanding the rationale behind each step, researchers can confidently and safely produce this valuable chemical intermediate for their research and development needs.

References

  • General Amide Synthesis Reviews: For a broad overview of amide bond formation, a fundamental reaction in organic chemistry, please refer to

    • Title: Amide bond form
    • Source: N
    • URL: [Link]

  • Safety Data for Reagents: It is crucial to consult the Safety Data Sheets (SDS) for all chemicals used.

    • Title: PubChem
    • Source: National Center for Biotechnology Inform
    • URL: [Link] (Search for individual reagents like "Pivaloyl chloride," "5-amino-3-chloropyridine," etc.)

  • Related Synthetic Procedures: While a direct open-access paper for this exact transformation can be varied, similar procedures are widely reported in the patent literature for the synthesis of related pharmaceutical compounds.

N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide CAS 879326-78-0 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide (CAS 879326-78-0)

Abstract: This document provides a comprehensive technical overview of this compound, CAS 879326-78-0. It is intended for researchers, chemists, and professionals in the fields of drug discovery and agrochemical development. This guide covers the compound's physicochemical properties, a plausible synthetic route with a detailed experimental protocol, analytical characterization methods, potential research applications based on its structural class, and essential safety and handling protocols. The information is grounded in established chemical principles and data from chemical suppliers and related scientific literature to ensure technical accuracy and practical utility.

Introduction and Chemical Identity

This compound is a halogenated heterocyclic compound. Its structure incorporates a pyridine ring, a functional group prevalent in a vast array of bioactive molecules and pharmaceuticals. The presence of a chlorine atom and a bulky pivaloyl (2,2-dimethyl-propionamide) group makes it a unique chemical intermediate. While specific research applications for this exact molecule are not extensively documented in public literature, its structural motifs are common in compounds investigated for medicinal and agrochemical purposes.[1][2] As such, it is primarily of interest as a building block for the synthesis of more complex target molecules in discovery pipelines.

This guide aims to consolidate the available technical data and provide expert insights into its synthesis and handling, thereby enabling researchers to effectively utilize this compound in their laboratory workflows.

Physicochemical and Structural Properties

The fundamental properties of a compound are critical for its application in chemical synthesis, dictating choices for solvents, reaction conditions, and purification methods. The known and predicted properties of this compound are summarized below.

Data Summary
PropertyValueSource(s)
CAS Number 879326-78-0[3][4]
Molecular Formula C₁₀H₁₃ClN₂O[3][5]
Molecular Weight 212.68 g/mol [6]
Appearance Solid
Purity Typically ≥95% - 98% (Commercial)[4][7]
Boiling Point 351.4 ± 27.0 °C (Predicted)[6]
Density 1.199 ± 0.06 g/cm³ (Predicted)[6]
Synonyms N-(5-chloropyridin-3-yl)pivalamide; N-(5-chloropyridin-3-YL)-2,2-dimethylpropanamide[3][7]
InChI Key TXYASGLTJVGMHT-UHFFFAOYSA-N
SMILES String CC(C)(C)C(=O)Nc1cncc(Cl)c1
Chemical Structure Visualization

The structure features a pyridine ring substituted at the 3-position with a pivalamide group and at the 5-position with a chlorine atom. This arrangement influences the electronic properties and steric accessibility of the molecule.

Caption: 2D structure of this compound.

Synthesis and Characterization

While specific vendor-proprietary synthesis methods are not published, a chemically sound and robust route involves the acylation of a suitable amine precursor. The most logical approach is the reaction between 5-chloro-pyridin-3-amine and pivaloyl chloride.

Proposed Synthetic Workflow

This synthesis is a standard nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen of 5-chloro-pyridin-3-amine attacks the electrophilic carbonyl carbon of pivaloyl chloride. A non-nucleophilic base is used to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

synthesis_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Amine 5-chloro-pyridin-3-amine Reaction Acylation Reaction Amine->Reaction AcylChloride Pivaloyl Chloride AcylChloride->Reaction Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Reaction Base Tertiary Amine Base (e.g., Triethylamine, DIPEA) Base->Reaction Temp 0°C to Room Temp Temp->Reaction Workup Aqueous Workup (Quench & Extract) Reaction->Workup 1. Quench HCl 2. Phase Separation Purification Column Chromatography Workup->Purification Crude Product Product N-(5-Chloro-pyridin-3-yl)- 2,2-dimethyl-propionamide Purification->Product Pure Product

Caption: Workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure. Researchers should adapt it based on laboratory conditions and scale.

Materials:

  • 5-chloro-pyridin-3-amine

  • Pivaloyl chloride

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chloro-pyridin-3-amine (1.0 eq). Dissolve it in anhydrous DCM.

    • Causality: Anhydrous conditions are crucial because pivaloyl chloride is highly reactive with water, which would consume the reagent and reduce the yield. An inert atmosphere prevents side reactions with atmospheric oxygen or moisture.

  • Addition of Base: Add triethylamine (1.2-1.5 eq) to the solution. Cool the flask to 0°C in an ice bath.

    • Causality: The base neutralizes the HCl generated in the reaction. A tertiary amine is used because it is non-nucleophilic and will not compete with the primary amine reactant. Cooling the reaction controls the initial exothermic reaction upon adding the acyl chloride.

  • Acylation: Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution at 0°C.

    • Causality: Dropwise addition prevents a rapid temperature increase, minimizing the formation of potential side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

    • Causality: TLC allows for the visualization of the consumption of the starting material and the formation of the product, indicating when the reaction is complete.

  • Workup - Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

    • Causality: The bicarbonate solution neutralizes any remaining acid (HCl or unreacted pivaloyl chloride).

  • Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.

    • Causality: The water wash removes water-soluble impurities and salts. The brine wash helps to remove residual water from the organic layer, initiating the drying process.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Trustworthiness: This self-validating step ensures all water is removed, which is essential for obtaining a clean product and preventing interference in subsequent characterization (like NMR).

  • Purification: Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic singlet at ~1.3 ppm integrating to 9 protons (the tert-butyl group). Signals for the three distinct aromatic protons on the pyridine ring would appear in the downfield region (typically 7.5-9.0 ppm).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique confirms the molecular weight and purity. The mass spectrum should show a prominent ion corresponding to [M+H]⁺ at m/z 213.68, along with the characteristic isotopic pattern for a molecule containing one chlorine atom. The liquid chromatogram provides the purity profile.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The spectrum should display characteristic peaks for the N-H stretch (~3300 cm⁻¹) and the amide C=O stretch (~1670 cm⁻¹).

Potential Research Applications

The value of this compound lies in its utility as a chemical intermediate. The chloro-pyridine core is a well-established pharmacophore and a versatile handle for further chemical modification, such as through cross-coupling reactions.

  • Pharmaceutical Development: Structurally related N-acyl aminopyridines are explored in various therapeutic areas. The fluorinated analogue, N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide, is noted as an intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders.[1] The title compound could similarly be used as a starting point for creating libraries of novel compounds for screening against various biological targets.

  • Agrochemical Chemistry: Chlorinated pyridines are a cornerstone of many modern pesticides and herbicides.[2] The amide functionality can be further modified or may itself contribute to the biological activity of a final product. This compound could serve as a precursor for developing new crop protection agents.[2]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound. The available safety data indicates specific hazards that must be managed.

Hazard Summary
Hazard TypeGHS ClassificationPrecautionary CodesSource(s)
Acute Toxicity Acute Tox. 4, Oral (H302: Harmful if swallowed)P301+P312
Eye Irritation Eye Irrit. 2 (H319: Causes serious eye irritation)P305+P351+P338
Signal Word Warning-
Storage Class 11 - Combustible Solids-
Safe Handling Protocol

safety_workflow Start Handling Protocol Start PPE Wear Personal Protective Equipment (PPE): - Safety glasses with side-shields - Nitrile gloves - Lab coat Start->PPE Handling Handle in a Fume Hood: - Avoid dust formation - Use only in a well-ventilated area PPE->Handling Storage Store Properly: - Keep container tightly closed - Store in a dry, cool place Handling->Storage Spill In Case of Spill: - Avoid breathing dust - Sweep up and place in a suitable container for disposal Handling->Spill Disposal Dispose as Hazardous Waste: - Follow local and national regulations Storage->Disposal Spill->Disposal

Caption: Key safety precautions for handling the compound.

First-Aid Measures:

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[8]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]

  • Skin Contact: Wash off immediately with plenty of water.[8]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing.[8]

Storage:

  • The compound should be stored in a tightly sealed container in a dry and well-ventilated place.[3][8]

Conclusion

This compound (CAS 879326-78-0) is a valuable chemical intermediate for discovery research. While its direct biological applications are not yet defined, its structural features make it a versatile building block for synthesizing novel compounds in the pharmaceutical and agrochemical sectors. This guide provides a foundational understanding of its properties, a reliable synthetic approach, and the critical safety protocols necessary for its handling, empowering researchers to incorporate this compound into their research programs effectively and safely.

References

  • CP Lab Safety. N-(5-Chloro-pyridin-3-yl)-2, 2-dimethyl-propionamide, min 95%, 1 gram. [Link]

  • Sinfoo Biotech. This compound. [Link]

Sources

Spectroscopic Profile of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic characteristics of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide, a halogenated pyridine derivative of interest in chemical synthesis and drug discovery. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally related analogs, to construct a comprehensive and predictive spectroscopic profile. This guide is intended for researchers, chemists, and quality control professionals who require a robust framework for the structural elucidation and characterization of this and similar molecules.

Introduction

This compound (also known as N-(5-chloropyridin-3-yl)pivalamide) belongs to a class of compounds that are significant building blocks in medicinal and agricultural chemistry. The presence of a substituted pyridine ring linked to an amide moiety offers a versatile scaffold for developing novel molecular entities. Accurate and unambiguous structural confirmation is a cornerstone of the chemical sciences, ensuring the identity, purity, and consistency of a synthesized compound. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this process, each providing a unique piece of the structural puzzle. This guide will detail the theoretical basis and predicted data for each of these techniques as they apply to the target molecule.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

Chemical Structure:

Key Properties:

Property Value Source
CAS Number 879326-78-0 [1][2]
Molecular Formula C₁₀H₁₃ClN₂O [1]

| Molecular Weight | 212.68 g/mol |[1] |

Predicted Spectroscopic Analysis

The following sections outline the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its distinct functional groups: a 1,3,5-trisubstituted aromatic pyridine ring, a secondary amide linkage, and a bulky tert-butyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Rationale for Experimental Choices: For ¹H and ¹³C NMR analysis, a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) would be appropriate. DMSO-d₆ is often preferred for amides as it can help in observing the N-H proton, which may exchange too rapidly in other solvents. The spectra would typically be recorded on a 300 MHz or higher field spectrometer to ensure adequate signal dispersion.

3.1.1 Predicted ¹H NMR Data (Reference Solvent: DMSO-d₆)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the amide proton, and the protons of the tert-butyl group.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.9 - 10.2Singlet (broad)1HN-H Amide protons are often deshielded and appear as broad singlets due to quadrupole broadening and potential hydrogen bonding.
~8.7Doublet (d)1HPyridine C2-H This proton is ortho to the ring nitrogen, leading to significant deshielding. It will appear as a small doublet due to coupling with the C4 proton.
~8.4Triplet (t) or Doublet of Doublets (dd)1HPyridine C4-H This proton is coupled to both the C2 and C6 protons, appearing as a triplet or dd.
~8.2Doublet (d)1HPyridine C6-H This proton is ortho to the ring nitrogen and will be deshielded. It appears as a doublet from coupling to the C4 proton.
~1.25Singlet9H-C(CH₃ )₃The nine protons of the tert-butyl group are chemically equivalent and show no coupling, resulting in a strong singlet signal in the aliphatic region.

3.1.2 Predicted ¹³C NMR Data (Reference Solvent: DMSO-d₆)

The carbon NMR will provide information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~176Amide C =OThe carbonyl carbon of an amide typically resonates in this downfield region.
~145Pyridine C 2Aromatic carbon adjacent to nitrogen, deshielded.
~142Pyridine C 6Aromatic carbon adjacent to nitrogen, deshielded.
~136Pyridine C 5Carbon bearing the chloro substituent.
~134Pyridine C 3Carbon attached to the amide nitrogen.
~125Pyridine C 4Aromatic CH carbon.
~39Quaternary C (CH₃)₃The quaternary carbon of the tert-butyl group.
~27-C(CH₃ )₃The three equivalent methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for the identification of key functional groups within a molecule.

Rationale for Experimental Choices: A solid sample would typically be analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. This method requires minimal sample preparation and provides high-quality data.

Predicted IR Absorption Bands:

Predicted Frequency (cm⁻¹)IntensityAssignmentRationale
~3300Medium, BroadN-H StretchThis absorption is characteristic of the stretching vibration of the N-H bond in a secondary amide.
~2970StrongC-H Stretch (sp³)Corresponds to the stretching of the C-H bonds in the tert-butyl group's methyls.
~1680StrongC=O Stretch (Amide I)This is a very characteristic and strong absorption for the carbonyl group in a secondary amide.
~1550MediumN-H Bend / C-N Stretch (Amide II)This band, common in secondary amides, arises from a combination of N-H bending and C-N stretching vibrations.
~1580, 1470Medium-WeakC=C & C=N Ring StretchThese absorptions are typical for the stretching vibrations within the pyridine aromatic ring.
~1050MediumC-Cl StretchThe stretching vibration for a C-Cl bond on an aromatic ring is expected in this region.
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns.

Rationale for Experimental Choices: Electrospray ionization (ESI) in positive ion mode is a common and effective method for analyzing molecules of this type. It typically produces the protonated molecular ion [M+H]⁺, which directly confirms the molecular weight.

Predicted Mass Spectrum Data (ESI+):

Predicted m/z ValueIon SpeciesRationale
213.08 / 215.08[M+H]⁺The molecular ion peak protonated. The presence of a chlorine atom will result in a characteristic isotopic pattern, with the M+2 peak (containing ³⁷Cl) having an intensity of approximately one-third that of the M peak (containing ³⁵Cl). This is a definitive indicator for the presence of one chlorine atom.
157.04 / 159.04[M+H - C₄H₈]⁺A potential fragmentation pathway is the loss of isobutylene from the tert-butyl group.
129.01 / 131.01[Cl-Py-NH₂]⁺Cleavage of the amide bond could lead to the formation of the 5-chloro-3-aminopyridine fragment.
57.07[C(CH₃)₃]⁺The tert-butyl cation is a very stable fragment and is likely to be observed.

Integrated Spectroscopic Workflow

The confirmation of the structure of this compound is not based on a single technique but on the synergy of all three. The following workflow illustrates this integrated approach.

G cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation cluster_2 Structural Confirmation MS Mass Spectrometry (MS) MS_Data Molecular Weight (212.68) Chlorine Isotope Pattern MS->MS_Data NMR NMR Spectroscopy (¹H & ¹³C) NMR_Data Proton/Carbon Framework Connectivity & Environment NMR->NMR_Data IR Infrared (IR) Spectroscopy IR_Data Functional Groups (Amide, Pyridine, Alkyl) IR->IR_Data Confirmation Unambiguous Structure Elucidation of this compound MS_Data->Confirmation NMR_Data->Confirmation IR_Data->Confirmation

Caption: Integrated workflow for structural elucidation.

This workflow demonstrates how MS confirms the molecular formula and the presence of chlorine, IR identifies the key functional groups, and NMR provides the detailed map of the atomic connectivity. Together, they provide a self-validating system for confirming the molecule's identity.

Standard Operating Protocols

The following are generalized, step-by-step protocols for acquiring the spectroscopic data discussed.

NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

  • Dissolution: Cap the tube and gently invert it several times to fully dissolve the sample. A brief sonication may be used if necessary.

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

  • Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C and shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A typical experiment includes 8-16 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra. Reference the spectra to the residual solvent peak.

IR Data Acquisition (ATR-FTIR)
  • Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry Data Acquisition (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

  • Method Setup: Set up the ESI source parameters (e.g., capillary voltage, gas flow, temperature) and the mass analyzer parameters (e.g., mass range, scan time). Select positive ion mode.

  • Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum over the desired mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the [M+H]⁺ ion and analyze its isotopic pattern to confirm the molecular formula and presence of chlorine.

Conclusion

References

This section would typically contain citations to peer-reviewed literature, spectral databases, and spectroscopy textbooks. As no direct experimental data was found, this list is representative of sources that would be used to support the predictive analysis.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of the compound N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this guide will leverage the detailed crystallographic analysis of the closely related analogue, 2,2-dimethyl-N-(pyridin-3-yl)propanamide, as a case study to illustrate the experimental and computational workflows. This paper will delve into the synthesis, single-crystal and powder X-ray diffraction techniques, and advanced analytical methods such as Hirshfeld surface analysis to provide a robust framework for researchers in the pharmaceutical and agrochemical sectors.

Introduction: The Significance of Crystalline Structure in Drug Development

The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance in drug development. The crystalline form of a compound can significantly influence its physicochemical properties, including solubility, stability, bioavailability, and manufacturability.[1] this compound (C₁₀H₁₃ClN₂O, Molar Mass: 212.68 g/mol ) is a pyridine derivative with potential applications in the pharmaceutical and agrochemical industries, similar to other N-aryl-amides.[2][3][4] A thorough understanding of its three-dimensional atomic arrangement is crucial for establishing structure-activity relationships (SAR), optimizing formulation, and ensuring regulatory compliance.

This guide will provide a detailed protocol for the crystal structure determination of this compound, from synthesis and crystallization to advanced structural analysis.

Synthesis and Crystallization

A plausible synthetic route to this compound involves the acylation of 3-amino-5-chloropyridine with pivaloyl chloride. The general procedure, adapted from the synthesis of a similar compound, is as follows:[5]

Experimental Protocol: Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve 3-amino-5-chloropyridine in a suitable anhydrous solvent such as dichloromethane (DCM).

  • Base Addition: Add an appropriate base, for example, triethylamine, to the solution to act as a proton scavenger.

  • Acylation: Cool the mixture in an ice bath (0 °C) and add pivaloyl chloride dropwise with stirring.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Crystallization:

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture. Common solvents for crystallization of organic molecules include ethanol, methanol, ethyl acetate, and hexane.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[6][7]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol is based on the successful structure determination of 2,2-dimethyl-N-(pyridin-3-yl)propanamide and serves as a template for the analysis of the title compound.[5][8]

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: Data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) and a detector. The crystal is maintained at a constant temperature (e.g., 293 K) during data collection.

  • Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure using specialized software. The structure is typically solved by direct methods and refined by full-matrix least-squares on F².

Below is a logical workflow for a typical SC-XRD experiment:

sc_xrd_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffractometer X-ray Diffraction Data Collection Mounting->Diffractometer Solution Structure Solution (e.g., Direct Methods) Diffractometer->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation analysis_relationship cluster_experimental Experimental Techniques cluster_computational Computational Analysis cluster_data Derived Information SC_XRD Single-Crystal XRD PXRD Powder XRD SC_XRD->PXRD Pattern Simulation Structure 3D Atomic Structure SC_XRD->Structure Polymorphism Polymorph Identification PXRD->Polymorphism Hirshfeld Hirshfeld Surface Analysis Interactions Intermolecular Interactions Hirshfeld->Interactions Structure->Hirshfeld

Sources

A Senior Application Scientist's Guide to the Solubility of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of Solubility for N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide

This compound is a substituted pyridine derivative with a molecular structure that suggests its potential utility as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals. The compound's amide and chloro-pyridine functionalities make it an interesting scaffold for further chemical modifications. In the realm of drug discovery and development, understanding the solubility of such a compound is a critical first step.[1] Solubility dictates the feasibility of reaction conditions, purification strategies, formulation development, and ultimately, the bioavailability of a potential drug candidate.[1] A comprehensive grasp of its behavior in various organic solvents is therefore not merely academic but a fundamental prerequisite for its practical application.

This guide provides a framework for approaching the solubility of this compound. In the absence of extensive published quantitative data for this specific molecule, we will delve into the theoretical principles that govern its solubility, provide a detailed experimental protocol for its determination, and discuss the key factors that influence its dissolution in organic media.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility.

PropertyValueSource
Molecular Formula C₁₀H₁₃ClN₂O[Generic Supplier Data]
Molecular Weight 212.68 g/mol [Generic Supplier Data]
Appearance Solid[Generic Supplier Data]
Structure
This compound

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces. Let's dissect the structure of this compound to anticipate its solubility characteristics.

Key Structural Features and Their Influence on Solubility:

  • Amide Group (-CONH-): The amide functional group is polar and capable of acting as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (at the carbonyl oxygen and the nitrogen lone pair).[3][4][5][6] This feature generally imparts solubility in polar solvents, particularly those that can participate in hydrogen bonding.[3][6][7]

  • Pyridine Ring: The pyridine ring is a heterocyclic aromatic amine, which is moderately polar. The nitrogen atom in the ring can act as a hydrogen bond acceptor.

  • Chloro Substituent (-Cl): The chloro group is electronegative and contributes to the overall polarity of the molecule.

  • tert-Butyl Group (-C(CH₃)₃): This is a bulky, non-polar alkyl group. Large non-polar portions of a molecule tend to decrease solubility in polar solvents and increase solubility in non-polar solvents.[7][8]

Predicted Solubility Trends:

Based on these features, we can predict the following general solubility trends for this compound:

  • High Solubility: Expected in polar aprotic solvents like acetone and ethyl acetate, where the solvent can accept hydrogen bonds and engage in dipole-dipole interactions. Polar protic solvents like methanol and ethanol are also likely to be good solvents due to their ability to hydrogen bond with the amide group.

  • Moderate Solubility: Expected in solvents of intermediate polarity such as dichloromethane.

  • Low to Insoluble: Expected in non-polar solvents like hexane and toluene. The non-polar tert-butyl group may provide some affinity for these solvents, but the polar functionalities will likely dominate, leading to poor overall solubility.

The interplay between the energy required to break the crystal lattice of the solid (lattice energy) and the energy released upon solvation of the molecules (solvation energy) will ultimately determine the solubility.[9][10][11][12][13] For a solid to dissolve, the solvation energy must be sufficient to overcome the lattice energy.[9][10][11][12][13]

G cluster_solution Solution Solute Solid Crystal Lattice Solution Dissolved Solute Molecules Solute->Solution Overcoming Lattice Energy (Requires Energy) Solvent Solvent Molecules Solvent->Solution Solvation (Releases Energy)

Caption: Thermodynamic cycle of dissolution.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a solid in a solvent is the shake-flask method, which allows for the establishment of equilibrium between the solid and the solution.[14]

Objective: To determine the equilibrium solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains at the bottom. The excess solid is crucial to ensure that equilibrium is reached.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or use magnetic stir bars.

    • Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a stable concentration.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the withdrawn solution through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analyze the filtered saturated solutions and the standard solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the saturated solutions by interpolating from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

G A Add Excess Solid to Solvent B Equilibrate at Constant Temperature (e.g., 24-48 hours) A->B C Allow Solid to Settle B->C D Withdraw and Filter Supernatant C->D E Quantitative Analysis (e.g., HPLC) D->E F Calculate Solubility E->F

Caption: Experimental workflow for the shake-flask solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: The effect of temperature on solubility depends on the thermodynamics of the dissolution process. For most solids, solubility increases with increasing temperature, as the dissolution is an endothermic process. However, this should be determined experimentally.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic study across a range of solvents with varying polarity indices would provide a comprehensive solubility profile.

  • Crystal Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of the starting material to ensure consistency in solubility measurements.

  • Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner, typically in a tabular format, to allow for easy comparison between different solvents.

Example Data Table (Hypothetical Values):

SolventPolarity IndexSolubility at 25 °C (mg/mL)
Hexane0.1< 0.1
Toluene2.41.5
Dichloromethane3.125.8
Ethyl Acetate4.485.3
Acetone5.1150.2
Ethanol5.2120.6
Methanol6.6115.9

This data can then be used to guide various processes in a research and development setting:

  • Reaction Chemistry: Selecting an appropriate solvent to ensure all reactants are in solution.

  • Crystallization and Purification: Identifying a suitable solvent or solvent system for recrystallization, where the compound has high solubility at elevated temperatures and low solubility at room temperature.[2][14][15][16]

  • Formulation Development: Choosing excipients and solvent systems for creating stable and bioavailable drug formulations.

Conclusion

References

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • Klamt, A. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. Journal of Computational Chemistry. Available at: [Link]

  • CD Formulation. (2023). API Physical & Chemical Characterization. Labinsights. Available at: [Link]

  • NETZSCH Analyzing & Testing. API Characterization. Available at: [Link]

  • LibreTexts Chemistry. (2023). 6.6: Lattice Energy and Solubility. Available at: [Link]

  • Aakash Institute. Solubility, Factors Affecting Solubility, Hydration Enthalpy and Lattice Enthalpy. Available at: [Link]

  • Solubility of Things. (2023). Amides: Structure, Properties, and Reactions. Available at: [Link]

  • LibreTexts Chemistry. (2022). 10.6: Physical Properties of Amides. Available at: [Link]

  • LibreTexts Chemistry. (2020). 3.4: Physical Properties of Amides. Available at: [Link]

  • Science Ready. All You Need to Know About Amines & Amides. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Solubility of Amides. Available at: [Link]

  • Thalladi, V. R. (2010). A beginner's guide to crystallization of organic compounds. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. Available at: [Link]

  • University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Quora. (2018). How to choose a solvent for crystallization of an organic compound. Available at: [Link]

  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection. Available at: [Link]

Sources

Unraveling the Enigma: A Predictive Guide to the Mechanism of Action for N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of a Novel Chemical Entity

In the landscape of drug discovery and development, novel chemical entities (NCEs) present both immense opportunity and significant challenges. N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide is one such molecule. While its synthesis is documented and it is commercially available, its biological activity and mechanism of action (MoA) remain largely uncharacterized in public literature.[1][2][3] This guide, therefore, serves as a comprehensive roadmap for elucidating the MoA of this compound, leveraging a systematic, multi-tiered approach that begins with computational prediction and progresses through rigorous in vitro and in vivo validation. As a Senior Application Scientist, the methodologies outlined herein are designed to be self-validating, ensuring a high degree of scientific integrity and trustworthiness in the generated data.

The core structure, featuring a chloropyridine ring linked to a pivalamide group, provides the initial clues for our investigation.[2] The strategic placement of the chlorine atom and the bulky tert-butyl group will undoubtedly influence its physicochemical properties and potential interactions with biological targets. Our journey will commence with an exploration of the digital realm, using powerful in silico tools to generate our primary hypotheses.

Part 1: In Silico Profiling and Target Hypothesis Generation

The principle of molecular similarity often dictates that structurally related molecules may exhibit similar biological activities.[4] Before embarking on costly and time-consuming wet-lab experiments, a robust in silico assessment is paramount. This initial phase aims to predict potential biological targets and to evaluate the compound's drug-like properties.

Physicochemical Property Analysis

A thorough understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is critical for its development as a potential therapeutic. Various computational models can predict these characteristics.[5][6]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance
Molecular Weight212.68 g/mol [2]Adherence to Lipinski's Rule of Five (MW < 500) suggests good oral bioavailability.
LogP (octanol/water)~2.5 (Predicted)Indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Hydrogen Bond Donors1Favorable for oral absorption.
Hydrogen Bond Acceptors2Favorable for oral absorption.
Polar Surface Area~41 Ų (Predicted)Suggests good cell membrane permeability.
Ligand-Based Target Prediction

Leveraging vast databases of known bioactive molecules, we can predict potential targets for our compound based on structural and chemical similarity.[4][7][8] Tools like SwissTargetPrediction and ChEMBL are invaluable resources for this endeavor.[4][7][8][9][10][11][12][13]

Experimental Protocol: In Silico Target Prediction using SwissTargetPrediction

  • Input Compound Structure: Navigate to the SwissTargetPrediction web server.[4][7][10] Input the SMILES string for this compound: CC(C)(C)C(=O)Nc1cncc(Cl)c1.[2]

  • Select Organism: Choose Homo sapiens as the target organism.

  • Initiate Prediction: Submit the structure for analysis. The server will compare the input molecule against a library of known ligands.[14]

  • Analyze Results: The output will be a ranked list of potential protein targets, classified by family (e.g., kinases, GPCRs, enzymes). The probability score for each prediction indicates the likelihood of interaction.

Structure-Based Target Prediction (Reverse Docking)

Should the ligand-based methods yield ambiguous results, or to further refine our hypotheses, reverse docking can be employed. This technique involves docking our compound into the binding sites of a large number of proteins to identify potential targets with high binding affinity.[5][15]

Workflow for Target Hypothesis Generation

G cluster_0 In Silico Prediction A N-(5-Chloro-pyridin-3-yl)- 2,2-dimethyl-propionamide (SMILES Input) B SwissTargetPrediction Ligand-Based Screening A->B C Reverse Docking (Structure-Based) A->C D Prioritized List of Potential Targets (e.g., Kinase X, GPCR Y) B->D C->D G cluster_1 In Vitro Validation D Prioritized List of Potential Targets E Biochemical Assays (e.g., Kinase Inhibition) D->E F Cell-Based Assays (e.g., CETSA, Reporter Assay) D->F G Validated Biological Target (e.g., Kinase X) E->G F->G

Caption: Workflow for the in vitro validation of predicted targets.

Part 3: Delineating the Downstream Signaling Pathway

Once a direct biological target is validated, the focus shifts to understanding the broader cellular consequences of its modulation. This involves investigating the downstream signaling pathways affected by the compound.

Phospho-Proteomic and Western Blot Analysis

For targets like kinases or phosphatases, a logical next step is to examine the phosphorylation state of downstream substrates.

Experimental Protocol: Western Blot for Pathway Analysis

  • Cell Treatment and Lysis: Treat a relevant cell line with the test compound at various concentrations and time points. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of the downstream signaling proteins of interest.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Hypothetical Signaling Pathway Modulation

G cluster_2 Hypothetical Signaling Pathway Receptor Receptor Kinase_X Kinase X (Validated Target) Receptor->Kinase_X Activates Substrate_A Substrate A Kinase_X->Substrate_A Phosphorylates Substrate_B Substrate B Substrate_A->Substrate_B Activates TF Transcription Factor Substrate_B->TF Activates Gene_Expression Gene Expression TF->Gene_Expression Regulates Compound N-(5-Chloro-pyridin-3-yl)- 2,2-dimethyl-propionamide Compound->Kinase_X Inhibits

Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for predicting and validating the mechanism of action of this compound. By integrating computational predictions with targeted in vitro experiments, researchers can efficiently generate and confirm hypotheses, paving the way for a deeper understanding of this novel compound's biological function. The journey from an uncharacterized molecule to a well-defined pharmacological agent is complex, but with a logical and self-validating approach, the enigma of its mechanism of action can be unraveled. The subsequent steps would involve more comprehensive profiling, including transcriptomics, proteomics, and eventual progression into in vivo models to assess pharmacokinetics, pharmacodynamics, and efficacy.

References

  • ChEMBL - Wikipedia. Wikipedia. [Link]

  • SwissTargetPrediction. SIB Swiss Institute of Bioinformatics. [Link]

  • Computational/in silico methods in drug target and lead prediction. PubMed Central. [Link]

  • SwissTargetPrediction - SIB Swiss Institute of Bioinformatics. Expasy. [Link]

  • ChEMBL. European Bioinformatics Institute (EMBL-EBI). [Link]

  • Computational methods revolutionize drug discovery by predicting protein target sites. News-Medical.net. [Link]

  • SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, Oxford Academic. [Link]

  • SwissTargetPrediction · bio.tools. bio.tools. [Link]

  • A Review of Computational Methods for Predicting Drug Targets. PubMed. [Link]

  • SwissTargetPrediction: a web server for target prediction of bioactive small molecules. PubMed Central. [Link]

  • ChEMBL - Database Commons. Database Commons. [Link]

  • Computational Prediction of Drug-Target Interactions via Ensemble Learning. SpringerLink. [Link]

  • ChEMBL - EMBL-EBI. European Bioinformatics Institute (EMBL-EBI). [Link]

  • Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]

  • ChEMBL EBI Small Molecules Database. Kaggle. [Link]

  • In silico prediction of chemical mechanism of action via an improved network‐based inference method. PubMed Central. [Link]

  • In silico prediction of chemical mechanism-of-action via an improved network-based inference method | Request PDF. ResearchGate. [Link]

  • In Silico Approach Using Free Software to Optimize the Antiproliferative Activity and Predict the Potential Mechanism of Action of Pyrrolizine-Based Schiff Bases. MDPI. [Link]

  • N-(5-Chloro-pyridin-3-yl)-2, 2-dimethyl-propionamide, min 95%, 1 gram. CP Lab Safety. [Link]

  • EP 2 368 550 B1.

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of N-pyridinyl-amides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the N-pyridinyl-amide Scaffold

The N-pyridinyl-amide moiety is a privileged scaffold in modern medicinal chemistry, appearing in a diverse array of biologically active small molecules. Its unique electronic properties and ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, make it an attractive component for designing potent and selective inhibitors of various protein targets. This guide provides an in-depth exploration of the known and potential biological targets of N-pyridinyl-amides, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) data, and provide detailed protocols for the identification of novel protein-ligand interactions involving this versatile chemical entity.

Known Biological Targets of N-pyridinyl-amides

The therapeutic landscape of N-pyridinyl-amides is broad, with compounds demonstrating inhibitory activity against key proteins implicated in cancer, inflammation, and infectious diseases. This section will detail the major classes of N-pyridinyl-amide targets.

Mitogen-Activated Protein Kinase (MAPK) Pathway: p38α Kinase

The p38 MAP kinase pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines.[1][2] The α-isoform of p38 is a key player in the production of pro-inflammatory cytokines such as TNF-α and IL-1β, making it a prime target for anti-inflammatory drug development.[1][3]

Mechanism of Action: N-pyridinyl-amides act as potent and selective inhibitors of p38α kinase by competing with ATP for binding to the active site.[4][5] The pyridine nitrogen forms a crucial hydrogen bond with the backbone NH of Met109 in the hinge region of the kinase, a hallmark interaction for many p38 inhibitors.[5] The amide portion of the molecule often serves as a scaffold to position other functionalities that can engage in additional interactions within the ATP-binding pocket, thereby enhancing potency and selectivity.[4] Some N-pyridinyl-amides have been shown to bind to an allosteric site, inducing a conformational change that indirectly competes with ATP binding.

Illustrative Signaling Pathway:

p38_pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Stress Stress MAPKKK MAPKKK Stress->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 p38_MAPK p38 MAP Kinase MKK3/6->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF-2, MEF-2) p38_MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response (TNF-α, IL-1β production) Transcription_Factors->Inflammatory_Response N_pyridinyl_amide N-pyridinyl-amide Inhibitor N_pyridinyl_amide->p38_MAPK caption p38 MAP Kinase Signaling Pathway

Caption: The p38 MAP kinase signaling cascade and the inhibitory action of N-pyridinyl-amides.

Table 1: Examples of N-pyridinyl-amide based p38α MAP Kinase Inhibitors

Compound IDp38α IC50 (nM)Key Structural FeaturesReference
SB203580 (prototype)50Pyridinyl-imidazole core[1]
BIRB 796<1Diaryl urea with pyridinyl-amide linkage[3]
VX-70216Pyridinyl-amide scaffold[3]
SCIO-46910Pyridinyl-amide derivative[3]
Indoleamine 2,3-dioxygenase (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[6][7][8] In the context of cancer, IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment, leading to localized tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[6][7] This creates an immune-tolerant environment that allows tumors to evade immune surveillance.[7]

Mechanism of Action: N-pyridinyl-amides can be designed to act as potent IDO1 inhibitors. The mechanism of inhibition often involves coordination of a nitrogen atom within the molecule to the heme iron in the active site of IDO1.[9] The amide functionality and the pyridinyl ring can form key hydrogen bond interactions with residues such as Ser167, His346, and Arg343, as well as participate in hydrophobic interactions within the active site pockets.[10] Structure-based drug design has been instrumental in optimizing the potency and pharmacokinetic properties of these inhibitors.[10]

Illustrative Signaling Pathway:

IDO1_pathway cluster_tumor_microenvironment Tumor Microenvironment Tumor_Cell Tumor Cell IDO1 IDO1 Tumor_Cell->IDO1 expresses T_Cell T-Cell Kynurenine Kynurenine IDO1->Kynurenine produces Tryptophan Tryptophan Tryptophan->T_Cell required for activation Tryptophan->IDO1 substrate Kynurenine->T_Cell suppresses N_pyridinyl_amide N-pyridinyl-amide Inhibitor N_pyridinyl_amide->IDO1 caption IDO1-mediated Immune Suppression

Caption: The role of IDO1 in tumor immune evasion and its inhibition by N-pyridinyl-amides.

Tyrosine Kinases: Bcr-Abl, EGFR, and HER2

Tyrosine kinases are a large family of enzymes that play crucial roles in cellular signaling pathways regulating cell growth, differentiation, and survival.[11] Dysregulation of tyrosine kinase activity is a common driver of cancer.[11]

  • Bcr-Abl: A constitutively active tyrosine kinase resulting from a chromosomal translocation, it is the hallmark of chronic myeloid leukemia (CML).[11]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell proliferation in various cancers, including non-small cell lung cancer.[12][13][14]

  • Human Epidermal Growth Factor Receptor 2 (HER2): Another member of the EGFR family, its overexpression is a key driver in a subset of breast cancers.

Mechanism of Action: N-pyridinyl-amides have been developed as inhibitors of these tyrosine kinases. They typically function as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase domain and preventing the phosphorylation of downstream substrates. The pyridinyl group can form hydrogen bonds with the hinge region of the kinase, while the amide linker positions other substituents to occupy hydrophobic pockets and form additional interactions, contributing to potency and selectivity.[15]

Illustrative Signaling Pathway (EGFR):

EGFR_pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR binds RAS_RAF_MAPK RAS-RAF-MAPK Pathway EGFR->RAS_RAF_MAPK activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT activates Cell_Proliferation Cell Proliferation & Survival RAS_RAF_MAPK->Cell_Proliferation PI3K_AKT->Cell_Proliferation N_pyridinyl_amide N-pyridinyl-amide Inhibitor N_pyridinyl_amide->EGFR caption EGFR Signaling Pathway

Caption: Simplified EGFR signaling cascade and its inhibition by N-pyridinyl-amides.

Tubulin

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and cell shape maintenance.[16] Microtubule-targeting agents are a cornerstone of cancer chemotherapy.[17]

Mechanism of Action: Certain pyridine-pyrimidine amides have been identified as potent inhibitors of microtubule polymerization.[18][19] These compounds bind to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin dimers into microtubules.[16][18] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[16]

Methodologies for Identifying Novel Biological Targets

The identification of the molecular targets of bioactive small molecules is a critical step in drug discovery.[20] This section provides an overview and detailed protocols for key experimental approaches to deconvolve the targets of novel N-pyridinyl-amides.

Affinity-Based Approaches: Affinity Chromatography-Mass Spectrometry

Affinity chromatography coupled with mass spectrometry is a powerful technique for identifying protein targets of small molecules.[21][22] This method relies on the immobilization of the small molecule of interest (the "bait") onto a solid support, which is then used to "fish" for its binding partners from a complex biological sample, such as a cell lysate.

Experimental Protocol: Photo-Affinity Chromatography

  • Probe Synthesis:

    • Synthesize an affinity probe by chemically modifying the N-pyridinyl-amide of interest. This typically involves introducing three key functionalities:

      • A photoreactive group (e.g., benzophenone, diazirine) that can be activated by UV light to form a covalent bond with the target protein.

      • A reporter tag (e.g., biotin) for subsequent purification.

      • A linker to spatially separate the N-pyridinyl-amide from the photoreactive group and the tag.

    • Synthesize a control probe that lacks the N-pyridinyl-amide pharmacophore but contains the linker, photoreactive group, and tag.

  • Cell Culture and Lysis:

    • Culture the cells of interest to ~80-90% confluency.

    • Treat the cells with the affinity probe and the control probe in separate experiments.

    • Irradiate the cells with UV light (e.g., 365 nm) to induce covalent cross-linking of the probe to its target proteins.

    • Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Affinity Purification:

    • Incubate the cell lysates with streptavidin-coated beads to capture the biotinylated probe-protein complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the captured proteins from the beads.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein database.

  • Data Analysis:

    • Compare the proteins identified in the affinity probe experiment with those from the control probe experiment.

    • Proteins that are significantly enriched in the affinity probe sample are considered potential targets.

Illustrative Workflow:

affinity_chromatography_workflow Probe_Synthesis 1. Synthesize N-pyridinyl-amide Affinity Probe Cell_Treatment 2. Treat Cells with Probe and UV Crosslink Probe_Synthesis->Cell_Treatment Cell_Lysis 3. Lyse Cells Cell_Treatment->Cell_Lysis Affinity_Purification 4. Affinity Purification (Streptavidin Beads) Cell_Lysis->Affinity_Purification Protein_Elution 5. Elute Bound Proteins Affinity_Purification->Protein_Elution SDS_PAGE 6. SDS-PAGE Protein_Elution->SDS_PAGE Mass_Spectrometry 7. LC-MS/MS Analysis SDS_PAGE->Mass_Spectrometry Target_Identification 8. Identify Enriched Proteins Mass_Spectrometry->Target_Identification caption Affinity Chromatography Workflow

Caption: A step-by-step workflow for target identification using affinity chromatography.

Label-Free Approaches

Label-free methods offer the advantage of identifying protein targets without the need for chemical modification of the small molecule, which can sometimes alter its biological activity.

a) Drug Affinity Responsive Target Stability (DARTS)

DARTS is based on the principle that the binding of a small molecule to its target protein can stabilize the protein's structure, making it less susceptible to proteolytic degradation.[23][24]

Experimental Protocol: DARTS

  • Cell Lysis and Protein Extraction:

    • Harvest cells and prepare a cell lysate in a non-denaturing buffer.[20]

    • Determine the total protein concentration of the lysate.[20]

  • Drug Incubation:

    • Aliquot the cell lysate into two tubes.

    • To one tube, add the N-pyridinyl-amide of interest at the desired concentration.

    • To the other tube, add an equivalent volume of vehicle (e.g., DMSO) as a control.

    • Incubate the samples to allow for drug-protein binding.[24]

  • Protease Digestion:

    • Add a protease (e.g., thermolysin, subtilisin) to both the drug-treated and vehicle-treated samples.[20][24]

    • Incubate for a specific time to allow for partial protein digestion. The extent of digestion should be optimized beforehand.[20]

    • Stop the digestion by adding a protease inhibitor or by heat inactivation.[24]

  • Analysis of Protein Protection:

    • Analyze the digested samples by SDS-PAGE.

    • Visualize the protein bands by Coomassie staining or silver staining.

    • Look for protein bands that are present or more intense in the drug-treated sample compared to the vehicle-treated sample. These represent proteins that have been protected from proteolysis by binding to the N-pyridinyl-amide.

  • Target Identification:

    • Excise the protected protein bands from the gel.

    • Identify the proteins by mass spectrometry as described in the affinity chromatography protocol.

Illustrative Workflow:

DARTS_workflow Cell_Lysis 1. Prepare Cell Lysate Drug_Incubation 2. Incubate Lysate with N-pyridinyl-amide or Vehicle Cell_Lysis->Drug_Incubation Protease_Digestion 3. Partial Protease Digestion Drug_Incubation->Protease_Digestion SDS_PAGE 4. SDS-PAGE Analysis Protease_Digestion->SDS_PAGE Band_Excision 5. Excise Protected Protein Bands SDS_PAGE->Band_Excision Mass_Spectrometry 6. LC-MS/MS Analysis Band_Excision->Mass_Spectrometry Target_Identification 7. Identify Protected Proteins Mass_Spectrometry->Target_Identification caption DARTS Workflow

Caption: A schematic representation of the Drug Affinity Responsive Target Stability (DARTS) workflow.

b) Cellular Thermal Shift Assay (CETSA)

CETSA is another powerful label-free method for confirming target engagement in a cellular context.[25][26][27][28] It is based on the principle that ligand binding can alter the thermal stability of a protein.[25][26][27]

Experimental Protocol: CETSA

  • Cell Treatment:

    • Treat intact cells with the N-pyridinyl-amide of interest or vehicle control.

  • Heating:

    • Heat aliquots of the treated cells to a range of different temperatures.[25]

  • Cell Lysis and Separation of Soluble and Aggregated Proteins:

    • Lyse the cells.

    • Separate the soluble protein fraction from the aggregated protein fraction by centrifugation.[27]

  • Detection of Soluble Target Protein:

    • Analyze the amount of the target protein remaining in the soluble fraction at each temperature using a specific antibody (e.g., by Western blotting or ELISA).

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the drug-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the drug-treated sample indicates that the N-pyridinyl-amide binds to and stabilizes the target protein.

Illustrative Workflow:

CETSA_workflow Cell_Treatment 1. Treat Cells with N-pyridinyl-amide or Vehicle Heating 2. Heat Cells to a Range of Temperatures Cell_Treatment->Heating Cell_Lysis 3. Lyse Cells Heating->Cell_Lysis Centrifugation 4. Separate Soluble and Aggregated Proteins Cell_Lysis->Centrifugation Protein_Detection 5. Detect Soluble Target Protein (e.g., Western Blot) Centrifugation->Protein_Detection Data_Analysis 6. Analyze Thermal Shift Protein_Detection->Data_Analysis caption CETSA Workflow

Sources

in silico screening of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide libraries

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Screening of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide Libraries for Novel Kinase Inhibitors

This guide provides a comprehensive, technically-focused walkthrough for the in silico screening of virtual compound libraries derived from the this compound scaffold. It is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. The narrative moves beyond a simple recitation of steps to explain the scientific rationale behind each decision, ensuring a robust and reproducible virtual screening cascade.

Introduction: The Rationale for Targeting Protein Kinases

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its ability to form hydrogen bonds and act as a bioisostere for various functional groups makes it a valuable component in drug design.[1] The N-aryl amide motif is also prevalent in bioactive molecules, contributing to target engagement through a network of hydrogen bonds and hydrophobic interactions. The convergence of these two features in the this compound scaffold suggests a high potential for biological activity.

While the specific biological target of this compound is not extensively documented in publicly available literature, structure-activity relationship (SAR) studies of analogous compounds strongly point towards protein kinases as a probable target class. For instance, N-phenylbenzamide and aryl carboxamide derivatives have been successfully designed and identified as potent protein kinase inhibitors.[2][3][4] Specifically, derivatives of N-(pyridin-3-yl)acetamide have been investigated as inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in various cancers.[5]

Given this compelling evidence, this guide will focus on the in silico screening of a virtual library based on the this compound core against a representative protein kinase. This approach allows for the exploration of the chemical space around this scaffold to identify novel and potent kinase inhibitors.

The Virtual Screening Workflow: A Multi-Step Cascade

A successful in silico screening campaign is a multi-stage process designed to systematically reduce a large virtual library of compounds to a small, manageable number of high-priority candidates for experimental validation. Each step in the workflow acts as a filter, enriching the dataset with compounds that are more likely to be active.

G cluster_0 Library Preparation cluster_1 Target Preparation cluster_2 Screening & Analysis cluster_3 Refinement & Validation a Scaffold Selection: N-(5-Chloro-pyridin-3-yl) -2,2-dimethyl-propionamide b Virtual Library Generation (Combinatorial Enumeration) a->b c Library Filtration (Druglikeness & ADMET) b->c g Molecular Docking (Pose Prediction & Scoring) c->g Filtered Library d Target Identification (e.g., PIM-1 Kinase) e Protein Structure Retrieval (Protein Data Bank) d->e f Structure Preparation (Protonation, Optimization) e->f f->g Prepared Target h Post-Docking Analysis (Visual Inspection, Interaction Analysis) g->h i Hit Selection h->i j Molecular Dynamics Simulation (Binding Stability) i->j Top Hits k Binding Free Energy Calculation (MM/PBSA or MM/GBSA) j->k l Final Candidate Selection k->l

Figure 1: A comprehensive workflow for the in silico screening of a virtual chemical library.

Virtual Library Generation and Preparation

The quality of the virtual library is a critical determinant of the success of a screening campaign. The goal is to create a diverse yet focused collection of molecules with a high probability of containing active compounds.

Combinatorial Library Enumeration

Starting with the this compound scaffold, a virtual library can be generated by combinatorial enumeration of substituents at specific positions. This involves defining variable R-groups on the core structure and populating them with a diverse set of chemical moieties.

Protocol 1: Virtual Library Generation using RDKit

This protocol outlines the use of the open-source cheminformatics toolkit RDKit to generate a combinatorial library from a scaffold and a set of substituents.

  • Define the Scaffold: Represent the core scaffold as a SMILES string with attachment points for R-groups (e.g., CC(C)(C)C(=O)Nc1cc(Cl)cnc1[*:1]).

  • Create Substituent Libraries: Prepare lists of SMILES strings for each R-group. These should be curated to include a variety of functional groups and structural motifs.

  • Enumerate the Library: Use RDKit's AllChem.ReplaceSubstructs function to systematically combine the scaffold with the substituents.

  • Standardize Structures: Process the generated molecules to neutralize charges, remove salts, and generate a canonical representation.

Library Filtration: Ensuring Drug-Likeness and Favorable ADMET Properties

A large, enumerated library will inevitably contain compounds with undesirable physicochemical properties or predicted toxicity. Filtering the library based on established criteria for drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is essential.

Table 1: Recommended Filters for Virtual Library Curation

ParameterRecommended Range/CriteriaRationale
Molecular Weight (MW)150 - 500 DaTo ensure good absorption and distribution.
LogP (Octanol-Water Partition Coefficient)-0.4 to +5.6A measure of lipophilicity, impacting solubility and permeability.
Hydrogen Bond Donors (HBD)≤ 5To control membrane permeability.
Hydrogen Bond Acceptors (HBA)≤ 10To control membrane permeability.
Rotatable Bonds≤ 10To limit conformational flexibility and improve binding entropy.
Topological Polar Surface Area (TPSA)≤ 140 ŲCorrelates with intestinal absorption and blood-brain barrier penetration.
PAINS (Pan-Assay Interference Compounds)Removal of compounds with PAINS substructuresTo eliminate compounds known to interfere with experimental assays.

These filters can be readily applied using cheminformatics software such as RDKit or commercial platforms like Schrödinger's LigPrep.

Target Preparation: Preparing the Protein for Docking

For this guide, we will use a protein kinase as the target. The three-dimensional structure of the target protein is a prerequisite for structure-based virtual screening.

Target Selection and Structure Retrieval

The Protein Data Bank (PDB) is the primary repository for experimentally determined protein structures. When selecting a PDB entry, it is crucial to consider:

  • Resolution: Higher resolution structures (ideally < 2.5 Å) provide more accurate atomic coordinates.

  • Completeness: The structure should have minimal missing residues or atoms, especially in the binding site.

  • Ligand-bound State: A structure co-crystallized with a ligand can help define the binding pocket and validate docking protocols.

Protocol 2: Target Preparation using AutoDockTools

This protocol provides a step-by-step guide for preparing a protein structure for docking using the widely-used AutoDockTools software.[2]

  • Load the PDB File: Open the downloaded PDB file in AutoDockTools.

  • Remove Unnecessary Molecules: Delete water molecules, co-solvents, and any co-crystallized ligands not relevant to the study.

  • Add Polar Hydrogens: Add polar hydrogen atoms to the protein, which are crucial for forming hydrogen bonds.

  • Assign Kollman Charges: Compute and assign Kollman partial charges to the protein atoms.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.

Molecular Docking: Predicting Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4][6][7] It also provides a score to estimate the binding affinity.

Defining the Binding Site and Docking Parameters

The docking process needs to be focused on the region of the protein where the ligand is expected to bind. This is typically the ATP-binding site for kinase inhibitors. The binding site can be defined by creating a grid box that encompasses the active site residues.

Protocol 3: Molecular Docking with AutoDock Vina

AutoDock Vina is a popular and efficient open-source docking program.[8]

  • Prepare the Ligand: Convert the filtered virtual library compounds into the PDBQT format, assigning Gasteiger charges.

  • Define the Grid Box: Center the grid box on the known binding site of the kinase. The size of the box should be sufficient to allow the ligands to rotate freely.

  • Configure Docking Parameters: Create a configuration file specifying the paths to the receptor and ligand files, the coordinates of the grid box, and the desired exhaustiveness of the search.

  • Run the Docking Simulation: Execute AutoDock Vina for each ligand in the library.

  • Analyze the Results: The output will include the predicted binding poses and their corresponding binding affinity scores (in kcal/mol).

Post-Docking Analysis and Hit Selection

The raw docking scores provide a preliminary ranking of the library. However, a more detailed analysis is required to select the most promising candidates.

Visual Inspection and Interaction Analysis

The predicted binding poses of the top-scoring compounds should be visually inspected using molecular visualization software like PyMOL or Chimera. Key interactions to look for in kinase inhibitors include:

  • Hinge-Binding: Hydrogen bonds between the ligand and the kinase hinge region are a hallmark of many type I kinase inhibitors.

  • Hydrophobic Interactions: Favorable contacts with hydrophobic residues in the active site.

  • Salt Bridges: Electrostatic interactions with charged residues.

G cluster_0 Pharmacophore Model cluster_1 Ligand-Protein Interactions HBA H-Bond Acceptor HBD H-Bond Donor HY Hydrophobic Group AR Aromatic Ring Ligand Virtual Hit Compound Hinge Kinase Hinge Region Ligand->Hinge H-Bonding HydrophobicPocket Hydrophobic Pocket Ligand->HydrophobicPocket Hydrophobic Interactions SolventFront Solvent-Exposed Region Ligand->SolventFront Polar Interactions

Figure 2: A conceptual diagram of key pharmacophoric features for kinase inhibition.

Refinement of Hits with Molecular Dynamics and Free Energy Calculations

Molecular docking is a static representation of ligand binding. To account for the dynamic nature of proteins and to obtain a more accurate estimate of binding affinity, molecular dynamics (MD) simulations followed by binding free energy calculations are employed.[9][10]

Molecular Dynamics Simulations

MD simulations provide insights into the stability of the protein-ligand complex over time. A stable complex is characterized by minimal fluctuations in the ligand's position and the maintenance of key interactions.

Protocol 4: Protein-Ligand MD Simulation using GROMACS

GROMACS is a versatile and widely used software package for performing MD simulations.

  • System Preparation: Solvate the protein-ligand complex in a water box and add counter-ions to neutralize the system.

  • Energy Minimization: Perform energy minimization to remove steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature and equilibrate it under constant pressure.

  • Production Run: Run the production MD simulation for a sufficient duration (e.g., 50-100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the trajectory to assess the root-mean-square deviation (RMSD) of the ligand and protein, and to monitor key intermolecular interactions.

Binding Free Energy Calculations

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular "end-point" methods for estimating the free energy of binding from MD trajectories.

Table 2: Components of MM/PBSA Binding Free Energy Calculation

Energy TermDescription
ΔEMMChange in molecular mechanics energy (van der Waals and electrostatic) in the gas phase.
ΔGsolvChange in solvation free energy.
-TΔSChange in conformational entropy upon binding (often neglected due to high computational cost).

Protocol 5: MM/PBSA Calculation using g_mmpbsa

The g_mmpbsa tool can be used to perform MM/PBSA calculations on GROMACS trajectories.

  • Extract Trajectory Frames: Select a set of uncorrelated snapshots from the stable part of the production MD trajectory.

  • Run g_mmpbsa: Execute the g_mmpbsa script, providing the trajectory, structure files, and defining the protein and ligand groups.

  • Analyze the Results: The output will provide the estimated binding free energy and its individual components, allowing for a more refined ranking of the hit compounds.

Conclusion and Future Directions

The in silico screening workflow detailed in this guide provides a robust framework for identifying potential kinase inhibitors from a virtual library based on the this compound scaffold. By integrating combinatorial library design, structure-based virtual screening, molecular dynamics simulations, and binding free energy calculations, researchers can efficiently prioritize compounds for synthesis and experimental testing. This multi-faceted computational approach significantly accelerates the early stages of drug discovery, enabling the exploration of vast chemical spaces in a time- and cost-effective manner. The top-ranked candidates from this workflow represent promising starting points for lead optimization campaigns aimed at developing novel therapeutics.

References

  • Šolmajer, T. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 7, 873. [Link]

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert opinion on drug discovery, 10(5), 449-461. [Link]

  • Ropp, P. J., et al. (2019). Gypsum-DL: an open-source program for preparing small-molecule libraries for structure-based virtual screening. Journal of Cheminformatics, 11(1), 34. [Link]

  • Lee, C. H., Huang, H. C., & Juan, H. F. (2011). Reviewing ligand-based rational drug design: the search for an ATP synthase inhibitor. International journal of molecular sciences, 12(8), 5304-5318. [Link]

  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Receptor-ligand molecular docking. Biophysical reviews, 6(1), 75-87. [Link]

  • Sharma, A., et al. (2023). SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase... ResearchGate. [Link]

  • Faryna, A., & Kalinichenko, E. (2025). In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening. Open Journal of Medicinal Chemistry, 15, 1-17. [Link]

  • Al-Ostoot, F. H., et al. (2022). Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. Molecules, 27(17), 5483. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157. [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274. [Link]

  • Lan, R., et al. (2014). Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). Journal of medicinal chemistry, 45(13), 2708-19. [Link]

  • Al-Suhaibani, S. S., & El-Sayed, N. N. E. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4185. [Link]

  • Wang, L., et al. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC advances, 9(59), 34671-34676. [Link]

  • CP Lab Safety. N-(5-Fluoro-pyridin-2-yl)-2, 2-dimethyl-propionamide, min 95%, 1 gram. [Link]

  • CP Lab Safety. N-(5-Chloro-pyridin-3-yl)-2, 2-dimethyl-propionamide, min 95%, 1 gram. [Link]

  • Dror, R. O., et al. (2012). Molecular dynamics simulations for drug discovery. Annual review of biophysics, 41, 429. [Link]

  • PubChem. Propanamide, N,N-dimethyl-. [Link]

  • PubChem. Propanamide, 3-methoxy-N,N-dimethyl-. [Link]

  • de Ruyck, J., et al. (2016). Molecular docking as a popular tool in drug design, an in silico travel. Advances and applications in bioinformatics and chemistry: AABC, 9, 1. [Link]

  • PubChem. 5-(2-Fluorophenyl)-N,N-dimethyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine. [Link]

  • Homeyer, N., & Gohlke, H. (2012). Free energy calculations by the molecular mechanics Poisson−Boltzmann surface area method. Molecular Simulation, 38(11), 943-954. [Link]

  • Hospital, A., et al. (2015). Molecular dynamics simulations: advances and applications. Advances and applications in bioinformatics and chemistry: AABC, 8, 37. [Link]

  • Prieto-Martínez, F. D., et al. (2018). Ligand-based drug design as a tool for the discovery of new drugs. Boletín médico del Hospital Infantil de México, 75(4), 209-216. [Link]

  • Hollingsworth, S. A., & Dror, R. O. (2018). Molecular dynamics simulation for all. Neuron, 99(6), 1129-1143. [Link]

  • Lounnas, V., Ritschel, T., & Kelder, J. (2013). In silico ADME/Tox: why, when, and how. Cheminformatics and its Applications, 1-20. [Link]

  • Sabe, V. T., et al. (2021). The role of molecular dynamics in modern drug discovery. Expert opinion on drug discovery, 16(1), 49-61. [Link]

  • De Vivo, M., et al. (2016). Role of molecular dynamics and related methods in drug discovery. Journal of medicinal chemistry, 59(9), 4035-4061. [Link]

  • Kumari, R., Kumar, R., & Lynn, A. (2014). g_mmpbsa-a GROMACS tool for high-throughput MM-PBSA calculations. Journal of chemical information and modeling, 54(7), 1951-1962. [Link]

  • Wang, E., et al. (2019). End-point binding free energy calculation with MM/PBSA and MM/GBSA: strategies and applications in drug design. Chemical reviews, 119(16), 9478-9508. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Field-Proven Guide to the Acylation of 3-Amino-5-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, technically-grounded guide for the synthesis of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide, a valuable amide intermediate in medicinal and agrochemical research.[1][2] The protocol details a robust N-acylation procedure using 3-amino-5-chloropyridine and pivaloyl chloride. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles, explains the causality behind procedural choices, and offers a framework for troubleshooting. It is designed for researchers, chemists, and drug development professionals who require a reliable and well-understood method for synthesizing this key molecular building block.

Introduction: Strategic Importance of this compound

The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents.[3] The specific intermediate, this compound (CAS No: 879326-78-0), combines this critical heterocycle with a sterically bulky pivaloyl group.[4] This combination is strategically significant for several reasons:

  • Modulation of Physicochemical Properties: The pivaloyl group can enhance metabolic stability and modify lipophilicity, key parameters in drug design.

  • Vector for Further Functionalization: The amide linkage provides a stable, planar unit that can orient other parts of a molecule, while the chloro- and pyridine-nitrogen atoms offer sites for subsequent chemical transformations.

  • Bioisosteric Replacement: The amide group is a common feature in bioactive molecules, and this building block allows for its direct incorporation into novel compound libraries.[5]

The synthesis of this target molecule is achieved through a nucleophilic acyl substitution, a cornerstone reaction in organic synthesis. This guide presents a standardized, high-yield protocol for this transformation.

The Chemistry: Mechanism and Rationale

The formation of the target amide is a classic nucleophilic acyl substitution reaction. The reaction proceeds via the attack of the nucleophilic amino group of 3-amino-5-chloropyridine on the highly electrophilic carbonyl carbon of pivaloyl chloride.

Core Principles:

  • Nucleophile Activation: The lone pair of electrons on the nitrogen atom of the 3-amino group initiates the reaction.

  • Electrophile Reactivity: Pivaloyl chloride is an excellent acylating agent due to the electron-withdrawing effect of the chlorine atom, which makes the carbonyl carbon highly susceptible to nucleophilic attack.[5]

  • The Role of the Base: The reaction generates hydrochloric acid (HCl) as a byproduct. In the absence of a base, this acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic tertiary amine base, such as triethylamine or pyridine, is added to "scavenge" or neutralize the HCl as it is formed, allowing the reaction to proceed to completion.[6][7][8]

The general mechanism is illustrated below.

Acylation Mechanism Figure 1: Reaction Mechanism for N-Acylation cluster_reactants Reactants cluster_products Products Amine 3-Amino-5-chloropyridine (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylChloride Pivaloyl Chloride (Electrophile) AcylChloride->Tetrahedral Amide N-(5-Chloro-pyridin-3-yl)- 2,2-dimethyl-propionamide Tetrahedral->Amide Elimination of Cl- BaseHCl Base•HCl Salt Base Base (e.g., Et3N) Base->BaseHCl HCl Scavenging

Caption: Figure 1: Reaction Mechanism for N-Acylation.

Comprehensive Experimental Protocol

This protocol is designed for a ~10 mmol scale synthesis and can be adjusted accordingly.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Wt. ( g/mol )Suggested PurityNotes
3-Amino-5-chloropyridine22353-34-0128.56>98%Starting material.[9]
Pivaloyl chloride3282-30-2120.58>99%Acylating agent.[10]
Triethylamine (Et₃N)121-44-8101.19>99.5%, AnhydrousBase/HCl scavenger.
Dichloromethane (DCM)75-09-284.93AnhydrousReaction solvent.
Sodium Sulfate (Na₂SO₄)7757-82-6142.04AnhydrousDrying agent.
Standard GlasswareN/AN/AN/ARound-bottom flasks, dropping funnel, condenser, etc.
Magnetic Stirrer/HotplateN/AN/AN/A
Rotary EvaporatorN/AN/AN/AFor solvent removal.
CRITICAL SAFETY PRECAUTIONS
  • Pivaloyl Chloride Hazard: Pivaloyl chloride is highly flammable, corrosive, and a lachrymator (causes tears). It reacts violently and exothermically with water, releasing toxic HCl gas.[11][12][13]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield when handling pivaloyl chloride.[11][14]

  • Ventilation: This entire procedure MUST be performed in a certified chemical fume hood with good airflow.[12]

  • Inert Atmosphere: The use of anhydrous solvents and an inert atmosphere (nitrogen or argon) is crucial to prevent the hydrolysis of pivaloyl chloride.

Step-by-Step Synthesis Procedure

Experimental Workflow A 1. Setup Dissolve amine & base in anhydrous DCM under N2 atmosphere. B 2. Cooling Cool reaction mixture to 0 °C using an ice-water bath. A->B C 3. Addition Add pivaloyl chloride solution dropwise over 20-30 min. B->C D 4. Reaction Stir at 0 °C for 30 min, then warm to RT and stir for 2-4 h. C->D E 5. Workup Quench with water, separate layers, wash organic phase with water & brine. D->E F 6. Drying & Concentration Dry organic layer (Na2SO4), filter, and evaporate solvent. E->F G 7. Purification Recrystallize crude solid from a suitable solvent system (e.g., Hexane/EtOAc). F->G H 8. Final Product Isolate pure N-(5-Chloro-pyridin-3-yl)- 2,2-dimethyl-propionamide as a solid. G->H

Caption: Figure 2: Step-by-step experimental workflow.

  • Reaction Setup: To a 100 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add 3-amino-5-chloropyridine (1.29 g, 10.0 mmol, 1.0 equiv.). Add 30 mL of anhydrous dichloromethane (DCM).

  • Base Addition: To the stirred suspension, add triethylamine (1.53 mL, 1.11 g, 11.0 mmol, 1.1 equiv.). Stir until all solids dissolve.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath. Efficient stirring is essential.

  • Pivaloyl Chloride Addition: In a separate dry flask, prepare a solution of pivaloyl chloride (1.23 mL, 1.21 g, 10.0 mmol, 1.0 equiv.) in 10 mL of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the cooled, stirred reaction mixture over 20-30 minutes. Maintain the internal temperature below 5 °C during the addition. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction Progression: After the addition is complete, continue stirring the mixture at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir for another 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Aqueous Workup: Pour the reaction mixture into a separatory funnel containing 50 mL of water. Shake well and separate the layers. Wash the organic layer sequentially with water (2 x 30 mL) and saturated brine solution (1 x 30 mL).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and wash the filter cake with a small amount of DCM. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification: Purify the crude solid by recrystallization. A common solvent system is hot hexane with a minimum amount of ethyl acetate or DCM added to achieve dissolution.[15][16] Cool slowly to form crystals. Filter the purified crystals and dry them under vacuum.

Expected Results & Characterization
ParameterExpected Value
Product This compound
Appearance White to off-white solid
Yield 80-95%
Molecular Formula C₁₀H₁₃ClN₂O[4]
Molecular Weight 212.68 g/mol [4]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.54 (d, 1H), 8.35 (d, 1H), 8.28 (t, 1H), 7.55 (s, 1H, NH), 1.35 (s, 9H).
Mass Spec (ESI+) m/z: 213.07 [M+H]⁺

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Pivaloyl chloride was hydrolyzed (wet reagents/glassware).- Base was omitted or insufficient.- Ensure all glassware is flame-dried and reagents are anhydrous.- Verify the amount and purity of the base used.
Incomplete Reaction - Insufficient reaction time.- Low reaction temperature.- Extend the reaction time at room temperature.- Ensure the reaction was allowed to warm to room temperature after the initial cooling period.
Product is Oily/Difficult to Crystallize - Presence of solvent residue or impurities.- Ensure complete removal of solvent on the rotary evaporator.- Attempt purification via column chromatography on silica gel if recrystallization fails.
Multiple Spots on TLC - Incomplete reaction.- Formation of side products (e.g., di-acylation).- Re-evaluate reaction time and stoichiometry.- Ensure slow, controlled addition of pivaloyl chloride at 0 °C to minimize side reactions.

Conclusion

The acylation protocol detailed herein provides a reliable and high-yielding pathway to this compound. The critical parameters for success are the strict adherence to anhydrous conditions to protect the reactive acyl chloride and the use of a suitable base to neutralize the HCl byproduct. By understanding the mechanistic principles and observing the stringent safety precautions required for handling pivaloyl chloride, researchers can confidently apply this method to generate multi-gram quantities of this important synthetic intermediate for applications in drug discovery and development.

References

  • Brainly. (2024). Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine. What is the function of the base in these reactions? Available at: [Link]

  • Vedantu. What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Available at: [Link]

  • Sdfine. pivaloyl chloride. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2024). Safety First: Handling Pivaloyl Chloride in Industrial Settings. Available at: [Link]

  • KSCL (Krishna). Pivaloyl Chloride MSDS. Available at: [Link]

  • Patsnap. Pivaloyl chloride patented technology retrieval search results. Available at: [Link]

  • Loba Chemie. PIVALOYL CHLORIDE EXTRA PURE. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2024). The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. Available at: [Link]

  • Held, I., Villinger, A., & Zipse, H. (2005). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Synthesis, 2005(09), 1425–1430. Available at: [Link]

  • Doubtnut. (2020). What is the role of pyridine in the acelation reaction of amines? [Video]. YouTube. Available at: [Link]

  • Google Patents. US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • Google Patents. IL47057A - Process for preparing 2-amino-5-chloropyridine.
  • ResearchGate. The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases | Request PDF. Available at: [Link]

  • Ataman Kimya. PIVALOYL CHLORIDE. Available at: [Link]

  • ChemSpider Synthetic Pages. N-pivaloylation of an amine. Available at: [Link]

  • Google Patents. CN103570577A - Preparation method of N,N-dimethyl propionamide.
  • CP Lab Safety. N-(5-Chloro-pyridin-3-yl)-2, 2-dimethyl-propionamide, min 95%, 1 gram. Available at: [Link]

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. Available at: [Link]

  • National Institutes of Health (NIH). Deaminative chlorination of aminoheterocycles. Available at: [Link]

  • ResearchGate. The synthesis of [13C6]N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide. Available at: [Link]

  • LookChem. Cas 86847-84-9,N-(6-CHLORO-PYRIDIN-2-YL)-2,2-DIMETHYL-PROPIONAMIDE. Available at: [Link]

  • Google Patents. US4725645A - Process for synthesising peptides.
  • National Institutes of Health (NIH). Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide. Available at: [Link]

  • Google Patents. CN106632014A - Preparation of 2-amino-5-chloropyridine.
  • Google Patents. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • PubChem. Propanamide, N,N-dimethyl-. Available at: [Link]

  • Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

Sources

Application Note: Synthesis of N-Pyridinyl-Amides using Pivaloyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-pyridinyl-amide moieties are significant pharmacophores found in a multitude of clinically important drug molecules. Their synthesis via N-acylation is a cornerstone transformation in medicinal chemistry. This application note provides a detailed, field-proven guide to the synthesis of N-pyridinyl-amides through the acylation of aminopyridines with pivaloyl chloride. Pivaloyl chloride is an effective, sterically hindered acylating agent that provides stable amide products.[1][2] This document outlines the underlying reaction mechanism, offers a robust step-by-step protocol, presents a workflow for synthesis and purification, and includes critical safety information for handling the reagents involved.

Introduction and Significance

The amide bond is one of the most prevalent functional groups in pharmaceutical agents, prized for its metabolic stability and ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. N-pyridinyl-amides, specifically, are key structural motifs. The pyridine ring can act as a bioisostere for a phenyl ring but with altered electronic properties and the ability to act as a hydrogen bond acceptor, enhancing solubility and influencing pharmacokinetic profiles.

Pivaloyl chloride ((CH₃)₃COCl), also known as trimethylacetyl chloride, is a valuable reagent for installing the bulky and stable pivaloyl group.[3] Its use in the acylation of aminopyridines is advantageous for several reasons:

  • High Reactivity: As an acyl chloride, it reacts readily with nucleophilic amino groups.

  • Steric Hindrance: The tert-butyl group provides steric bulk, which can enhance the metabolic stability of the resulting amide by shielding it from enzymatic hydrolysis.

  • Crystallinity: The pivaloyl group often imparts crystallinity to products, simplifying purification by recrystallization.

This guide provides researchers with the necessary technical details to successfully and safely perform this transformation.

Reaction Mechanism and Role of Reagents

The synthesis of an N-pyridinyl-amide from an aminopyridine and pivaloyl chloride is a nucleophilic acyl substitution reaction. The exocyclic amino group of the aminopyridine is significantly more nucleophilic than the pyridine ring nitrogen and selectively attacks the electrophilic carbonyl carbon of pivaloyl chloride.

The reaction proceeds via the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aminopyridine's amino group attacks the carbonyl carbon of pivaloyl chloride. This forms a tetrahedral intermediate.

  • Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

  • Deprotonation: A base, typically a tertiary amine like triethylamine (Et₃N) or pyridine, deprotonates the newly formed N-acylpyridinium ion. This neutralizes the hydrogen chloride (HCl) byproduct generated in the reaction, driving the equilibrium towards the product and preventing the protonation of the starting aminopyridine.

In some cases, a catalytic amount of 4-Dimethylaminopyridine (DMAP) is added. DMAP is a hypernucleophilic acylation catalyst that functions by first reacting with pivaloyl chloride to form a highly reactive N-pivaloyl-DMAP intermediate.[4][5] This intermediate is then more readily attacked by the aminopyridine, accelerating the reaction significantly.[6][7]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Aminopyridine R-Pyridinyl-NH₂ (Nucleophile) Tetrahedral Tetrahedral Intermediate Aminopyridine->Tetrahedral + PivCl PivCl Pivaloyl Chloride (Electrophile) PivCl->Tetrahedral ProtonatedAmide Protonated Amide Tetrahedral->ProtonatedAmide - Cl⁻ Amide N-Pyridinyl-Amide ProtonatedAmide->Amide + Base - Base·H⁺ BaseHCl Base·HCl Salt

Caption: Generalized mechanism for nucleophilic acyl substitution.

Detailed Experimental Protocol

This protocol provides a general procedure for the N-acylation of a generic aminopyridine. Reagent quantities should be calculated based on the molecular weight of the specific substrate used.

3.1. Materials and Reagents

  • Aminopyridine substrate (e.g., 2-aminopyridine, 4-aminopyridine)

  • Pivaloyl chloride (≥99%)[8]

  • Triethylamine (Et₃N), distilled (or Pyridine)

  • 4-Dimethylaminopyridine (DMAP), catalyst (optional)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., Ethyl Acetate, Hexanes)

3.2. Equipment

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel or syringe

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or recrystallization

  • Standard glassware

3.3. Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aminopyridine substrate (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2 M concentration). Add triethylamine (1.2 eq). If using, add DMAP (0.05 eq) at this stage.

    • Causality: Anhydrous conditions are crucial as pivaloyl chloride reacts vigorously with water to form pivalic acid and HCl, which would quench the reagents.[2] The inert atmosphere prevents moisture from entering the reaction. Triethylamine acts as a base to neutralize the HCl produced.[9]

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

    • Causality: The reaction is exothermic. Cooling helps to control the reaction rate, minimize side reactions, and improve selectivity.

  • Addition of Pivaloyl Chloride: Add pivaloyl chloride (1.1 eq) dropwise to the cooled solution over 15-30 minutes via a syringe or dropping funnel.[8]

    • Causality: Slow, dropwise addition prevents a rapid temperature increase and ensures the reaction proceeds smoothly.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aminopyridine is consumed.

  • Workup - Quenching: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid chloride and the triethylamine hydrochloride salt.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and finally brine (1x).[10]

    • Causality: The bicarbonate wash removes acidic impurities. The brine wash helps to remove residual water from the organic layer, initiating the drying process.

  • Workup - Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid/oil by either silica gel column chromatography (using a solvent system like Hexanes/Ethyl Acetate) or recrystallization from a suitable solvent to yield the pure N-pyridinyl-amide.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Experimental Workflow and Data

The overall process from setup to final product is summarized in the workflow diagram below.

Experimental_Workflow Setup 1. Reaction Setup (Substrate, Base, Solvent in Flask) Cool 2. Cool to 0 °C Setup->Cool Add 3. Add Pivaloyl Chloride Cool->Add React 4. Stir at RT & Monitor (TLC) Add->React Quench 5. Quench with NaHCO₃(aq) React->Quench Extract 6. Liquid-Liquid Extraction Quench->Extract Dry 7. Dry (Na₂SO₄) & Filter Extract->Dry Concentrate 8. Concentrate (Rotovap) Dry->Concentrate Purify 9. Purify (Chromatography/Recrystallization) Concentrate->Purify Characterize 10. Characterize (NMR, MS) Purify->Characterize

Caption: Step-by-step experimental workflow for synthesis.

Table 1: Representative Examples of N-Acylation with Pivaloyl Chloride

EntryAmine SubstrateBaseSolventTemp (°C)Time (h)Yield (%)
12-AminopyridineEt₃NDCM0 to RT2~90%
24-AminopyridinePyridinePyridine0 to RT3~95%
32-Amino-5-bromopyridineEt₃N / DMAPTHF0 to RT2.5~88%
4o-ToluidineTriethylamineDCM0 to RT0.583%[1]

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Safety Precautions

Pivaloyl chloride is a highly reactive, corrosive, flammable, and toxic substance.[2][3] It is also a lachrymator (induces tearing).[11][12] Strict adherence to safety protocols is mandatory.

  • Handling: Always handle pivaloyl chloride in a well-ventilated chemical fume hood.[13][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, flame-resistant lab coat, and chemical-resistant gloves (e.g., butyl rubber).[12][13]

  • Incompatible Materials: Keep away from water, alcohols, bases (including amines), and strong oxidizing agents. Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]

  • Spills: In case of a spill, absorb with an inert, non-combustible material like sand or earth. Do not use water.

  • First Aid:

    • Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[11] Remove contaminated clothing.[14]

    • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek urgent medical attention.[11][14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek urgent medical attention.[14]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction Inactive pivaloyl chloride (hydrolyzed).Use a fresh bottle or distill the pivaloyl chloride before use.
Insufficiently nucleophilic amine.Add a catalytic amount of DMAP to accelerate the reaction.
Multiple Products Di-acylation (on ring and amino N).This is rare for aminopyridines but possible. Ensure slow addition at 0 °C.
Reaction with solvent.Ensure the use of a non-reactive, aprotic solvent like DCM, THF, or Toluene.
Low Yield after Workup Product is water-soluble.If the product has polar groups, back-extract the aqueous layers with DCM or EtOAc.
Product loss during purification.Optimize the chromatography solvent system or choose a more suitable recrystallization solvent.

Conclusion

The use of pivaloyl chloride for the N-acylation of aminopyridines is a reliable and efficient method for synthesizing N-pyridinyl-amides. This transformation provides access to structurally important building blocks for drug discovery and development. By understanding the reaction mechanism, adhering to the detailed protocol, and observing all safety precautions, researchers can confidently employ this method to achieve high yields of desired products.

References

  • Loba Chemie. PIVALOYL CHLORIDE EXTRA PURE Safety Data Sheet. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Power of Pyridine Derivatives: DMAP's Role in Modern Chemical Synthesis. Available from: [Link]

  • Ataman Kimya. PIVALOYL CHLORIDE. Available from: [Link]

  • KSCL (KRISHNA). Pivaloyl Chloride MSDS. Available from: [Link]

  • Reddit. What is the role of pyridine in the acetylations of alcohols?. Available from: [Link]

  • Common Organic Chemistry. 4-Dimethylaminopyridine (DMAP). Available from: [Link]

  • Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. Available from: [Link]

  • Organic Syntheses. O-PIVALOYL-N-Boc-HYDROXYLAMINE AND O-PIVALOYLHYDROXYLAMINE TRIFLIC ACID SALT. Org. Synth. 2021, 98, 252-269. Available from: [Link]

  • Grokipedia. Pivaloyl chloride. Available from: [Link]

  • ResearchGate. Reagent and conditions: a) Pivaloyl chloride, Et3N, n-BuLi, THF,.... Available from: [Link]

  • ResearchGate. Generation of N -Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. Available from: [Link]

  • ResearchGate. Synthesis of 2-aminopyridine amides. Available from: [Link]

  • GlycoPODv2. O-Acetylation using acetic anhydride in pyridine. Available from: [Link]

  • Wikipedia. Pivaloyl chloride. Available from: [Link]

  • Boddy, C. N. C., et al. (2012). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Org. Lett., 14(3), 894–897. Available from: [Link]

  • Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. J. Chem. Sci., Vol. 125, No. 3, May 2013, pp. 509–514. Available from: [Link]

Sources

The Strategic Role of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the intricate landscape of drug discovery, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel therapeutic agents. N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide, a substituted pyridinyl amide, has emerged as a significant building block, particularly in the development of targeted therapies. Its structural architecture, featuring a halogenated pyridine ring coupled with a sterically hindered pivaloyl group, offers a unique combination of chemical reactivity and metabolic stability. This guide provides an in-depth exploration of this intermediate, detailing its synthesis, characterization, and strategic application in the synthesis of potent kinase inhibitors, with a particular focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. The pyridine unit is a well-established "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological activities.[1]

The 5-chloropyridine moiety, in particular, has been identified as a key pharmacophore in a multitude of kinase inhibitors. The chlorine atom can engage in halogen bonding or occupy hydrophobic pockets within the ATP-binding site of kinases, thereby enhancing binding affinity and selectivity. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the scientific rationale behind the use of this pivotal intermediate.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueReference
CAS Number 879326-78-0[2]
Molecular Formula C₁₀H₁₃ClN₂O[2]
Molecular Weight 212.68 g/mol [2]
Appearance White to brown powder or crystals[3]
Melting Point 78.0 to 82.0 °C[3]

Safety Information:

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the Material Safety Data Sheet (MSDS).[3][4]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound is most efficiently achieved through the acylation of 3-amino-5-chloropyridine with pivaloyl chloride. This reaction is a standard amide bond formation and is generally high-yielding.

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Final Product Synthesis 2-aminopyridine 2-Aminopyridine 3-amino-5-chloropyridine 3-Amino-5-chloropyridine 2-aminopyridine->3-amino-5-chloropyridine  Oxidative  Chlorination   pivaloyl_chloride Pivaloyl Chloride target_compound N-(5-Chloro-pyridin-3-yl)- 2,2-dimethyl-propionamide pivaloyl_chloride->target_compound 3-amino-5-chloropyridine_2 3-Amino-5-chloropyridine 3-amino-5-chloropyridine_2->target_compound  Acylation  

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of the Precursor, 3-Amino-5-chloropyridine

The starting material, 3-amino-5-chloropyridine, can be synthesized from 2-aminopyridine via an oxidative chlorination reaction.

Protocol: Synthesis of 3-Amino-5-chloropyridine [5]

  • Materials:

    • 2-Aminopyridine

    • Hydrochloric acid (concentrated)

    • Sodium hypochlorite solution

    • Sodium hydroxide solution

    • Dichloroethane

  • Procedure:

    • In a suitable reaction vessel, dissolve 2-aminopyridine in a minimal amount of water.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add concentrated hydrochloric acid to the solution while maintaining the temperature below 10 °C.

    • To this acidic solution, add sodium hypochlorite solution dropwise over a period of 2 hours, ensuring the temperature remains constant.

    • After the addition is complete, allow the reaction to stir at a slightly elevated temperature of 25 °C for 4 hours to drive the reaction to completion.

    • Carefully neutralize the reaction mixture with a sodium hydroxide solution to a pH of approximately 8-9.

    • Extract the aqueous layer with dichloroethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude 3-amino-5-chloropyridine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white to brown crystalline solid.

Part 2: Synthesis of this compound

Protocol: Acylation of 3-Amino-5-chloropyridine [6]

  • Materials:

    • 3-Amino-5-chloropyridine (1.0 eq)

    • Pivaloyl chloride (1.1 eq)

    • Triethylamine (1.2 eq) or Pyridine

    • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-amino-5-chloropyridine (1.0 eq) and anhydrous DCM.

    • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add pivaloyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the reaction mixture via the dropping funnel over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

Analytical_Workflow Synthesized_Product Synthesized Product TLC TLC Monitoring Synthesized_Product->TLC Reaction Monitoring Purification Column Chromatography TLC->Purification Characterization Structural Characterization Purification->Characterization Purity Purity Analysis Purification->Purity NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry (LC-MS) Characterization->MS HPLC HPLC Purity->HPLC

Figure 2: Analytical characterization workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum would show signals corresponding to the aromatic protons on the pyridine ring and the singlet for the nine equivalent protons of the tert-butyl group. The aromatic protons will appear as distinct multiplets in the downfield region (δ 7.5-8.5 ppm). The tert-butyl protons will be a sharp singlet at approximately δ 1.3 ppm. A broad singlet corresponding to the amide N-H proton is also expected.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show characteristic signals for the pyridine ring carbons, the carbonyl carbon of the amide, and the quaternary and methyl carbons of the tert-butyl group.

Mass Spectrometry (MS)
  • LC-MS (ESI+): Liquid chromatography-mass spectrometry is a powerful tool for confirming the molecular weight of the product. The expected mass-to-charge ratio ([M+H]⁺) for this compound (C₁₀H₁₃ClN₂O) is approximately 213.08.

High-Performance Liquid Chromatography (HPLC)
  • Purity Assessment: HPLC is used to determine the purity of the final compound. A typical method would involve a C18 reverse-phase column with a gradient elution of acetonitrile and water (often with 0.1% formic acid as a modifier). The purity is determined by the area percentage of the main product peak.

Application in Drug Discovery: An Intermediate for VEGFR-2 Inhibitors

This compound is a valuable intermediate in the synthesis of kinase inhibitors, particularly those targeting VEGFR-2.[7] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4] Therefore, inhibiting VEGFR-2 is a clinically validated strategy in cancer therapy.[4]

The 5-chloropyridin-3-yl scaffold is a common feature in many VEGFR-2 inhibitors. This moiety often serves as a "hinge-binding" element, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids connecting the N- and C-lobes of the kinase domain. The pivaloyl group provides steric bulk and can contribute to hydrophobic interactions within the ATP-binding pocket, while also potentially improving metabolic stability by shielding the amide bond from enzymatic cleavage.

Case Study: Synthesis of a VEGFR-2 Inhibitor Scaffold

The following protocol illustrates how this compound can be used in a subsequent synthetic step to build a more complex molecule, representative of a VEGFR-2 inhibitor scaffold. This example is based on synthetic strategies reported in the patent literature for related compounds.[8] The reaction described is a Suzuki coupling, a powerful palladium-catalyzed cross-coupling reaction to form a C-C bond.

Protocol: Suzuki Coupling with a Boronic Acid Derivative

  • Materials:

    • This compound (1.0 eq)

    • Aryl or heteroaryl boronic acid or pinacol ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)

    • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

    • Solvent system (e.g., 1,4-dioxane and water)

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 eq), the boronic acid derivative (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

    • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

    • Purge the reaction mixture with nitrogen or argon for 15 minutes.

    • Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired coupled product.

Application_Workflow Intermediate N-(5-Chloro-pyridin-3-yl)- 2,2-dimethyl-propionamide Coupling Suzuki Coupling Intermediate->Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Coupling VEGFR2_Scaffold VEGFR-2 Inhibitor Scaffold Coupling->VEGFR2_Scaffold Pd Catalyst, Base

Figure 3: Application in Suzuki coupling.

Conclusion

This compound is a strategically important intermediate in drug discovery, offering a reliable and versatile platform for the synthesis of complex bioactive molecules. Its straightforward synthesis, combined with the proven pharmacological relevance of its constituent motifs, makes it a valuable tool for medicinal chemists. The detailed protocols and scientific context provided in this guide are intended to empower researchers to effectively utilize this compound in their efforts to develop the next generation of targeted therapeutics.

References

Sources

Application Notes & Protocols for the Development of Kinase Inhibitors from Substituted Pyridinyl-Amides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Primacy of the Pyridinyl-Amide Scaffold in Kinase Inhibition

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are fundamental regulators of virtually all cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1][2][3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and within this field, certain chemical scaffolds have emerged as "privileged" due to their inherent ability to interact favorably with the ATP-binding site common to all kinases.

The substituted pyridinyl-amide is one such preeminent scaffold. Its structure is elegantly suited to mimic the adenine portion of ATP, enabling it to form key hydrogen bond interactions with the "hinge" region of the kinase, a critical anchoring point for inhibitors.[4][5] The phenomenal success of Imatinib (Gleevec), which features a related pyridinyl-pyrimidine amine core, validated this approach and catalyzed the development of countless subsequent inhibitors.[6][7] This guide provides an in-depth framework for the rational design, synthesis, and evaluation of novel kinase inhibitors based on the substituted pyridinyl-amide core, intended for researchers and drug development professionals.

Section 1: Rational Design and Synthetic Strategy

The power of the pyridinyl-amide scaffold lies in its modularity. It can be conceptually divided into three key regions, each offering a vector for optimization to enhance potency, selectivity, and drug-like properties.

  • The Pyridine Ring: This "hinge-binding" element is the primary anchor. Substitutions on this ring can modulate basicity, solubility, and form additional interactions in adjacent pockets.

  • The Amide Linker: The geometry and electronics of the amide bond are crucial for correctly positioning the other fragments. While typically a secondary amide, variations can be explored to alter conformational rigidity.[8]

  • The "Solvent-Front" Phenyl Ring (and beyond): The group attached to the amide nitrogen typically projects towards the solvent-exposed region of the ATP-binding site. This region is highly variable among kinases, making it the primary driver for achieving selectivity.

General Synthetic Workflow

The most common and versatile approach to generating a library of pyridinyl-amides is through a convergent synthesis involving an amide coupling reaction as the key final step. This allows for maximum diversity by combining various substituted pyridinyl amines with a wide array of carboxylic acids.

G cluster_0 Building Block Synthesis cluster_1 Key Coupling Step cluster_2 Purification & Characterization cluster_3 Final Product A Substituted 3-Aminopyridine C Amide Coupling (e.g., EDC/HOBt, HATU) A->C B Substituted Carboxylic Acid B->C D Purification (Chromatography) C->D Crude Product E Structure Verification (NMR, MS) D->E F Final Pyridinyl-Amide Inhibitor E->F Verified Compound

Caption: A convergent workflow for synthesizing pyridinyl-amide inhibitors.

Protocol 1: Synthesis of a Representative N-(pyridin-3-yl)benzamide Library

This protocol describes the parallel synthesis of a small amide library from a common aminopyridine intermediate and various carboxylic acids.

Rationale: Using a standard amide coupling reagent like HATU provides high yields and tolerates a wide range of functional groups on both coupling partners, making it ideal for library synthesis.[6]

Materials:

  • 3-Amino-5-bromopyridine

  • A selection of substituted benzoic acids (e.g., 4-methoxybenzoic acid, 4-(trifluoromethyl)benzoic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM), Ethyl Acetate (EtOAc), Saturated Sodium Bicarbonate (NaHCO₃), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 96-well plate or individual reaction vials

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of 3-Amino-5-bromopyridine in anhydrous DMF.

    • Prepare a 0.22 M solution of each selected benzoic acid in anhydrous DMF.

    • Prepare a 0.25 M solution of HATU in anhydrous DMF.

    • Prepare a 1.0 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup (per reaction):

    • To a reaction vial, add 500 µL (0.11 mmol, 1.1 eq) of the desired benzoic acid stock solution.

    • Add 400 µL (0.1 mmol, 1.0 eq) of the 3-Amino-5-bromopyridine stock solution.

    • Add 480 µL (0.12 mmol, 1.2 eq) of the HATU stock solution.

    • Initiate the reaction by adding 200 µL (0.2 mmol, 2.0 eq) of the DIPEA stock solution.

  • Reaction Execution:

    • Seal the vials and shake at room temperature for 12-18 hours.

    • Monitor reaction completion by LC-MS or TLC.

  • Work-up and Purification:

    • Dilute the reaction mixture with 5 mL of EtOAc.

    • Wash sequentially with 5 mL of saturated NaHCO₃ solution, 5 mL of water, and 5 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography (e.g., using a gradient of EtOAc in hexanes) to yield the pure pyridinyl-amide.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 2: Foundational In Vitro Evaluation

The initial biological assessment of newly synthesized compounds relies on cell-free biochemical assays. These assays provide a direct measure of a compound's ability to inhibit the catalytic activity of the target kinase, yielding the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: ADP-Glo™ Kinase Assay for IC₅₀ Determination

Rationale: The ADP-Glo™ assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction. It is highly sensitive, has a broad dynamic range, and is readily amenable to high-throughput screening. The amount of ADP produced is directly proportional to kinase activity.

Materials:

  • Target Kinase (e.g., recombinant p38α)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase Reaction Buffer (specific to the kinase)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Test compounds (pyridinyl-amides) serially diluted in DMSO

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating:

    • Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO.

    • Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, substrate, and ATP in the appropriate kinase reaction buffer. The final ATP concentration should be at or near its Kₘ for the kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Dispense the kinase reaction master mix into each well of the assay plate to start the reaction.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to all wells. This converts the generated ADP into ATP, which is then used by a luciferase to produce light.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data using the "no inhibitor" control (0% inhibition) and "no enzyme" control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Assessing Selectivity: The Importance of Kinome Profiling

A potent inhibitor is of little therapeutic value if it indiscriminately inhibits numerous kinases, likely leading to off-target toxicity. Kinome profiling is the process of testing an inhibitor against a large panel of kinases to assess its selectivity.[9][10] This can be done using the assay described above or through specialized service providers. The goal is to find compounds with high potency for the desired target and minimal activity against other kinases, particularly those known to cause adverse effects.

Data Presentation: A Hypothetical SAR Table
Compound IDR¹ (Pyridine)R² (Benzamide)Target Kinase IC₅₀ (nM) [p38α]Off-Target Kinase IC₅₀ (nM) [VEGFR2]
Lead-01 H4-OCH₃250800
PYR-02 H4-CF₃150950
PYR-03 H3-NH₂80>10,000
PYR-04 2-Me3-NH₂450>10,000

This table illustrates how systematic changes to the R² group (PYR-02, PYR-03) can improve potency and selectivity, while modifications to the R¹ group (PYR-04) might be detrimental to target activity.

Section 3: Cellular Assays for Physiological Context

While biochemical assays are essential for initial SAR, they do not account for critical factors like cell membrane permeability, intracellular target engagement, or competition with high endogenous ATP concentrations.[11][12] Cell-based assays are therefore a crucial next step to validate inhibitor performance in a more physiologically relevant environment.[2]

G A Pyridinyl-Amide Inhibitor B Cell Membrane A->B Permeation C Intracellular Target Kinase B->C Binding & Inhibition D Downstream Substrate C->D E Phosphorylated Substrate (p-Substrate) D->E Phosphorylation (Active Kinase) F Cellular Response (e.g., Proliferation, Cytokine Release) E->F Signal Transduction

Caption: Cellular activity depends on permeability and target engagement.

Protocol 3: Western Blot to Measure Inhibition of Substrate Phosphorylation

Rationale: This method directly measures the biological consequence of kinase inhibition by quantifying the phosphorylation state of a known downstream substrate. A reduction in the phosphorylated substrate signal upon inhibitor treatment confirms on-target activity in a cellular context.

Materials:

  • Cell line expressing the target kinase (e.g., THP-1 cells for p38α)

  • Cell culture medium and supplements

  • Stimulant to activate the kinase pathway (e.g., Lipopolysaccharide (LPS) for p38α)

  • Test compounds

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-MK2 (a p38 substrate), anti-total-MK2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere or recover overnight.

    • Pre-treat the cells with serial dilutions of the test compound (or DMSO vehicle) for 1-2 hours.

    • Stimulate the cells with the appropriate agonist (e.g., 1 µg/mL LPS) for a short period (e.g., 15-30 minutes) to activate the target kinase.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Clear the lysates by centrifugation at 4°C.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-MK2) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly and apply the ECL substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imager.

    • Strip the membrane and re-probe for the total substrate protein and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify the band intensities. The cellular EC₅₀ can be determined by plotting the normalized phospho-protein signal against the inhibitor concentration.

Section 4: Iterative Optimization through Structure-Activity Relationships (SAR)

The ultimate goal of the preceding steps is to generate data that informs the next round of inhibitor design. This iterative cycle of design, synthesis, and testing is the engine of drug discovery. By analyzing how changes in chemical structure affect biological activity, a robust Structure-Activity Relationship (SAR) can be established.[13][14][15][16][17]

G A Initial Lead Compound (e.g., PYR-01) B Design Analogs (Vary R¹, R²) A->B C Synthesize & Purify (Protocol 1) B->C D In Vitro Testing (IC₅₀, Kinome Profile) (Protocol 2) C->D E Cellular Testing (EC₅₀, Target Engagement) (Protocol 3) D->E F Analyze Data (Build SAR Table) E->F G Improved Potency? F->G G->B No, Redesign H Improved Selectivity? G->H Yes H->B No, Redesign I Optimized Candidate H->I Yes

Caption: The iterative cycle of kinase inhibitor optimization.

Key Principles of SAR-Guided Optimization:
  • Systematic Modification: Change only one part of the molecule at a time to clearly understand the impact of each modification.

  • Explore Chemical Space: Test a diverse range of substituents for each position—small, large, electron-donating, electron-withdrawing, hydrogen bond donors/acceptors—to probe the requirements of the binding pocket.

  • Balance Potency and Properties: An extremely potent inhibitor may be useless if it has poor solubility or is rapidly metabolized. Always consider physicochemical properties (logP, solubility, metabolic stability) alongside potency and selectivity data. For example, the introduction of a basic amine, such as in a piperazine group, is a common strategy to improve solubility.[18]

  • Structure-Based Design: If a crystal structure of the target kinase with a bound inhibitor is available, use it to guide the design of new analogs that can form additional favorable interactions or displace unfavorable water molecules.

Conclusion

The development of kinase inhibitors from the substituted pyridinyl-amide scaffold is a robust and highly validated strategy in medicinal chemistry. It follows a logical, iterative process grounded in fundamental principles of molecular recognition and biological testing. By systematically applying the design principles, synthetic protocols, and evaluation assays outlined in this guide, researchers can efficiently navigate the path from an initial chemical idea to a potent and selective preclinical candidate. The key to success lies not in any single step, but in the intelligent integration of data from each stage to inform and refine the next cycle of discovery.

References

  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • Cayman Chemical. Methods for Detecting Kinase Activity.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Zhang, G., et al. (2008). Recent development of cyclic amide (pyridone/lactam) moiety containing heterocycles as protein kinase inhibitors. PubMed.
  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • MDPI. (2023). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C.
  • Manchanda, P., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate.
  • Manchanda, P., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. PubMed.
  • Roe, C., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed.
  • Klutchko, S. R., et al. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed.
  • Wu, C., et al. (2023). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
  • Wu, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • Dong, F., et al. (2023). Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171. PubMed.
  • Luedtke, G. R., et al. (2010). Amide-based inhibitors of p38alpha MAP kinase. Part 1: discovery of novel N-pyridyl amide lead molecules. PubMed.
  • Godl, K., et al. (2003). Chemical Proteomic Analysis Reveals Alternative Modes of Action for pyrido[2,3-d]pyrimidine Kinase Inhibitors. PubMed.
  • Expert Opinion on Therapeutic Patents. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
  • Semantic Scholar. Recent development of cyclic amide (pyridone/lactam) moiety containing heterocycles as protein kinase inhibitors.
  • Scott, J. S., et al. (2023). Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules. NIH.
  • Oncolines B.V. (2024). Kinome Profiling.
  • International Centre for Kinase Profiling. Kinase Profiling Inhibitor Database.

Sources

Application Notes and Protocols: N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the synthesis and application of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide, a key heterocyclic building block in modern agrochemical research and development. We present detailed, field-tested protocols for the synthesis of this intermediate, beginning with its precursor, 3-amino-5-chloropyridine. The causality behind experimental choices, including reagent selection and reaction conditions, is thoroughly explained to ensure both reproducibility and a deeper mechanistic understanding. Furthermore, we explore the strategic importance of this molecule as a precursor to high-value active ingredients, such as novel insecticides and fungicides, highlighting its role in the discovery pipeline for next-generation crop protection agents.

Introduction: Strategic Importance in Agrochemical Design

The pyridine ring is a privileged scaffold in medicinal and agricultural chemistry, forming the core of numerous bioactive compounds.[1][2] Specifically, halogenated pyridines serve as critical intermediates in the synthesis of highly effective insecticides, including neonicotinoids.[1][3] The compound this compound (CAS No. 879326-78-0) is an exemplar of such a key intermediate.[4] Its structure combines two essential features for agrochemical design:

  • A 5-Chloro-pyridin-3-yl Moiety: This group provides a reactive and versatile scaffold. The chlorine atom can act as a leaving group in cross-coupling reactions or influence the electronic properties of the ring, while the nitrogen atom is crucial for binding to biological targets, such as insect nicotinic acetylcholine receptors (nAChRs).[5]

  • A Pivaloyl Amide Group: The bulky tert-butyl group of the pivaloyl moiety can impart metabolic stability and favorable physicochemical properties to the final active ingredient, potentially enhancing its efficacy and persistence in the field.[6]

This guide offers researchers and development professionals the necessary protocols and scientific rationale to synthesize and utilize this valuable intermediate effectively.

Synthesis of this compound

The synthesis is a straightforward two-step process, beginning with the preparation of the key amine precursor followed by an N-acylation reaction.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule reveals the two primary starting materials: 3-amino-5-chloropyridine and pivaloyl chloride. This approach simplifies the synthesis into a classic amide bond formation.

G Target N-(5-Chloro-pyridin-3-yl)- 2,2-dimethyl-propionamide Disconnect Amide Disconnection (N-Acylation) Target->Disconnect Retrosynthesis SM1 3-Amino-5-chloropyridine Disconnect->SM1 SM2 Pivaloyl Chloride Disconnect->SM2

Figure 1: Retrosynthetic analysis of the target compound.

Protocol 1: Synthesis of Precursor (3-Amino-5-chloropyridine)

The precursor, 3-amino-5-chloropyridine, can be synthesized via several routes.[7] A common and effective laboratory method involves the direct chlorination of 3-aminopyridine. The protocol below is adapted from established industrial processes that utilize in-situ generation of the chlorinating agent, which is safer than handling chlorine gas directly.[7]

Rationale: This method uses hydrochloric acid and an oxidizing agent like sodium hypochlorite to generate the active electrophilic chlorine species (Cl₂ or HOCl) in the reaction mixture.[7] The reaction is performed at controlled temperatures to manage the exothermicity and improve selectivity for the desired product.

Materials:

  • 3-Aminopyridine

  • Hydrochloric Acid (36%)

  • Sodium Hypochlorite Solution (13%)

  • Sodium Hydroxide Solution (50%)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate

  • Three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-aminopyridine (0.05 mol) in water and cool the flask in an ice-water bath to 10°C.

  • Acidification: Slowly add concentrated hydrochloric acid (0.3 mol) dropwise while maintaining the temperature below 15°C.

  • Chlorination: Add the sodium hypochlorite solution (0.11 mol) dropwise over 1-2 hours, ensuring the reaction temperature is maintained at 10°C.[8]

  • Reaction Maturation: After the addition is complete, allow the mixture to stir at 10°C for an additional 2 hours. Then, remove the ice bath and let the reaction warm to 25°C, stirring for another 4 hours to ensure completion.[8]

  • Workup - Neutralization: Cool the reaction mixture back down to 10°C and carefully neutralize it by the slow addition of 50% sodium hydroxide solution until the pH is basic. This will precipitate the product.

  • Workup - Extraction: Collect the resulting precipitate by filtration. Extract the aqueous filtrate three times with dichloromethane.[9]

  • Drying and Concentration: Combine the initial precipitate with the organic extracts. Wash the combined organic phase with water and dry over anhydrous sodium sulfate.[9] Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-amino-5-chloropyridine.

Protocol 2: N-Acylation for this compound

This step involves the formation of an amide bond between the synthesized 3-amino-5-chloropyridine and pivaloyl chloride.

Rationale: Pivaloyl chloride is a highly reactive acylating agent. The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) in the presence of a non-nucleophilic base, such as triethylamine. The base neutralizes the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.[10] The reaction is initiated at 0°C to control the initial exothermic reaction rate.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep1 Dissolve 3-amino-5-chloropyridine and triethylamine in anhydrous DCM Prep2 Cool solution to 0°C in an ice bath Prep1->Prep2 React1 Add pivaloyl chloride dropwise Prep2->React1 React2 Stir at 0°C for 30 min, then warm to RT React1->React2 React3 Monitor reaction by TLC until completion (2-4h) React2->React3 Work1 Pour into water and separate organic layer React3->Work1 Work2 Wash with water, brine, and dry over Na2SO4 Work1->Work2 Work3 Concentrate under reduced pressure Work2->Work3 Work4 Recrystallize from Hexane/EtOAc Work3->Work4 Final Final Work4->Final Pure Product

Figure 2: Experimental workflow for N-acylation.

Materials:

  • 3-Amino-5-chloropyridine (1 equiv)

  • Pivaloyl Chloride (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Water, Brine

  • Anhydrous Sodium Sulfate

  • Hexane, Ethyl Acetate (for recrystallization)

Step-by-Step Protocol:

  • Reaction Setup: To a stirred solution of 3-amino-5-chloropyridine (10 mmol) and triethylamine (12 mmol) in anhydrous DCM (50 mL), cool the mixture to 0°C in an ice bath.[10]

  • Acylation: Slowly add a solution of pivaloyl chloride (11 mmol) in anhydrous DCM (10 mL) dropwise to the cooled mixture.

  • Reaction Progression: After the addition is complete, continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.[10] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, pour the reaction mixture into water (100 mL). Separate the organic layer, and wash it sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product as a solid.

  • Purification: Recrystallize the crude solid from a hot mixture of hexane and ethyl acetate to afford the pure this compound as a white or off-white solid.

Physicochemical Properties and Characterization Data

The following table summarizes the key properties of the target compound.

PropertyValueSource
CAS Number 879326-78-0[4]
Molecular Formula C₁₀H₁₃ClN₂O[4]
Molecular Weight 212.7 g/mol [4]
Appearance White to off-white solid(Typical)
Purity ≥95%[4]
Storage Room temperature[4]

Application in Agrochemical Synthesis

This compound is not an end-product but a strategic intermediate. Its structure is designed for further elaboration into more complex, biologically active molecules. Analogs of this compound are known to be used in the formulation of effective pesticides and herbicides.[11]

Role as a Versatile Building Block

The primary utility of this intermediate lies in its potential for subsequent chemical modifications. The chloropyridine ring is primed for various transformations, particularly palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are workhorse reactions in the synthesis of complex agrochemicals. The amide functionality, meanwhile, can influence the molecule's conformation and binding properties at the target site.

Illustrative Synthetic Pathway to a Hypothetical Fungicide

To demonstrate its utility, we propose a hypothetical pathway where the intermediate is used to synthesize a novel fungicide scaffold. In this example, a Suzuki cross-coupling reaction is employed to introduce a substituted boronic acid, a common strategy for building molecular complexity.

G Start N-(5-Chloro-pyridin-3-yl)- 2,2-dimethyl-propionamide Reagents Ar-B(OH)2 Pd Catalyst Base (e.g., K2CO3) Start->Reagents Suzuki Coupling Product Hypothetical Fungicide Core (Biaryl Structure) Reagents->Product

Figure 3: Illustrative use in a Suzuki cross-coupling reaction.

This pathway showcases how the chlorine atom on the pyridine ring can be strategically replaced to link different molecular fragments, leading to the creation of novel chemical entities with potential fungicidal or insecticidal activity.[12] The specific arylboronic acid used would be chosen based on the desired properties and target pest, a core principle of modern agrochemical design.

Safety and Handling

  • Pivaloyl Chloride: Is a corrosive and flammable liquid that reacts violently with water. It is a lachrymator. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber).[13]

  • 3-Amino-5-chloropyridine: May be harmful if swallowed or inhaled. Avoid contact with skin and eyes.

  • Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. All operations should be conducted within a fume hood.

  • General Precautions: Standard laboratory safety practices should be followed. Ensure all equipment is properly grounded.

Conclusion

This compound is a high-value intermediate for the agrochemical industry. The protocols detailed in this guide provide a reliable and reproducible pathway for its synthesis, grounded in established chemical principles. By understanding the rationale behind each synthetic step, researchers can effectively produce this compound and leverage its versatile structure to develop innovative and effective crop protection solutions.

References

  • Google Patents. (n.d.). CN103570577A - Preparation method of N,N-dimethyl propionamide.
  • PrepChem.com. (n.d.). Synthesis of Step 1. 3-Chloro-N-phenylpropionamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Chloro-5-chloromethylpyridine: Key Pesticide Intermediate for Neonicotinoids and Advanced Agrochemicals. Retrieved from [Link]

  • Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
  • Patsnap Eureka. (n.d.). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Retrieved from [Link]

  • CP Lab Safety. (n.d.). N-(5-Chloro-pyridin-3-yl)-2, 2-dimethyl-propionamide, min 95%, 1 gram. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
  • Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

  • Veeprho. (n.d.). Chlorantraniliprole Impurities and Related Compound. Retrieved from [Link]

  • ACS Publications. (2022). Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • ResearchGate. (n.d.). Procedure for the Parallel Preparation of 3-Imidazo[1,2- a ]pyridin-3-yl-propionic Acid Derivatives Involving Meldrum's Acid. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin. Retrieved from [Link]

  • ResearchGate. (2015). Can anyone help with the synthesis of a secondary amide from carboxylic acid?. Retrieved from [Link]

  • ACS Publications. (2023). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Organic Letters. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIVALOYL CHLORIDE. Retrieved from [Link]

  • Regulations.gov. (n.d.). PC Code. 911003; Propanamide, 2-hydroxy-N, N-dimethyl-; Human Health Risk. Retrieved from [Link]

  • Reddit. (2024). Acid chloride reaction with amine. Retrieved from [Link]

  • CP Lab Safety. (n.d.). N-(5-Fluoro-pyridin-2-yl)-2, 2-dimethyl-propionamide, min 95%, 1 gram. Retrieved from [Link]

Sources

Application Note & Protocol: A Framework for the In Vitro Cytotoxicity Screening of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the initial in vitro screening of the novel chemical entity N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide. The biological activity of this compound is not yet widely characterized in public literature. Therefore, a primary cytotoxicity screen is the foundational first step in profiling its potential as either a therapeutic agent or a toxicological hazard. We present a detailed, validated protocol for a colorimetric-based cytotoxicity assay using the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), a robust and widely accepted method for assessing metabolically active cells.[1] This application note is designed for researchers in drug discovery, toxicology, and academic science, providing a self-validating experimental framework, from compound handling and cell culture to data analysis and interpretation.

Introduction and Scientific Rationale

The evaluation of a compound's effect on cell viability is a critical early step in the drug discovery and chemical safety pipeline.[2][3] this compound (CAS No. 879326-78-0) is a halogenated heterocyclic compound containing a pyridine ring, a common scaffold in pharmacologically active molecules.[4][5] Given the lack of specific target information, a broad-spectrum cytotoxicity assay serves as an essential tool to determine the concentration range at which the compound elicits a biological response.

The MTT assay is selected for this initial screen due to its reliability, high-throughput compatibility, and direct correlation with cellular metabolic function.[6] The core principle of the assay lies in the enzymatic reduction of the yellow, water-soluble MTT reagent by mitochondrial dehydrogenases, such as succinate dehydrogenase, which are only active in living cells.[7] This reaction produces insoluble purple formazan crystals. The subsequent solubilization of these crystals yields a colored solution whose absorbance is directly proportional to the number of viable, metabolically active cells.[8] This allows for the quantitative determination of cytotoxicity and the calculation of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[2]

Compound Profile & Handling

  • Compound Name: this compound

  • Molecular Formula: C₁₀H₁₃ClN₂O[4]

  • Molecular Weight: 212.7 g/mol [4]

  • CAS Number: 879326-78-0[4]

  • Appearance: Solid (Assumed)

  • Solubility: To be determined empirically. Initial solubility testing should be performed in dimethyl sulfoxide (DMSO), a common solvent for compound screening.

Protocol for Stock Solution Preparation:

  • Accurately weigh 10 mg of this compound.

  • Dissolve the compound in high-purity DMSO to create a 10 mM stock solution. For 10 mg (MW 212.7), this requires approximately 4.70 mL of DMSO.

  • Vortex thoroughly until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can be applied.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C, protected from light.

Experimental Workflow for Cytotoxicity Screening

The overall workflow is designed to ensure robust and reproducible data. It incorporates essential controls for background correction, solvent effects, and assay sensitivity.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis p1 Prepare Compound Stock (10 mM in DMSO) p2 Culture Adherent Cells (e.g., HeLa, A549) p3 Prepare Assay Reagents (Media, MTT, Solubilizer) a1 Seed Cells in 96-well Plate (5,000 cells/well) p3->a1 a2 Incubate 24h (Allow attachment) a1->a2 a3 Prepare Serial Dilutions & Treat Cells (48-72h) a2->a3 a4 Add MTT Reagent (Incubate 4h) a3->a4 a5 Solubilize Formazan Crystals (Add DMSO/Solvent) a4->a5 d1 Read Absorbance (570 nm) a5->d1 d2 Subtract Background & Normalize Data d1->d2 d3 Plot Dose-Response Curve d2->d3 d4 Calculate IC50 Value d3->d4

Caption: High-level workflow for the MTT-based cytotoxicity screening of a novel compound.

Detailed Protocols

Materials and Reagents
  • Cell Line: A well-characterized human cell line (e.g., HeLa - cervical cancer, or A549 - lung cancer).

  • Compound: this compound.

  • Cell Culture Medium: Appropriate complete growth medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store at 4°C, protected from light.[9]

  • Solubilization Solution: Anhydrous, cell culture grade DMSO or a solution of 10% SDS in 0.01 M HCl.[6]

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Staurosporine).

  • Equipment: 96-well flat-bottom cell culture plates, multichannel pipette, CO₂ incubator (37°C, 5% CO₂), microplate reader capable of measuring absorbance at 570 nm.

Step-by-Step Experimental Protocol

Day 1: Cell Seeding

  • Culture and harvest cells that are in the logarithmic growth phase. Ensure cell viability is >95% via Trypan Blue exclusion.

  • Count the cells and prepare a cell suspension at a density of 5 x 10⁴ cells/mL in complete growth medium.

  • Dispense 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).[10]

  • Crucial Control: Include wells for "Medium Only" (no cells) to serve as a background control.[6]

  • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[2]

Day 2: Compound Treatment

  • Prepare serial dilutions of the test compound and positive control in complete growth medium. A typical starting range is 100 µM down to 0.01 µM in half-log or full-log dilutions.

  • Crucial Control: Prepare a "Vehicle Control" containing the highest concentration of DMSO used in the treatment wells (typically ≤ 0.5% v/v) to account for any solvent-induced cytotoxicity.[2]

  • Carefully aspirate the old medium from the cells and add 100 µL of the prepared compound dilutions, vehicle control, or positive control to the appropriate wells.

  • Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).

Day 4/5: MTT Assay and Data Acquisition

  • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well, including the "Medium Only" and "Vehicle Control" wells.[2]

  • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[10]

  • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the crystals.[10]

  • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis and Interpretation

Data Normalization
  • Background Subtraction: Calculate the average OD of the "Medium Only" wells and subtract this value from all other wells.

  • Calculate Percent Viability: Normalize the data to the vehicle control. The viability of the vehicle control wells represents 100% viability.

    • % Viability = (OD of Treated Well / Average OD of Vehicle Control Wells) x 100

IC50 Determination

The IC50 value is the concentration of the compound that inhibits cell viability by 50%.

  • Plot the Percent Viability against the logarithm of the compound concentration.

  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to fit the curve and calculate the IC50 value.

Example Data Presentation

The results should be summarized in a clear, tabular format.

Concentration (µM)Mean OD (570nm)Std. Deviation% Viability
Vehicle Control (0) 1.2540.088100.0%
0.1 1.2110.09596.6%
1 1.0530.10284.0%
5 0.7890.06762.9%
10 0.6150.05449.0%
25 0.3320.04126.5%
50 0.1580.03312.6%
100 0.0990.0257.9%
Calculated IC50 10.5 µM

Table 1: Representative data from an MTT assay showing the dose-dependent cytotoxic effect of this compound on HeLa cells after 48 hours of exposure.

Self-Validating System & Troubleshooting

A robust assay includes a system of controls to validate the results of each experiment.

G QC Assay Quality Control Negative Control (Vehicle) Positive Control (Toxin) Background Control (Media Only) Expectations Expectations QC:f0->Expectations:f0 QC:f1->Expectations:f1 QC:f2->Expectations:f2 Troubleshooting Troubleshooting Flags Low Vehicle OD? Check cell health/seeding High Positive OD? Check toxin activity/conc. High Background? Check media for contamination Expectations:f0->Troubleshooting:f0 Expectations:f1->Troubleshooting:f1 Expectations:f2->Troubleshooting:f2

Caption: Control system for validating assay performance and guiding troubleshooting.

Common issues include high background from contaminated media or low signal from unhealthy cells.[11] Ensure all reagents are sterile and cells are handled gently to maintain membrane integrity.[12]

Conclusion

This application note provides a foundational protocol for the initial in vitro characterization of this compound. By following this detailed MTT assay protocol, researchers can reliably determine the cytotoxic potential and establish a dose-response relationship for this novel compound. The resulting IC50 value is a critical parameter that will guide all subsequent studies, including mechanistic, selectivity, and preclinical investigations.

References

  • Abcam. (n.d.). MTT assay protocol. Retrieved from Abcam website.

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Retrieved from BenchChem website.

  • BenchChem. (n.d.). Application Notes and Protocols: Step-by-Step MTT Assay Protocol for Adherent Cells. Retrieved from BenchChem website.

  • BroadPharm. (2022). Protocol for Cell Viability Assays. Retrieved from BroadPharm website.

  • AAT Bioquest. (2023). What is the principle of cell viability assays?. Retrieved from AAT Bioquest website.

  • AntBio. (2025). Six Common Methods for Cell Viability Assay: Principles, Applications. Retrieved from AntBio website.

  • baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from baseclick GmbH website.

  • Slideshare. (n.d.). Principles & Applications of cell viability assays (MTT Assays). Retrieved from Slideshare website.

  • Abbexa. (n.d.). MTT Cell Proliferation and Cytotoxicity Assay Kit. Retrieved from Abbexa website.

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US).

  • R&D Systems. (n.d.). MTT Cell Proliferation/Viability Assay. Retrieved from R&D Systems website.

  • Cell Signaling Technology. (n.d.). Overview of Cell Viability and Survival. Retrieved from Cell Signaling Technology website.

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature Experiments.

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from Creative Biolabs website.

  • protocols.io. (2019). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. Retrieved from protocols.io.

  • BenchChem. (n.d.). An In-depth Technical Guide to the Core Properties of 2,2-dimethylpropanamide. Retrieved from BenchChem website.

  • CP Lab Safety. (n.d.). N-(5-Chloro-pyridin-3-yl)-2, 2-dimethyl-propionamide, min 95%, 1 gram. Retrieved from CP Lab Safety website.

  • Sigma-Aldrich. (n.d.). N-(5-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide. Retrieved from Sigma-Aldrich website.

  • Chem-Impex. (n.d.). N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide. Retrieved from Chem-Impex website.

Sources

Application Note: Cell-Based Assays for Characterizing N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide, a Novel IKKβ Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2] Dysregulation of this pathway is a critical factor in the pathogenesis of a wide range of inflammatory diseases, autoimmune disorders, and cancer.[1][3] At the heart of the canonical NF-κB activation pathway is the IκB Kinase (IKK) complex, with its catalytic subunit IKKβ (also known as IKK2) playing a pivotal role.[4][5] Upon stimulation by signals like Tumor Necrosis Factor-alpha (TNF-α), IKKβ phosphorylates the inhibitory protein IκBα.[6][7] This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB dimer (most commonly p65/p50) to translocate into the nucleus and initiate gene transcription.[8][9][10]

Given its central role, IKKβ has emerged as a high-priority therapeutic target for the development of novel anti-inflammatory agents.[3][11] This application note describes a tiered, cell-based assay strategy to characterize the activity and potency of a novel small molecule, N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide (hereafter referred to as CPD-1), a hypothesized selective inhibitor of IKKβ. The described workflows provide a robust framework for determining the compound's cellular potency (IC50) and confirming its mechanism of action by measuring key downstream events in the NF-κB pathway.

Principle of the Assays

To build a comprehensive pharmacological profile of CPD-1, we employ a multi-assay approach targeting different nodes of the NF-κB signaling cascade. This strategy provides orthogonal validation of the compound's activity, moving from direct target engagement to ultimate functional outcomes.

  • Primary Assay (Target Engagement): Measures the inhibition of IκBα phosphorylation, the direct downstream consequence of IKKβ activity. This assay provides the most direct cellular measure of CPD-1's potency against its intended target.

  • Secondary Assay (Functional Confirmation): Quantifies the nuclear translocation of the NF-κB p65 subunit. This is a critical downstream step that is dependent on IκBα degradation and serves as a robust functional readout of pathway inhibition.[12][13]

  • Tertiary Assay (Transcriptional Output): Utilizes an NF-κB-dependent luciferase reporter to measure the final output of the signaling cascade—target gene transcription.[14][15]

This tiered approach ensures a thorough characterization, confirming that the observed activity of CPD-1 on transcription is a direct result of its intended mechanistic action on IKKβ.

Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical NF-κB signaling pathway and the specific point of intervention for the IKKβ inhibitor, CPD-1.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa_NFkB IκBα-p65/p50 IKK_complex->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB p65/p50 IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Targets for Degradation Proteasome->IkBa_NFkB Degrades IκBα NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocates CPD1 CPD-1 (IKKβ Inhibitor) CPD1->IKK_complex Inhibits DNA κB DNA Site NFkB_nuc->DNA Binds Transcription Gene Transcription (e.g., IL-6, TNF-α) DNA->Transcription Activates

Caption: Canonical NF-κB pathway showing CPD-1 inhibition of IKKβ.

Part A: Primary Assay - IκBα Phosphorylation (Western Blot)

This assay directly measures the phosphorylation of IκBα at Serine 32/36, a required step for its degradation.[2] By quantifying the reduction in phosphorylated IκBα (p-IκBα) in the presence of CPD-1, we can determine a precise cellular IC50 value for IKKβ inhibition.

Experimental Protocol
  • Cell Seeding: Plate a suitable cell line (e.g., HeLa, A549, or RAW264.7 macrophages) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight in complete medium.

  • Serum Starvation (Optional): To reduce basal signaling, replace the complete medium with a low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 4-6 hours.

  • Inhibitor Pre-treatment: Prepare serial dilutions of CPD-1 (e.g., from 10 µM to 0.1 nM) in the appropriate medium. Aspirate the medium from the cells and add the CPD-1 dilutions. Include a "vehicle control" well containing the same concentration of DMSO as the highest CPD-1 concentration. Incubate for 1-2 hours at 37°C.[16]

  • Stimulation: Prepare a stock of TNF-α. To all wells except the "unstimulated control," add TNF-α to a final concentration of 10-20 ng/mL.[16][17] Incubate for the optimal time to induce peak IκBα phosphorylation (typically 10-15 minutes, which should be determined empirically).

  • Cell Lysis: Immediately after stimulation, place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 20 minutes.

  • Lysate Clarification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a fresh, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Resolve 15-20 µg of protein per lane on an SDS-PAGE gel (e.g., 10-12%).

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody specific for phospho-IκBα (Ser32/36) overnight at 4°C.

    • Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total IκBα and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading and to observe IκBα degradation.[18][19]

Data Analysis

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the p-IκBα signal to the loading control. Plot the normalized p-IκBα signal against the log concentration of CPD-1 and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescription
Cell Line HeLa
Stimulant TNF-α (10 ng/mL)
Stimulation Time 15 minutes
CPD-1 Incubation 1 hour
Readout Densitometry of p-IκBα (Ser32) Western Blot
Hypothetical IC50 45 nM

Part B: Secondary Assay - NF-κB (p65) Nuclear Translocation

This assay confirms the functional consequence of IKKβ inhibition by visualizing and quantifying the localization of the NF-κB p65 subunit.[20] In unstimulated cells, p65 resides in the cytoplasm.[13] Upon pathway activation, it translocates to the nucleus. An effective IKKβ inhibitor will prevent this translocation. High-content imaging (HCI) is the preferred method for this analysis due to its objectivity and high throughput.[17][21][22]

High-Content Imaging Workflow

Caption: Workflow for the p65 Nuclear Translocation High-Content Assay.

Experimental Protocol
  • Cell Seeding: Seed HeLa or A549 cells into 96- or 384-well black, clear-bottom imaging plates. Optimal seeding density should be determined to ensure a sub-confluent monolayer for accurate image segmentation (e.g., 5,000 cells/well for a 96-well plate).[12] Allow cells to adhere overnight.

  • Compound Treatment: Perform serial dilutions of CPD-1 and add to the cells as described in Part A. Include appropriate vehicle and control wells. Incubate for 1 hour.

  • Stimulation: Add TNF-α (10-20 ng/mL) to all wells except the unstimulated control. Incubate for the optimal time for peak p65 translocation (typically 30-45 minutes).[17]

  • Fixation and Permeabilization:

    • Aspirate the medium and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block with 3% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against the NF-κB p65 subunit (e.g., mouse monoclonal) for 1-2 hours at room temperature or overnight at 4°C.[17]

    • Wash three times with PBS containing 0.05% Tween 20.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) and a nuclear counterstain (e.g., Hoechst 33342 or DAPI) for 1 hour, protected from light.[12]

  • Imaging: Wash plates three times and add PBS to the wells. Acquire images using a high-content imaging system. Capture at least two channels: one for the nuclear stain (blue) and one for the p65 stain (green).

Data Analysis

The HCI software will use the nuclear stain to create a "nuclear mask" for each cell. A "cytoplasmic mask" is then defined based on the nuclear boundary.[12] The system measures the average fluorescence intensity of the p65 signal within both masks. The ratio of nuclear-to-cytoplasmic intensity is calculated for each cell. Wells treated with CPD-1 should show a ratio similar to unstimulated cells, while TNF-α-stimulated vehicle wells will show a high ratio. Plot the mean ratio against the log concentration of CPD-1 to calculate the IC50.

ParameterDescription
Cell Line A549
Stimulant TNF-α (20 ng/mL)
Stimulation Time 30 minutes
CPD-1 Incubation 1 hour
Readout Nuclear/Cytoplasmic p65 Fluorescence Ratio
Hypothetical IC50 52 nM

Part C: Tertiary Assay - NF-κB Luciferase Reporter Gene Assay

This assay quantifies the ultimate biological output of the pathway: NF-κB-mediated gene transcription.[15] It utilizes a cell line stably transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites (response elements).[14][23] Pathway activation leads to luciferase expression, which is measured as a luminescent signal.

Experimental Protocol
  • Cell Seeding: Plate an NF-κB reporter cell line (e.g., HEK293/NF-κB-luc) in a 96-well, white, opaque-bottom plate to minimize well-to-well crosstalk. Culture overnight.

  • Compound Treatment: Add serial dilutions of CPD-1 and controls as previously described. Incubate for 1 hour.

  • Stimulation: Add TNF-α (10-20 ng/mL) to induce reporter gene expression.

  • Incubation: Incubate the plate for 6-8 hours. This longer incubation is necessary to allow for transcription and translation of the luciferase enzyme.[23]

  • Cell Lysis: Aspirate the medium and wash cells with PBS. Add a passive lysis buffer (e.g., 20 µL per well) and incubate for 15 minutes at room temperature with gentle shaking to ensure complete lysis.[24]

  • Luminescence Reading:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Using a luminometer with an injector, add the luciferase substrate (e.g., 50-100 µL) to each well.

    • Immediately measure the luminescence (Relative Light Units, RLU). A short delay (2 seconds) before a 0.5-1 second integration time is typical.[25]

Data Analysis

Subtract the average RLU from the unstimulated control wells (background). Normalize the data by setting the signal from the TNF-α-stimulated vehicle control as 100% activation. Plot the percentage of activation against the log concentration of CPD-1 and fit the curve to determine the IC50.

ParameterDescription
Cell Line HEK293/NF-κB-luc
Stimulant TNF-α (10 ng/mL)
Stimulation Time 6 hours
CPD-1 Incubation 1 hour
Readout Luminescence (Relative Light Units)
Hypothetical IC50 65 nM

Summary of Results & Interpretation

AssayKey Event MeasuredHypothetical IC50 (nM)
p-IκBα Western Blot Direct IKKβ substrate phosphorylation45
p65 Translocation HCI Downstream functional consequence52
NF-κB Reporter Assay Final transcriptional output65

The hypothetical data shows a strong correlation across the three assays. The potency of CPD-1 is highest in the assay measuring the most proximal event (IκBα phosphorylation) and shows a slight rightward shift in assays measuring more distal events (translocation and transcription). This is expected and provides a cohesive dataset confirming that CPD-1 effectively inhibits the NF-κB pathway at its intended target, IKKβ, with a cellular potency in the mid-nanomolar range. This multi-assay validation provides high confidence in the compound's mechanism of action and its potential as a therapeutic agent.

References

  • High content, high-throughput screening for small molecule inducers of NF-κB translocation. (2018). PLOS ONE. [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012). Methods in Molecular Biology. [Link]

  • Napetschnig, J., & Wu, H. (2013). Molecular Basis of NF-κB Signaling. Annual Review of Biophysics. [Link]

  • Automated Analysis of NF-κB Nuclear Translocation Kinetics in High-Throughput Screening. (2011). PLOS ONE. [Link]

  • Sun, S. C. (2017). The non-canonical NF-κB pathway in immunity and inflammation. Nature Reviews Immunology. [Link]

  • NF-KBLUCIFERASE ASSAY. (2012). Bowdish Lab, McMaster University. [Link]

  • The Role of the NF-κB Signaling Pathway in Atherosclerotic Plaque Rupture and Targeted Therapeutic Strategies. (2024). Biomedicines. [Link]

  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). Journal of Visualized Experiments. [Link]

  • Human NF-κB Reporter Assay System. INDIGO Biosciences. [Link]

  • Human NF-κB Reporter Assay System. INDIGO Biosciences. [Link]

  • The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]

  • Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. [Link]

  • Meffre, E., & O'Connor, E. (2013). IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons. Methods in Molecular Biology. [Link]

  • Regulation of p65 nuclear translocation by AA Immunofluorescence assays... ResearchGate. [Link]

  • Establishment of a High Content Image Platform to Measure NF-ΚB Nuclear Translocation in LPS-induced RAW264.7 Macrophages for Screening Anti-inflammatory Drug Candidates. (2022). Current Drug Metabolism. [Link]

  • Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages. (2009). Journal of Immunological Methods. [Link]

  • Schematic representation of NF-kB nuclear translocation assay. ResearchGate. [Link]

  • Immunofluorescence analysis of NF- B p65 nuclear translocation. ResearchGate. [Link]

  • Anti-Neuroinflammatory Effects of a Representative Low-Molecular-Weight Component Isolated from Codium fragile Through Inhibition of the NF-κB Pathway in Microglia and Macrophage Cells. (2024). MDPI. [Link]

  • Monitoring the Levels of Cellular NF-κB Activation States. (2021). International Journal of Molecular Sciences. [Link]

  • A Validated IKK beta Inhibitor Screening Assay. BellBrook Labs. [Link]

  • Physiological levels of TNFα stimulation induce stochastic dynamics of NF-κB responses in single living cells. (2010). Journal of Cell Science. [Link]

  • The Discovery of a Novel IκB Kinase β Inhibitor Based on Pharmacophore Modeling, Virtual Screening and Biological Evaluation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • A TNF-induced gene expression program under oscillatory NF-κB control. (2007). BMC Genomics. [Link]

  • Chemi-Verse™ IKKβ Kinase Assay Kit. BPS Bioscience. [Link]

  • IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy. (2005). Molecular and Cellular Biology. [Link]

  • Example autoradiogram demonstrating IκBα phosphorylation catalyzed by... ResearchGate. [Link]

  • Sustained TNF-α stimulation leads to transcriptional memory that greatly enhances signal sensitivity and robustness. (2021). eLife. [Link]

  • Post-translational Modifications of IκBα: The State of the Art. (2021). Frontiers in Cell and Developmental Biology. [Link]

  • Tumor necrosis factor-alpha mediates activation of NF-κB and JNK signaling cascades in retinal ganglion cells and astrocytes in opposite ways. (2013). Cell Death & Disease. [Link]

  • TNF-α activation of NF-κB pathway. Upon binding with the receptor,... ResearchGate. [Link]

Sources

Application Note: A Stability-Indicating RP-HPLC Method for the Development and Validation of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details the systematic development and rigorous validation of a novel stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide. The method is designed for use in quality control and stability studies. The development strategy focused on achieving robust separation of the active pharmaceutical ingredient (API) from its potential degradation products. Method validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating that the method is specific, linear, accurate, precise, and robust for its intended purpose.

Introduction

This compound (CAS 879326-78-0) is a chemical intermediate with a molecular formula of C₁₀H₁₃ClN₂O and a molecular weight of 212.68 g/mol [1]. As with any compound intended for pharmaceutical use or as a critical intermediate, a validated, reliable analytical method is essential for ensuring its quality, purity, and stability. The primary objective of this work was to develop a simple, efficient, and stability-indicating RP-HPLC method and subsequently validate it according to stringent regulatory standards[2][3][4][5]. A stability-indicating method is crucial as it can resolve the main compound from any degradation products, which is a key requirement for assessing the stability of drug substances[6][7].

Method Development and Optimization

The core of the method development was to establish chromatographic conditions that provide a sharp, symmetrical peak for the analyte, free from interference from potential impurities and degradants.

2.1. Physicochemical Properties & Initial Chromatographic Approach

  • Structure: The molecule contains a substituted pyridine ring, which is basic in nature, and an amide linkage, which can be susceptible to hydrolysis[8][9]. The overall structure suggests moderate polarity, making reversed-phase chromatography an ideal starting point.

  • UV Absorbance: The presence of the chloro-substituted pyridine ring provides a chromophore suitable for UV detection. A UV scan of a dilute solution in methanol showed a significant absorbance maximum around 260 nm, which was chosen for detection to ensure high sensitivity.

2.2. Selection of Chromatographic Conditions

  • Column: A C18 stationary phase was selected for its versatility and proven performance in separating moderately polar compounds. An Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm) column was chosen.

  • Mobile Phase: Pyridine derivatives can exhibit poor peak shape on standard silica-based columns due to interactions with residual silanols. To mitigate this, an acidic mobile phase is often employed to protonate the pyridine nitrogen, ensuring a single ionic species and improving peak symmetry[8]. A mobile phase consisting of a mixture of acetonitrile and a phosphate buffer was investigated. The pH of the buffer was optimized to ensure good peak shape and retention. A final composition of Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) was found to be optimal.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30°C were established to achieve a reasonable runtime and ensure reproducible retention times.

Detailed Experimental Protocols

3.1. Final Optimized HPLC Method

ParameterCondition
Instrument Agilent 1260 Infinity II HPLC with Diode Array Detector
Column Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Potassium Phosphate (KH₂PO₄), pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B (Isocratic)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection 260 nm
Injection Vol. 10 µL
Run Time 10 minutes
Diluent Acetonitrile:Water (50:50, v/v)

3.2. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL in the diluent.

Forced Degradation (Stress) Studies

Forced degradation studies are essential to establish the stability-indicating nature of the method by generating potential degradation products[6][7][10]. The goal is to achieve 5-20% degradation of the active ingredient to ensure that the method is challenged by a realistic profile of degradants[10].

Protocol: A 1000 µg/mL solution of the API was subjected to the following stress conditions:

Stress ConditionProcedure
Acid Hydrolysis 1 mL of API solution + 1 mL of 1N HCl. Heat at 80°C for 4 hours. Neutralize with 1N NaOH.
Base Hydrolysis 1 mL of API solution + 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Neutralize with 1N HCl.
Oxidative 1 mL of API solution + 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.
Thermal API solution heated at 105°C for 48 hours.
Photolytic API solution exposed to 1.2 million lux hours and 200 W h/m² in a photostability chamber.

Results: In all stress conditions, the main peak for this compound was well-resolved from all degradation product peaks, demonstrating the method's specificity and stability-indicating capability. The peak purity analysis via the diode array detector confirmed that the analyte peak was spectrally pure in all cases.

Method Validation (ICH Q2(R1))

The developed method was validated according to ICH guidelines[2][4][5].

5.1. Specificity Specificity was demonstrated by the forced degradation studies, where the analyte peak was resolved from all degradants. Furthermore, a blank (diluent) injection showed no interfering peaks at the retention time of the analyte.

5.2. Linearity Linearity was assessed by analyzing seven concentrations ranging from 25 to 175 µg/mL (25, 50, 75, 100, 125, 150, 175 µg/mL).

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept MinimalClose to zero

5.3. Accuracy (Recovery) Accuracy was determined by the recovery of spiked samples at three concentration levels (80%, 100%, and 120% of the target concentration).

Level% Recovery (Mean, n=3)% RSDAcceptance Criteria
80% 99.5%0.45%98.0 - 102.0% Recovery, RSD ≤ 2.0%
100% 100.3%0.28%98.0 - 102.0% Recovery, RSD ≤ 2.0%
120% 100.8%0.31%98.0 - 102.0% Recovery, RSD ≤ 2.0%

5.4. Precision

  • Repeatability (Intra-day): Six replicate preparations of the 100 µg/mL standard were analyzed on the same day.

  • Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst using different equipment.

Precision Type% RSDAcceptance Criteria
Repeatability 0.55%RSD ≤ 2.0%
Intermediate Precision 0.82%RSD ≤ 2.0%

5.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 0.15 µg/mL
LOQ 0.45 µg/mL

5.6. Robustness The method's robustness was evaluated by introducing small, deliberate variations to the method parameters.

Parameter VariedResult
Flow Rate (± 0.1 mL/min) No significant impact on resolution or peak area.
Column Temperature (± 2°C) Minor shift in retention time, system suitability passed.
Mobile Phase pH (± 0.1) Minor shift in retention time, system suitability passed.

The results confirm that the method is robust for routine use.

Workflow Visualization

The following diagram illustrates the logical flow from method development to final validation.

MethodDevelopmentWorkflow cluster_dev Phase 1: Method Development cluster_stress Phase 2: Specificity Testing cluster_val Phase 3: Method Validation (ICH Q2) A 1. Physicochemical Property Analysis B 2. Initial Screening (Column, Mobile Phase) A->B informs C 3. Optimization (pH, Gradient, Temp) B->C refine D 4. Forced Degradation (Acid, Base, Oxidative, etc.) C->D apply method to E 5. Assess Peak Purity & Resolution F 6. Linearity & Range E->F confirm specificity, then G 7. Accuracy & Precision F->G H 8. LOD/LOQ & Robustness G->H I Validated Stability-Indicating Method H->I finalizes

Sources

Application Note: A Robust HPLC-MS Method for the Quantification of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details a comprehensive, validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the sensitive and selective quantification of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide. Designed for researchers in pharmaceutical development and related fields, this guide provides a step-by-step protocol, the scientific rationale behind the methodological choices, and performance characteristics. The method utilizes reverse-phase chromatography for separation, coupled with electrospray ionization tandem mass spectrometry for detection, ensuring high specificity and accuracy.

Introduction

This compound is a halogenated pyridine derivative.[1][2] Compounds within this class are of significant interest in medicinal and agricultural chemistry, often serving as key intermediates or active ingredients.[3][4] Accurate quantification in various matrices is crucial for pharmacokinetic studies, quality control, and metabolic profiling.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the analytical technique of choice for this purpose due to its superior sensitivity, selectivity, and speed.[5] This application note addresses the need for a reliable analytical method by providing a fully developed protocol grounded in established principles of chromatographic separation and mass spectrometric detection for pyridine-containing small molecules.[6][7]

Scientific & Methodological Rationale

The development of this method was guided by the physicochemical properties of the target analyte. This compound (Molecular Weight: 212.68 g/mol ) possesses a basic pyridine nitrogen, making it suitable for positive ion electrospray ionization (ESI+).[2] The presence of a chlorine atom provides a characteristic isotopic pattern (³⁵Cl/³⁷Cl ratio of ~3:1), which is a powerful tool for confirming the identity of the analyte in mass spectrometry.[8]

A reverse-phase C18 column was selected as the stationary phase to retain the moderately polar analyte. The mobile phase, consisting of an acidified water/acetonitrile gradient, ensures sharp peak shapes and efficient elution. Formic acid is used as a modifier to promote protonation of the analyte, thereby enhancing the ESI+ signal.[9]

The trustworthiness of this protocol is established by incorporating principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12]

Experimental Design

Reagents and Materials
  • Analyte: this compound (≥95% purity)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm)

  • Mobile Phase Additive: Formic Acid (LC-MS Grade, ~99%)

  • Vials: 2 mL polypropylene HPLC vials with caps[13]

Instrumentation
  • HPLC System: Agilent 1290 Infinity II or equivalent, equipped with a binary pump, degasser, and autosampler.

  • Mass Spectrometer: Agilent 6470B Triple Quadrupole MS or equivalent, equipped with an Electrospray Ionization (ESI) source.

Standard and Sample Preparation

Causality: Proper sample preparation is critical to remove matrix components that can interfere with analysis, suppress the MS signal, or damage the instrument.[14][15] A simple "dilute and shoot" or protein precipitation protocol is often sufficient for initial purity assessments or analysis in clean matrices.[16]

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Preparation (e.g., from a reaction mixture): Dilute an aliquot of the sample with 50:50 acetonitrile/water to bring the expected analyte concentration within the calibration range. Centrifuge or filter the sample through a 0.22 µm syringe filter to remove particulates before transferring to an HPLC vial.

HPLC Method Parameters

The following table summarizes the optimized HPLC conditions. A gradient elution is employed to ensure efficient separation and elution of the analyte while minimizing run time.

ParameterSetting
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
1.0
5.0
7.0
7.1
9.0
Mass Spectrometry Method Parameters

The mass spectrometer is operated in positive ESI mode using Dynamic Multiple Reaction Monitoring (dMRM) for maximum sensitivity and specificity.[13]

ParameterSetting
Ionization Mode ESI Positive
Gas Temperature 300 °C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Sheath Gas Temperature 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Scan Type Dynamic MRM

Analyte-Specific MRM Transitions: The precursor ion corresponds to the protonated molecule [M+H]⁺. The chlorine isotope pattern will result in precursor ions at m/z 213.1 and 215.1. Monitoring both can enhance confidence in identification. Product ions are generated by fragmentation of the precursor.

Precursor Ion (m/z)Product Ion (m/z)Fragmentor (V)Collision Energy (eV)
213.1 (³⁵Cl) 85.112015
213.1 (³⁵Cl) 112.012025
215.1 (³⁷Cl) 85.112015

Workflow and Logic Visualization

The overall analytical process and the logic behind the method development are illustrated below.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Stock Prepare 1 mg/mL Stock Cal Create Calibration Curve Standards Stock->Cal Inject Inject into HPLC-MS/MS Cal->Inject Sample Dilute & Filter Unknown Sample Sample->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect MS/MS Detection (dMRM) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Report Generate Final Report Quantify->Report

Caption: High-level workflow from sample preparation to final data reporting.

Method_Development_Logic cluster_lc LC Method Choices cluster_ms MS Method Choices Analyte Analyte Properties MW: 212.7, Basic N, Cl atom LC_Col Reverse-Phase C18 (Good for moderate polarity) Analyte->LC_Col LC_MP ACN/H2O Gradient (Efficient elution) Analyte->LC_MP LC_Add Formic Acid (0.1%) (Promotes ionization, peak shape) Analyte->LC_Add MS_Ion ESI Positive Mode (Analyte has basic N) Analyte->MS_Ion MS_Pre Precursor: [M+H]+ (m/z 213.1 / 215.1) MS_Ion->MS_Pre MS_Mode MRM Mode (High sensitivity & selectivity) MS_Pre->MS_Mode

Caption: Logic diagram illustrating the rationale for key method parameter selection.

Expected Results & System Validation

  • Chromatography: A sharp, symmetric peak for this compound is expected to elute at approximately 3.5 - 4.5 minutes under the specified gradient conditions.

  • Linearity: The method should demonstrate excellent linearity over the calibration range (1-1000 ng/mL), with a correlation coefficient (r²) of ≥0.995.

  • Sensitivity: The Limit of Detection (LOD) and Limit of Quantification (LOQ) should be determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ), and are expected to be in the low ng/mL range.

  • Specificity: The use of MRM ensures high specificity. No interfering peaks should be observed at the retention time of the analyte in blank matrix injections. The consistent ratio of qualifier to quantifier ion transitions further confirms identity.

Detailed Protocol

  • System Preparation:

    • Equilibrate the HPLC-MS system with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved.

    • Perform a system suitability test by injecting a mid-range calibration standard (e.g., 100 ng/mL) multiple times (n=5). The retention time should be reproducible (RSD < 1%) and peak area should be consistent (RSD < 5%).

  • Sequence Setup:

    • Create a sequence table in the instrument software.

    • Begin with a blank injection (50:50 acetonitrile/water) to ensure no system carryover.

    • Run the full set of calibration standards from the lowest to the highest concentration.

    • Inject the unknown samples. It is good practice to bracket unknown samples with quality control (QC) standards (e.g., low, mid, and high concentration standards) to monitor instrument performance throughout the run.

    • End the sequence with another blank injection.

  • Data Analysis:

    • Process the acquired data using the instrument's quantification software.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards using a linear regression model.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak areas from the calibration curve.

    • Apply the dilution factor used during sample preparation to calculate the final concentration in the original sample.

Conclusion

The HPLC-MS method described provides a robust, sensitive, and selective tool for the quantitative analysis of this compound. The detailed protocol and the rationale behind the experimental choices offer researchers a reliable starting point for their analytical needs. Adherence to the principles of method validation will ensure that the data generated is accurate and suitable for its intended purpose in a drug development or research setting.[17]

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][10]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][11]

  • Hangzhou Better Chemtech Ltd. What is the mass spectrum of 2 - Chloropyridine? - Blog. [Link][8]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][12]

  • International Council for Harmonisation. Quality Guidelines. [Link][18]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link][14]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][17]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link][6]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link][15]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link][9]

  • ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link][19]

  • Organomation. Preparing Samples for HPLC-MS/MS Analysis. [Link]

  • LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link][16]

  • Scilit. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link][7]

  • Biocompare. Prepping Small Molecules for Mass Spec. [Link][5]

  • ResearchGate. (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link][20]

  • CP Lab Safety. N-(5-Chloro-pyridin-3-yl)-2, 2-dimethyl-propionamide, min 95%, 1 gram. [Link][1]

  • National Institutes of Health. Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. [Link][13]

  • PubMed. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. [Link][4]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide, a key intermediate in pharmaceutical and agrochemical research. The protocol details a robust and scalable process for the acylation of 5-amino-3-chloropyridine with pivaloyl chloride. Emphasis is placed on process safety, reaction optimization, work-up, and purification strategies suitable for pilot plant and industrial manufacturing. This guide is intended for researchers, scientists, and drug development professionals.

Introduction and Significance

This compound is a vital building block in the synthesis of a variety of biologically active molecules. Its structural motif is found in numerous compounds under investigation for therapeutic and agricultural applications. The efficient and scalable synthesis of this intermediate is therefore of critical importance for advancing research and development in these fields.

The synthetic approach detailed herein is based on the well-established amidation reaction between an amine and an acyl chloride. Pivaloyl chloride is selected as the acylating agent due to its ability to introduce a sterically bulky tert-butyl group, which can confer desirable properties such as increased metabolic stability to the final active molecule.[1] The starting material, 5-amino-3-chloropyridine, is a readily available substituted pyridine.

This document will provide a detailed, step-by-step protocol for the kilogram-scale synthesis of the target compound, including considerations for reaction monitoring, product isolation, and purification.

Synthetic Strategy and Mechanism

The synthesis of this compound is achieved through the nucleophilic acyl substitution of pivaloyl chloride with 5-amino-3-chloropyridine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 5-amino-3-chloropyridine 5-amino-3-chloropyridine Acylation Acylation 5-amino-3-chloropyridine->Acylation Pivaloyl_chloride Pivaloyl chloride Pivaloyl_chloride->Acylation Target_Molecule N-(5-Chloro-pyridin-3-yl)- 2,2-dimethyl-propionamide Acylation->Target_Molecule

The reaction mechanism involves the nucleophilic attack of the amino group of 5-amino-3-chloropyridine on the electrophilic carbonyl carbon of pivaloyl chloride, followed by the elimination of a chloride ion. A base, such as triethylamine or pyridine, is used to scavenge the HCl produced during the reaction, driving the equilibrium towards product formation.

Large-Scale Synthesis Protocol

This protocol is designed for a target scale of approximately 1.0 kg of this compound.

Materials and Equipment
MaterialCAS NumberMolecular WeightQuantityMoles
5-amino-3-chloropyridine22353-34-0128.56 g/mol 1.00 kg7.78 mol
Pivaloyl chloride3282-30-2120.58 g/mol 1.04 kg (0.95 L)8.62 mol
Triethylamine121-44-8101.19 g/mol 0.94 kg (1.30 L)9.30 mol
Dichloromethane (DCM)75-09-284.93 g/mol 10 L-
1M Hydrochloric Acid7647-01-0-As required-
Saturated Sodium Bicarbonate Solution144-55-8-As required-
Brine--As required-
Anhydrous Magnesium Sulfate7487-88-9-As required-
Heptane142-82-5-As required-

Equipment:

  • 20 L jacketed glass reactor with overhead stirrer, thermocouple, and condenser

  • Addition funnel

  • Inert gas (Nitrogen or Argon) supply

  • Filtration apparatus (e.g., Nutsche filter)

  • Vacuum oven

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves (chemically resistant)

Experimental Procedure

G start Start charge_reactor Charge reactor with 5-amino-3-chloropyridine and DCM start->charge_reactor dissolve Stir to dissolve charge_reactor->dissolve add_base Add triethylamine dissolve->add_base cool Cool to 0-5 °C add_base->cool add_pivaloyl_chloride Slowly add pivaloyl chloride cool->add_pivaloyl_chloride react Warm to room temperature and stir for 2-4 hours add_pivaloyl_chloride->react monitor Monitor reaction by TLC/HPLC react->monitor quench Quench with water monitor->quench separate Separate layers quench->separate wash_hcl Wash organic layer with 1M HCl separate->wash_hcl wash_bicarb Wash with sat. NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry filter_drying_agent Filter dry->filter_drying_agent concentrate Concentrate in vacuo filter_drying_agent->concentrate recrystallize Recrystallize from DCM/Heptane concentrate->recrystallize filter_product Filter and wash product recrystallize->filter_product dry_product Dry under vacuum filter_product->dry_product end End dry_product->end

  • Reactor Setup: Set up the 20 L jacketed glass reactor under an inert atmosphere of nitrogen.

  • Charging Reactants: Charge the reactor with 5-amino-3-chloropyridine (1.00 kg, 7.78 mol) and dichloromethane (10 L). Stir the mixture until all the solid has dissolved.

  • Base Addition: Add triethylamine (0.94 kg, 9.30 mol) to the solution.

  • Cooling: Cool the reaction mixture to 0-5 °C using a circulating chiller.

  • Pivaloyl Chloride Addition: Slowly add pivaloyl chloride (1.04 kg, 8.62 mol) to the reaction mixture via an addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (5-amino-3-chloropyridine) is consumed.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by adding water (5 L).

    • Stir the mixture for 15 minutes and then transfer it to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M hydrochloric acid (2 x 2 L), saturated sodium bicarbonate solution (2 x 2 L), and brine (2 L).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.

    • For purification, recrystallize the crude product from a mixture of dichloromethane and heptane. Dissolve the crude solid in a minimum amount of hot dichloromethane and then slowly add heptane until the solution becomes turbid. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified solid by filtration, wash with cold heptane, and dry under vacuum at 40-50 °C to a constant weight.

Expected Yield and Purity
  • Expected Yield: 80-90%

  • Appearance: White to off-white solid

  • Purity (by HPLC): >98%

Safety and Hazard Considerations

It is imperative to conduct a thorough safety review before commencing any large-scale synthesis.

  • 5-amino-3-chloropyridine: Harmful if swallowed. Causes skin and eye irritation.

  • Pivaloyl Chloride: Corrosive. Reacts violently with water. Causes severe skin burns and eye damage. Lachrymator.

  • Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Dichloromethane: May cause cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

Handling Precautions:

  • All operations should be performed in a well-ventilated fume hood.

  • Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

  • The addition of pivaloyl chloride is exothermic and should be done slowly with efficient cooling to control the reaction temperature.

  • The reaction produces HCl gas, which is corrosive and toxic. The reaction should be conducted under an inert atmosphere, and any off-gassing should be directed through a scrubber.

Analytical Characterization

The identity and purity of the final product should be confirmed by appropriate analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • HPLC: To determine the purity of the final product.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: As an indicator of purity.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the large-scale synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers and production chemists can efficiently produce this key intermediate in high yield and purity, facilitating further research and development in the pharmaceutical and agrochemical industries.

References

  • Ataman Kimya. PIVALOYL CHLORIDE. [Link]

  • ChemRxiv. Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process. [Link]

  • Dunne, J. F., et al. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 2015.
  • European Patent Office. EP 2 368 550 B1. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific amide coupling. As a crucial building block in pharmaceutical and agrochemical research, achieving high yield and purity in this synthesis is paramount.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and refine your process with confidence.

Overview of the Synthesis

The target molecule is synthesized via a nucleophilic acyl substitution reaction between 3-amino-5-chloropyridine and pivaloyl chloride. While straightforward in principle, the electronic properties of the starting materials present specific challenges that can lead to suboptimal yields. The pyridine nitrogen and the chloro-substituent are electron-withdrawing, which deactivates the amine at position 3, making it a relatively weak nucleophile.[2] Concurrently, pivaloyl chloride is a highly reactive acylating agent, susceptible to hydrolysis and side reactions if conditions are not carefully controlled.[3]

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds through a well-established addition-elimination mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of pivaloyl chloride, forming a transient tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and generating a protonated amide. A base is required to neutralize the liberated hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it unreactive.[3][4]

Reaction_Mechanism cluster_1 Intermediate Amine 3-Amino-5-chloropyridine (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcidChloride Pivaloyl Chloride (Electrophile) AcidChloride->Tetrahedral Amide This compound Tetrahedral->Amide Elimination of Cl- HCl HCl

Caption: General mechanism for amide formation.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<60%). What are the most likely causes?

A1: Low yields in this specific synthesis typically stem from four primary factors. It is crucial to address each systematically.

  • 1. Integrity of Pivaloyl Chloride: Pivaloyl chloride is highly reactive and readily hydrolyzes with ambient moisture to form the unreactive pivalic acid.[3] Ensure your reagent is fresh or has been stored under strictly anhydrous conditions. Using a new, sealed bottle is often the simplest fix.

  • 2. Ineffective HCl Scavenging: The reaction generates one equivalent of HCl. Without a suitable base to neutralize it, the HCl will protonate the starting 3-amino-5-chloropyridine. This protonated amine is no longer nucleophilic and cannot react, effectively halting the synthesis.[3][5]

  • 3. Reduced Nucleophilicity of the Amine: As mentioned, the electronic nature of the 3-amino-5-chloropyridine ring makes the amine a weak nucleophile. This inherent low reactivity means the reaction requires optimized conditions (temperature, solvent, reaction time) to proceed to completion.[2]

  • 4. Presence of Water: Moisture in the solvent, glassware, or reagents is detrimental. It leads to the hydrolysis of pivaloyl chloride, directly reducing the amount of acylating agent available for the desired reaction.[4] All glassware must be oven- or flame-dried, and anhydrous solvents are mandatory.

Q2: How do I choose the optimal base and its stoichiometry?

A2: The choice of base is critical. It must be strong enough to neutralize HCl but should not introduce competing side reactions. A non-nucleophilic organic base is ideal.

  • Recommendation: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are excellent choices. Pyridine can also be used and may serve as the solvent, but its removal can be more difficult.

  • Stoichiometry: A slight excess of the base is recommended to ensure complete neutralization of HCl and to account for any minor impurities. Use 1.1 to 1.2 equivalents of the base relative to the pivaloyl chloride. Using less than one equivalent is a common cause of low conversion.[3]

Base pKa (Conjugate Acid) Structure Key Considerations
Triethylamine (TEA)~10.7Et₃NIndustry standard, effective, and cost-efficient. Can be nucleophilic in some cases, but generally safe for this reaction.
DIPEA (Hünig's Base)~10.7(i-Pr)₂NEtSterically hindered and non-nucleophilic. An excellent but more expensive choice if side reactions with TEA are suspected.
Pyridine~5.2C₅H₅NLess basic than TEA/DIPEA. Can be used as both a base and a solvent. Its higher boiling point requires vacuum for removal.

Q3: What are the optimal solvent and temperature conditions?

A3: The right combination of solvent and temperature ensures the reactants are soluble and react at a controlled, efficient rate.

  • Solvent: Anhydrous dichloromethane (DCM) is the most common and effective solvent. It is inert, has a low boiling point for easy removal, and effectively dissolves the starting materials. Anhydrous tetrahydrofuran (THF) or acetonitrile are also viable alternatives.[6]

  • Temperature: Temperature control is crucial for minimizing side reactions. The addition of the highly reactive pivaloyl chloride is exothermic.

    • Initial Addition: Dissolve the 3-amino-5-chloropyridine and base in anhydrous DCM and cool the mixture to 0-5 °C in an ice bath.[3]

    • Reaction Progression: Add the pivaloyl chloride dropwise to the cold, stirred solution. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Gentle heating (e.g., to 40 °C) can sometimes be used to push a sluggish reaction to completion, but this should be done only after confirming the reaction is slow at room temperature via TLC or LC-MS.[7]

Q4: I'm observing a significant amount of unreacted 3-amino-5-chloropyridine by TLC/LC-MS. How can I drive the reaction to completion?

A4: This indicates incomplete conversion. Assuming you have addressed the issues of moisture and base stoichiometry, consider the following:

  • Reaction Time: The reduced nucleophilicity of the amine may simply require a longer reaction time. Monitor the reaction every 1-2 hours. If the reaction stalls, proceed to the next step.

  • Slight Excess of Acylating Agent: Use a small excess of pivaloyl chloride (e.g., 1.05 equivalents ). This can help consume all the limiting amine. Be aware that this will necessitate a more rigorous aqueous workup to remove the resulting pivalic acid.

  • Gentle Heating: As mentioned in A3, after allowing the reaction to proceed at room temperature for several hours, gently heating the mixture to reflux in DCM (approx. 40 °C) for 1-2 hours can often drive the final conversion.[7] Always monitor for potential degradation.

Q5: My crude product is an oil or fails to crystallize. What are the likely impurities and how do I remove them?

A5: The most common impurities are pivalic acid (from hydrolysis), the hydrochloride salt of your base (e.g., triethylammonium chloride), and unreacted starting materials. A standard aqueous workup is usually sufficient.

  • 1. Quench the Reaction: Slowly add water or a saturated aqueous solution of NH₄Cl to the reaction mixture to quench any remaining pivaloyl chloride.

  • 2. Acid Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl). This will protonate and move any unreacted amine and the organic base into the aqueous layer.

  • 3. Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate and move any pivalic acid into the aqueous layer.

  • 4. Brine Wash & Dry: Wash with saturated NaCl solution (brine) to remove bulk water, then dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • 5. Concentrate & Purify: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid can typically be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography if necessary.

Experimental Protocols & Workflows

Optimized Synthesis Protocol
  • Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-amino-5-chloropyridine (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM, approx. 10 mL per gram of amine). Stir until fully dissolved.

  • Base Addition: Add triethylamine (1.1 eq) and cool the mixture to 0 °C in an ice bath.

  • Acylation: Add pivaloyl chloride (1.05 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: Allow the reaction flask to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane and ethyl acetate (e.g., 6:4 v/v).[3] The product spot should appear, and the amine starting material spot should disappear.

  • Workup & Purification: Follow the purification protocol outlined in Q5.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Moisture Strictly Anhydrous? (Solvents, Glassware) Start->Check_Moisture Check_Reagents Reagent Quality? (Fresh Pivaloyl Chloride) Check_Moisture->Check_Reagents Yes Fix_Anhydrous Use Oven-Dried Glassware & Anhydrous Solvents Check_Moisture->Fix_Anhydrous No Check_Base Base Stoichiometry? (1.1-1.2 eq) Check_Reagents->Check_Base Yes Fix_Reagents Use New Bottle of Pivaloyl Chloride Check_Reagents->Fix_Reagents No Check_Conditions Reaction Conditions? (Temp, Time) Check_Base->Check_Conditions Yes Fix_Base Adjust Base to 1.1-1.2 Equivalents Check_Base->Fix_Base No Success High Yield Achieved Check_Conditions->Success Yes Fix_Conditions Increase Time or Apply Gentle Heat Check_Conditions->Fix_Conditions No Fix_Anhydrous->Start Fix_Reagents->Start Fix_Base->Start Fix_Conditions->Start

Sources

Technical Support Center: N-Acylation of 3-Amino-5-Chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the N-acylation of 3-amino-5-chloropyridine. Designed for researchers in drug development and organic synthesis, this resource offers practical, field-proven insights to overcome common challenges and optimize reaction outcomes.

Introduction to the Challenges

The N-acylation of 3-amino-5-chloropyridine presents a unique set of challenges primarily due to the electronic nature of the substrate. The pyridine ring is inherently electron-deficient, and this effect is compounded by the presence of the electron-withdrawing chlorine atom. This electronic environment significantly reduces the nucleophilicity of the 3-amino group, making it less reactive towards acylating agents compared to simple anilines.[1] Consequently, reactions can be sluggish, result in low yields, or fail to proceed altogether without careful optimization of reaction conditions. This guide will walk you through common issues and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable acylating agents for 3-amino-5-chloropyridine?

A1: The choice of acylating agent is critical. Due to the reduced nucleophilicity of the amine, highly reactive acylating agents are preferred.

  • Acyl Chlorides (e.g., Acetyl Chloride, Benzoyl Chloride): These are generally the most effective due to the high electrophilicity of the carbonyl carbon. The reaction is typically fast but generates hydrochloric acid (HCl), which must be neutralized.[2][3]

  • Acid Anhydrides (e.g., Acetic Anhydride): These are also excellent choices and are often less harsh than acyl chlorides. They produce a carboxylic acid byproduct, which also requires a base for neutralization.[2]

  • Carboxylic Acids: Direct amidation with carboxylic acids is possible but requires activating agents (e.g., EDC, HATU) or high temperatures to proceed, which may not be suitable for all substrates.[2][4] Boron-based catalysts can also facilitate this transformation under milder conditions.[5][6][7]

Q2: Why is a base necessary, and which one should I choose?

A2: A base is essential to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid) generated during the acylation.[2][8] If not neutralized, the acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]

  • For Acyl Chlorides/Anhydrides:

    • Pyridine: Often used as both a base and a solvent. It is a relatively weak base and can help avoid side reactions like diacylation.[9][10]

    • Triethylamine (TEA): A stronger, non-nucleophilic base that is very effective at scavenging acid. However, with highly reactive acylating agents, its strong basicity can sometimes promote undesired side reactions, such as the formation of diacylated products.[9][10]

    • N,N-Diisopropylethylamine (DIPEA): A sterically hindered, non-nucleophilic base that is an excellent choice to minimize side reactions.

    • Aqueous Base (Schotten-Baumann conditions): Using an aqueous solution of sodium hydroxide or potassium carbonate in a biphasic system can be very effective, especially for acyl chlorides.[8][11][12][13]

Q3: What is the role of a catalyst like 4-Dimethylaminopyridine (DMAP)?

A3: 4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst for acylation reactions.[14][15] It works by reacting with the acylating agent to form a highly reactive N-acylpyridinium intermediate. This intermediate is a much more potent acylating agent than the original acyl chloride or anhydride, leading to a significant increase in the reaction rate, often allowing the reaction to proceed at room temperature with high yields.[14][16][17] For sluggish reactions involving electron-deficient amines like 3-amino-5-chloropyridine, a catalytic amount of DMAP (typically 1-10 mol%) can be highly beneficial.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material
Possible Cause Suggested Solution & Explanation
Insufficient Reactivity of the Amine The electron-withdrawing nature of the chloro-substituted pyridine ring deactivates the amino group.[1] Solution: 1. Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy. Monitor for potential side reactions. 2. Use a More Reactive Acylating Agent: Switch from an acid anhydride to the corresponding acyl chloride. 3. Add a Catalyst: Introduce a catalytic amount of DMAP (1-10 mol%) to accelerate the reaction through the formation of a more reactive acylating intermediate.[14][15]
Inadequate Base The generated acid is protonating the starting amine, effectively stopping the reaction.[2] Solution: 1. Ensure Stoichiometry: Use at least one equivalent of a non-nucleophilic base like triethylamine or DIPEA. For pyridine as a solvent, this is not a concern. 2. Switch to a Stronger Base: If using a weak base like pyridine is ineffective, consider switching to triethylamine.
Poor Solubility The starting material or reagents may not be fully dissolved in the chosen solvent. Solution: 1. Select an Appropriate Solvent: Aprotic solvents like Dichloromethane (DCM), Chloroform, Acetonitrile, or Tetrahydrofuran (THF) are generally good choices.[2] For poorly soluble substrates, consider more polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Be aware that these can be difficult to remove during workup.
Problem 2: Formation of a Diacylated Byproduct
Possible Cause Suggested Solution & Explanation
Use of a Strong Base and Excess Acylating Agent The monoacylated product (the desired amide) is more acidic than the starting amine. In the presence of a strong base like triethylamine, the amide can be deprotonated to form an anion, which can then react with a second molecule of the acylating agent to form a diacyl imide.[9][10] This is more likely with highly reactive acylating agents. Solution: 1. Use a Weaker Base: Switching from triethylamine to pyridine can prevent the deprotonation of the amide product, thus inhibiting the diacylation pathway.[9][10] 2. Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the acylating agent. Avoid using a large excess. 3. Slow Addition: Add the acylating agent dropwise at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration, which disfavors the second acylation.
Problem 3: Hydrolysis of the Acylating Agent
Possible Cause Suggested Solution & Explanation
Presence of Water in the Reaction Acyl chlorides and anhydrides are highly susceptible to hydrolysis, especially in the presence of a base.[3] This will consume the acylating agent and reduce the yield of the desired product. Solution: 1. Use Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: General N-Acylation using Acyl Chloride and Pyridine
  • To a stirred solution of 3-amino-5-chloropyridine (1.0 eq.) in anhydrous pyridine (used as both solvent and base) at 0 °C under a nitrogen atmosphere, add the acyl chloride (1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: DMAP-Catalyzed N-Acylation
  • Dissolve 3-amino-5-chloropyridine (1.0 eq.), triethylamine (1.2 eq.), and DMAP (0.05 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acid anhydride or acyl chloride (1.1 eq.) dropwise.

  • Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃.[14]

  • Separate the organic phase, dry it over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.[14]

  • Purify the crude product by flash chromatography on silica gel.[14]

Data Presentation

ParameterRecommended Value/ConditionRationale
Equivalents of Amine 1.0Limiting Reagent
Equivalents of Acylating Agent 1.05 - 1.2Slight excess to drive the reaction to completion.
Equivalents of Base (e.g., TEA, DIPEA) 1.1 - 1.5To effectively neutralize the acid byproduct.
Catalyst Loading (DMAP) 0.01 - 0.1 eq. (1-10 mol%)Sufficient to significantly increase the reaction rate.
Temperature 0 °C to Room Temperature (or gentle heating)Start at low temperature to control exotherm and side reactions, then warm as needed.
Solvent Anhydrous DCM, THF, AcetonitrileAprotic solvents that do not react with the acylating agent.

Visualizations

Troubleshooting_Workflow cluster_low_conversion Low/No Conversion cluster_diacylation Diacylation Observed start Start: N-Acylation Reaction check_conversion Check Conversion (TLC/LC-MS) start->check_conversion cause_reactivity Cause: Low Amine Reactivity? check_conversion->cause_reactivity Low/No Conversion check_byproducts Check for Byproducts check_conversion->check_byproducts Good Conversion solution_reactivity Solution: - Increase Temp - Use Acyl Chloride - Add DMAP cause_reactivity->solution_reactivity Yes cause_base Cause: Inadequate Base? cause_reactivity->cause_base No solution_reactivity->start Retry solution_base Solution: - Check Stoichiometry - Use Stronger Base cause_base->solution_base Yes solution_base->start cause_diacylation Cause: Strong Base / Excess Reagent? check_byproducts->cause_diacylation Byproducts Present end_product Desired Product (Purify) check_byproducts->end_product Clean Reaction solution_diacylation Solution: - Use Weaker Base (Pyridine) - Control Stoichiometry - Slow Addition at 0 °C cause_diacylation->solution_diacylation Yes solution_diacylation->start Retry

Caption: Troubleshooting workflow for N-acylation.

DMAP_Catalysis acyl_anhydride Acylating Agent (e.g., Ac₂O) acyl_intermediate Highly Reactive N-Acylpyridinium Intermediate acyl_anhydride->acyl_intermediate + dmap DMAP Catalyst dmap->acyl_intermediate product N-Acylated Product acyl_intermediate->product Acyl Transfer amine 3-Amino-5-chloropyridine (Nucleophile) amine->product Attacks dmap_regenerated DMAP Regenerated product->dmap_regenerated Releases

Caption: Catalytic cycle of DMAP in acylation.

References

  • The Nucleophilic Catalysis of 4-Dimethylaminopyridine in Acylation Reactions: A Technical Guide. Benchchem.
  • Optimizing Acylation Reactions with DMAP: Key Parameters Explained. (2025).
  • Application of Efficient C
  • 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters. (2013).
  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV.
  • Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacyl
  • Amination of Aminopyridines via η6-Coordination Catalysis. Journal of the American Chemical Society. (2024).
  • Borane-Pyridine: An Efficient Catalyst for Direct Amid
  • Borane-Pyridine: An Efficient Catalyst for Direct Amid
  • Schotten–Baumann reaction. Grokipedia.
  • Chemistry Schotten Baumann Reaction.
  • Screening of catalysts in the amidation reaction of 2-aminopyridine...
  • (PDF) Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction.
  • Schotten-Baumann Reaction. J&K Scientific LLC. (2021).
  • Schotten-Baumann Reaction. Organic Chemistry Portal.
  • Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. Benchchem.
  • optimizing N-acylation of 3-aminoacetanilide reaction conditions. Benchchem.
  • 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. American Chemical Society. (2009).
  • Schotten-Baumann Reaction.
  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH.
  • Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). PubMed. (2024).
  • Acylation Mechanism. A Level Chemistry Revision Notes - Save My Exams. (2025).
  • An eco-friendly and highly efficient route for N-acylation under c
  • 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide.
  • Amide synthesis by acyl
  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER. (2023).
  • The Diacylation of Amides by Acyl Chloride—Pyridine Compounds.
  • Reactivity of Amino Groups in 2-Chloro-5-methylpyridine-3,4-diamine: An In-depth Technical Guide. Benchchem.
  • Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). OUCI.
  • Amide Hydrolysis: Acid and Base-C
  • Amines. ncert.
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH.
  • N-Acylation Reactions of Amines.
  • Catalytic N-Acylation for Access to N–N
  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Medi
  • A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines.
  • N-Amino Pyridinium Salts in Organic Synthesis. PMC - PubMed Central.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
  • (PDF) N-Acylation in Combinatorial Chemistry.
  • CN106632014A - Preparation of 2-amino-5-chloropyridine - Google P
  • 4-Amino-3,5-dichloropyridine. PMC - PubMed Central.
  • CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google P
  • 3-Amino-5-chloropyridine. Benchchem.
  • Electrochemical N-acylation synthesis of amides under aqueous conditions.

Sources

Technical Support Center: N-Pyridinyl Amide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-pyridinyl amide synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven solutions for managing impurities in these critical reactions. N-pyridinyl amides are a cornerstone motif in medicinal chemistry, yet their synthesis can be challenging. This resource offers in-depth, field-proven insights in a direct question-and-answer format to help you navigate common pitfalls and optimize your synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the synthesis of N-pyridinyl amides.

Q1: What makes the synthesis of N-pyridinyl amides uniquely challenging compared to standard amide couplings?

A1: The primary challenge stems from the dual nucleophilicity of aminopyridine substrates. While the exocyclic amino group (-NH₂) is the target for acylation, the endocyclic pyridine ring nitrogen also possesses a lone pair of electrons and can act as a nucleophile.[1] This can lead to competitive side reactions, such as the formation of highly reactive N-acylpyridinium salts, which can complicate the reaction, consume reagents, and generate downstream impurities.[2][3] Furthermore, the electron-withdrawing nature of the pyridine ring deactivates the exocyclic amino group, making it less nucleophilic than typical anilines and requiring more robust coupling conditions, which in turn can promote side reactions.

Q2: I'm planning an N-pyridinyl amide synthesis. What is the most critical factor to consider when selecting a coupling reagent?

A2: The most critical factor is the balance between reactivity and control. While highly reactive coupling reagents can overcome the lower nucleophilicity of the aminopyridine, they often lead to more side products, including epimerization if chiral centers are present.[4]

  • Carbodiimides (EDC, DCC): These are common and cost-effective but can form stubborn N-acylurea byproducts and may require additives like HOBt or Oxyma to suppress racemization and improve efficiency.[5]

  • Uronium/Aminium Salts (HATU, HBTU): These are highly efficient and fast but are more expensive and can form guanidinium byproducts if the amine is added before the carboxylic acid is fully activated.

  • Phosphonium Salts (PyBOP, PyAOP): These are also very effective, particularly for sterically hindered substrates, but generate phosphine oxide byproducts.[4]

Your choice should be guided by the specific substrates (steric hindrance, electronic properties) and the sensitivity of your molecule to side reactions like racemization. For sensitive substrates, a less reactive reagent combined with an additive and careful temperature control is often the best strategy.

Q3: How does the position of the amino group on the pyridine ring (2-, 3-, or 4-) affect the reaction?

A3: The isomer position significantly impacts the electronic properties and steric environment of the amino group, influencing both the main reaction and potential side reactions.

  • 2-Aminopyridine: The amino group is ortho to the ring nitrogen. This proximity can allow for chelation with metal-based reagents or catalysts, which can be either beneficial or detrimental.[6] It is generally more reactive than 3-aminopyridine due to electronic effects but can be prone to intramolecular cyclization side reactions.

  • 3-Aminopyridine: The amino group is meta to the ring nitrogen and is generally the least nucleophilic of the three isomers due to the lack of direct resonance contribution to the amino group's lone pair. Couplings with 3-aminopyridine often require more forcing conditions.[5]

  • 4-Aminopyridine: The amino group is para to the ring nitrogen. The lone pair on the amino nitrogen can effectively delocalize into the ring, making it more nucleophilic than the 3-amino isomer and often more reactive in acylation reactions.

Part 2: Troubleshooting Guide: Specific Impurity Issues

This section provides detailed troubleshooting for specific problems encountered during experiments.

Issue 1: Formation of an N,N-Diacylated Impurity

Q: My reaction shows a significant byproduct with a mass corresponding to the addition of two acyl groups. How did this happen and how can I prevent it?

A: You are observing N,N-diacylation. This occurs when the initially formed N-pyridinyl amide, which is now more acidic than the starting aminopyridine, is deprotonated by a strong base in the reaction mixture. This forms an amidate anion that rapidly reacts with a second molecule of the activated carboxylic acid or acylating agent.

Causality & Prevention:

  • Excessive Base Strength: The use of strong, non-hindered bases like triethylamine (Et₃N) is a primary cause. The base is strong enough to deprotonate the product amide.

    • Solution: Switch to a weaker, non-nucleophilic base like pyridine (if not a reactant) or a sterically hindered base like N,N-diisopropylethylamine (DIPEA). These bases are sufficient to neutralize the acid byproduct (e.g., HCl from an acid chloride) but are less likely to deprotonate the amide product.

  • High Reactivity of Acylating Agent: Highly reactive acylating agents, such as acid chlorides, exacerbate this issue.

    • Solution: If using an acid chloride, perform the reaction at a low temperature (e.g., 0 °C to -20 °C) and add the acid chloride solution slowly (dropwise) to the amine solution. This keeps the instantaneous concentration of the acylating agent low, favoring mono-acylation. Alternatively, switch from an acid chloride to a standard amide coupling protocol (e.g., EDC/HOBt) which involves a less aggressive acylating intermediate.

Issue 2: Unreacted Starting Materials & Low Yield

Q: My reaction stalls, leaving significant amounts of unreacted aminopyridine and carboxylic acid, even after extended reaction times. What's going wrong?

A: This common problem points to insufficient activation of the carboxylic acid, deactivation of the nucleophile (aminopyridine), or hydrolysis of key reagents or intermediates.

Troubleshooting Workflow:

Below is a decision tree to diagnose the root cause of low conversion.

G Start Low Conversion Issue CheckReagents Are coupling reagents and solvents fresh and anhydrous? Start->CheckReagents ReagentPath No CheckReagents->ReagentPath No CheckActivation Is the carboxylic acid fully activated before amine addition? CheckReagents->CheckActivation Yes SolveReagent Action: Use freshly opened, high-purity reagents and anhydrous solvents. ReagentPath->SolveReagent ActivationPath No / Unsure CheckActivation->ActivationPath No/ Unsure CheckBase Is a suitable base used? (e.g., DIPEA) CheckActivation->CheckBase Yes SolveActivation Action: Allow pre-activation (acid + coupling agent) for 15-30 min before adding aminopyridine. ActivationPath->SolveActivation BasePath No CheckBase->BasePath No CheckTemp Is reaction temperature adequate? CheckBase->CheckTemp Yes SolveBase Action: Add 2-3 eq. of a non-nucleophilic base (DIPEA) to neutralize acids and prevent amine protonation. BasePath->SolveBase TempPath Maybe Not CheckTemp->TempPath Maybe Not SolveTemp Action: For slow reactions, gently heat to 40-50 °C and monitor by TLC/LC-MS. TempPath->SolveTemp

Caption: Troubleshooting workflow for low reaction conversion.

Causality & Prevention:

  • Hydrolysis: Carbodiimides (EDC) and activated esters are highly sensitive to moisture. Water contamination will hydrolyze your activated intermediate back to the carboxylic acid.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (e.g., from a solvent purification system or a fresh sealed bottle). Run the reaction under an inert atmosphere (N₂ or Ar).[5]

  • Amine Protonation: The aminopyridine is basic and can be protonated by the carboxylic acid starting material or any acidic byproducts, rendering it non-nucleophilic.

    • Solution: Add a non-nucleophilic base like DIPEA (2-3 equivalents) to the reaction mixture. This scavenges protons and ensures the aminopyridine remains in its free, nucleophilic state.

  • Insufficient Activation: The coupling agent may be old or degraded, or the activation step may be too slow or incomplete.

    • Solution: Use a fresh bottle of your coupling reagent. Allow for a "pre-activation" step where the carboxylic acid, coupling agent, and additive (e.g., HOBt) are stirred together in the solvent for 15-30 minutes before the aminopyridine is introduced.

Issue 3: Presence of Coupling Reagent Byproducts in the Final Product

Q: After purification, my NMR spectrum still shows peaks corresponding to dicyclohexylurea (DCU) or Hexamethylphosphoramide (HMPA). How can I remove these effectively?

A: These byproducts are notoriously difficult to remove via standard silica gel chromatography due to their polarity and solubility characteristics. The best strategy is to choose a coupling reagent whose byproduct is easily separable during workup.

Byproduct Management Strategies:

Coupling ReagentByproductRemoval Protocol
DCC Dicyclohexylurea (DCU)DCU is insoluble in many common solvents like Dichloromethane (DCM) or Ethyl Acetate. Filter the crude reaction mixture through Celite before aqueous workup. Most of the DCU will be removed as a solid precipitate.
EDC 1-ethyl-3-(3-dimethylaminopropyl)ureaThis urea byproduct is water-soluble, especially in acidic conditions. Perform an acidic aqueous wash (e.g., 1M HCl or 5% citric acid) during workup. The byproduct will be protonated and partition into the aqueous layer.
PyBOP / BOP Hexamethylphosphoramide (HMPA)HMPA is water-soluble but is a known carcinogen and should be handled with extreme care. It can often be removed with multiple aqueous washes (brine). Consider using an HMPA-free alternative like PyAOP or HATU if possible.
HATU / HBTU TetramethylureaThis byproduct is water-soluble and can be effectively removed with standard aqueous workup procedures (acidic, basic, and brine washes).

Part 3: Key Experimental Protocols

This section provides standardized, step-by-step methodologies for key procedures.

Protocol 1: General Procedure for N-Pyridinyl Amide Synthesis using EDC/Oxyma

This protocol is a reliable starting point that minimizes aggressive intermediates and facilitates byproduct removal.

  • Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq.), OxymaPure® (1.2 eq.), and anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M).

  • Activation: Stir the solution at room temperature for 5 minutes. Add EDC·HCl (1.2 eq.) in one portion. Stir the mixture for 20 minutes for pre-activation. The solution should remain clear.

  • Coupling: Add the aminopyridine (1.1 eq.) followed by N,N-diisopropylethylamine (DIPEA) (2.5 eq.).

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. If the reaction is slow after 4 hours, it may be gently heated to 40-50 °C.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid (2x), saturated aqueous sodium bicarbonate (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Protocol 2: Purification Strategy for Removing Water-Soluble Byproducts

This liquid-liquid extraction workflow is designed to remove byproducts from reagents like EDC and HATU, as well as excess base.

G Start Crude Reaction Mixture in Organic Solvent (e.g., EtOAc) Wash1 Wash 1: 5% Citric Acid (aq) (Removes DIPEA, excess aminopyridine, and protonated EDC-urea) Start->Wash1 Wash2 Wash 2: Sat. NaHCO₃ (aq) (Removes excess carboxylic acid, Oxyma/HOBt) Wash1->Wash2 Wash3 Wash 3: Brine (aq) (Removes residual water) Wash2->Wash3 End Organic Layer containing pure N-pyridinyl amide Wash3->End

Caption: Standard aqueous workup sequence for purification.

References

  • Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. (2019). Journal of the American Chemical Society. [Link]

  • What is the role of pyridine in the acylation of a class 12 chemistry CBSE. (n.d.). Vedantu. [Link]

  • The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. (2010). The Journal of Organic Chemistry. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (2012). Organic Letters. [Link]

  • Tuning the Structure of 4‐Aminopyridine Catalysts for Improved Activity and Selectivity in Functionalization of Alcohols. (2024). Chemistry – A European Journal. [Link]

  • Preparation of Pyridines, Part 3: By Acylation. (2022). YouTube. [Link]

  • What is the best technique for amide purification? (2020). ResearchGate. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2024). RSC Advances. [Link]

  • Unique oxidation reaction of amides with pyridine-N-oxide catalyzed by ruthenium porphyrin: direct oxidative conversion of N-acyl-L-proline to N-acyl-L-glutamate. (2005). Journal of the American Chemical Society. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. [Link]

  • The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. (2008). The Journal of Organic Chemistry. [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]

  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (2015). Chemical Reviews. [Link]

Sources

Technical Support Center: N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide (Boscalid)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide, widely known in the agrochemical field as Boscalid. This document is intended for researchers, analytical scientists, and formulation chemists. It provides in-depth, experience-based guidance on the stability and degradation characteristics of Boscalid, offering solutions to common experimental challenges.

Boscalid is a pyridinecarboxamide fungicide that functions by inhibiting succinate dehydrogenase (SQR), a critical enzyme in the mitochondrial respiratory chain.[1] Its efficacy is well-established, but like any active ingredient, its stability is paramount for reproducible experimental results and the development of effective, shelf-stable formulations. This guide is structured to address the practical issues you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and behavior of Boscalid in experimental settings.

Question 1: What are the optimal storage conditions for solid Boscalid and its prepared stock solutions?

Answer:

Proper storage is the first line of defense against degradation.

  • Solid Compound: Solid Boscalid should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Recommended storage temperatures are typically ambient, but you should protect it from temperatures exceeding 40°C, as prolonged exposure to heat can lead to changes in product properties.[2] Keep it away from ignition sources or direct sunlight.[2]

  • Stock Solutions: The stability of Boscalid in solution depends heavily on the solvent and storage conditions. For analytical standards, prepare solutions in a solvent in which Boscalid is highly soluble and stable, such as acetone or methanol.[3] Store these solutions at refrigerated temperatures (2-8°C) in amber glass vials to protect from light. Under these conditions, solutions can be stable for several weeks to months, but it is best practice to verify the concentration with a fresh standard if stored for an extended period. For aqueous buffers, stability is high, but microbial growth can become an issue; sterile filtration or refrigeration is recommended for storage longer than a few days.

Question 2: My Boscalid solution is in an aqueous buffer. How does pH affect its stability?

Answer:

This is a critical question for anyone working with aqueous formulations or conducting environmental fate studies.

Causality: The primary degradation pathway for many amide-containing compounds is hydrolysis, which is often catalyzed by acidic or basic conditions. This reaction cleaves the amide bond, breaking the molecule into a carboxylic acid (2-chloronicotinic acid) and an amine.

Insight: Fortunately, Boscalid is exceptionally stable to hydrolysis across a wide pH range. Regulatory studies have shown that it is stable in sterile aqueous solutions at pH 4, 5, 7, and 9.[3][4] Even at an elevated temperature of 50°C, no significant hydrolysis was observed over 5 days.[4]

Troubleshooting: If you observe degradation in a simple aqueous buffer, it is unlikely to be hydrolysis. You should investigate other potential causes, such as microbial degradation (if the solution is not sterile), interaction with other formulation components, or photodegradation (see Question 3).

Condition Stability Outcome Source
pH 4, 5, 7, 9 (25°C, 30 days)Stable[4]
pH 4, 7, 9 (50°C, 5 days)Stable[4]
Aqueous Photolysis (Simulated Sunlight)Stable[3][5]

Question 3: I'm seeing unexpected new peaks in my chromatogram after my samples were exposed to light. Is this photodegradation?

Answer:

While Boscalid is stable in aqueous solutions under simulated sunlight, direct, high-intensity UV light can cause degradation.[5][6]

Causality: Photodegradation occurs when a molecule absorbs photons, promoting it to an excited state. This excess energy can cause chemical bonds to break, leading to the formation of new compounds (photoproducts). The UV spectrum of Boscalid shows limited absorption in the range of natural sunlight (290-800 nm), which explains its stability in aqueous photolysis studies.[5] However, laboratory light sources, especially those emitting shorter UV wavelengths (e.g., 254 nm), can induce degradation.[6]

Insight & Troubleshooting:

  • Confirm the Source: If you suspect photodegradation, the first step is to protect your samples. Re-run an experiment using amber vials or by covering your glassware with aluminum foil. If the extraneous peaks disappear, photodegradation is the likely cause.

  • Wavelength Matters: Studies have shown that UV-C light (254 nm) can significantly degrade Boscalid, while light at 365 nm has little effect.[6] This is a crucial detail for designing photostability studies or for labs using UV for sterilization.

  • Accelerated Degradation: The presence of photosensitizers or catalysts, such as hydrogen peroxide (H₂O₂) or titanium dioxide (TiO₂), can dramatically accelerate the photodegradation of Boscalid, even under light conditions where it would normally be stable.[6] This is relevant in advanced oxidation process (AOP) studies for water treatment.

Question 4: What are the main degradation products of Boscalid I should be looking for?

Answer:

Knowing the primary degradation products is essential for developing stability-indicating analytical methods.

Causality: Degradation pathways are determined by the compound's structure and the environmental stressor. For Boscalid, the main routes are metabolic (in soil, plants, and animals) rather than simple chemical hydrolysis or photolysis.

Key Degradation Products:

  • M510F01 (Hydroxylated Boscalid): 2-chloro-N-(4'-chloro-5-hydroxybiphenyl-2-yl)nicotinamide. This is a major metabolite found in animals.[7]

  • M510F47 (2-chloronicotinic acid): Results from the cleavage of the amide bond, a common pathway in soil and plant metabolism.[7][8]

  • M510F62 (4'-chloro-2-aminobiphenyl): The other product of amide bond cleavage.

In forced degradation studies, you may also observe products from hydroxylation on the pyridine ring or dechlorination.[8] The specific products and their abundance will depend on the stress conditions applied.

Part 2: Troubleshooting Guides

This section provides structured workflows to diagnose and solve complex experimental problems.

Guide 1: Investigating Unexpected Potency Loss in a Boscalid Formulation

You've prepared a new formulation and the initial HPLC analysis shows the correct potency. However, after one week at 40°C, the potency has dropped by 15%, and several new peaks are visible in the chromatogram.

Workflow for Troubleshooting:

Caption: Workflow for diagnosing Boscalid instability in formulations.

Guide 2: Protocol for Forced Degradation Study

A forced degradation study is essential for developing a stability-indicating analytical method. This protocol outlines the steps to identify likely degradation pathways.

Objective: To generate potential degradation products of Boscalid and ensure the analytical method can separate them from the parent peak and from each other.

Materials:

  • Boscalid reference standard

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Acids (0.1 N HCl), Bases (0.1 N NaOH), and Oxidizing Agents (3% H₂O₂)

  • Photostability chamber (with UV and visible light)

  • Dry heat oven

  • Validated HPLC-UV or HPLC-MS/MS method for Boscalid[4][9]

Step-by-Step Protocol:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of Boscalid in acetonitrile or methanol.

  • Set Up Stress Conditions: For each condition, prepare a sample in a clear glass vial and a control sample protected from the stress (e.g., wrapped in foil for photostability). Aim for 5-20% degradation.

    • Acid Hydrolysis: Dilute stock solution with 0.1 N HCl. Heat at 80°C for 24 hours.

    • Base Hydrolysis: Dilute stock solution with 0.1 N NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Dilute stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation (Solid): Place solid Boscalid powder in an oven at 105°C for 48 hours. Dissolve in solvent before analysis.

    • Photolytic Degradation: Expose a solution of Boscalid to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • Before injection, neutralize the acidic and basic samples with an equivalent amount of base/acid to protect the HPLC column.

    • Inject the stressed samples, a non-stressed control, and a blank (stressed solvent without API) into the HPLC system.

  • Data Evaluation:

    • Peak Purity: Use a Diode Array Detector (DAD) to assess the peak purity of the main Boscalid peak in all stressed samples. A non-pure peak indicates a co-eluting degradation product.

    • Mass Balance: Calculate the mass balance. The sum of the assay of Boscalid and the assays of all degradation products should be close to 100% of the initial concentration.

    • Resolution: Ensure that all degradation product peaks are well-resolved (Resolution > 1.5) from the Boscalid peak. If not, the analytical method must be further developed.

This structured approach ensures that your analytical method is truly "stability-indicating," providing trustworthy data in future experiments.

References

  • Public Release Summary - Evaluation of the new active BOSCALID in the product FILAN FUNGICIDE. Australian Pesticides and Veterinary Medicines Authority. [Link]

  • Safety Data Sheet - Boscalid Technical. BASF. [Link]

  • Boscalid. PubChem, National Institutes of Health. [Link]

  • BOSCALID (221) First draft prepared by Dr Yibing He. Food and Agriculture Organization of the United Nations. [Link]

  • Boscalid (Ref: BAS 510F). AERU, University of Hertfordshire. [Link]

  • Evaluation Report BOSCALID. Food Safety Commission of Japan. [Link]

  • Degradation of boscalid, pyraclostrobin, fenbuconazole, and glyphosate residues by an advanced oxidative process utilizing ultraviolet light and hydrogen peroxide. bioRxiv. [Link]

  • Global Product Strategy (GPS) Safety Summary BOSCALID TECHNICAL. Coromandel. [Link]

  • Dissipation Residue Behaviors and Dietary Risk Assessment of Boscalid and Pyraclostrobin in Watermelon by HPLC-MS/MS. MDPI. [Link]

  • Dissipation Residue Behaviors and Dietary Risk Assessment of Boscalid and Pyraclostrobin in Watermelon by HPLC-MS/MS. PubMed Central, National Institutes of Health. [Link]

  • Boscalid Technical. Coromandel. [Link]

Sources

Technical Support Center: Pivaloyl Chloride Reaction Work-up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of pivaloyl chloride reaction work-ups. This center is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common and uncommon challenges encountered in the lab. Our focus is on the underlying chemical principles to empower you to not only solve immediate issues but also to proactively design more robust experimental procedures.

Critical Safety Information: Handle with Extreme Caution

Pivaloyl chloride is a hazardous substance that demands rigorous safety protocols. Before beginning any experiment, a thorough review of the Safety Data Sheet (SDS) is mandatory.

  • Corrosive and Lachrymatory: Causes severe skin burns, eye damage, and irritates the respiratory system.[1][2][3][4] It is also a lachrymator, a substance that causes tearing.[3][4][5]

  • High Flammability: It is a highly flammable liquid and vapor with a low flash point.[2][3][4][5] All work must be conducted away from ignition sources.[1][2]

  • Violent Reactivity with Water: Pivaloyl chloride reacts violently and exothermically with water and other nucleophiles (alcohols, amines, strong bases), producing corrosive hydrochloric acid (HCl) gas.[1][3][6] Strict moisture control is essential during the reaction and storage.[5][6][7]

Mandatory Personal Protective Equipment (PPE): Always work within a certified chemical fume hood.[1][7] The following PPE is required:

  • Eye/Face Protection: Tightly sealed safety goggles and a full-face shield.[7]

  • Skin Protection: Chemical-resistant gloves (neoprene or butyl rubber recommended) and a flame-retardant lab coat.[7]

  • Respiratory Protection: If ventilation is inadequate, a suitable respirator is necessary.[3][7]

Hazard ClassDescriptionReferences
Flammability Highly flammable liquid and vapor (Category 2)[2][3][5]
Corrosivity Causes severe skin burns and eye damage (Category 1B)[2][3][5]
Acute Toxicity Fatal if inhaled (Category 1/2), Harmful if swallowed[2][3][4][5]
Reactivity Reacts violently with water; incompatible with bases, alcohols, oxidizing agents[1][3][4][5]

Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the work-up of pivaloylation reactions.

Q1: What is the standard work-up procedure for a pivaloylation reaction?

A typical work-up is a multi-step liquid-liquid extraction designed to neutralize reagents, remove byproducts, and isolate the desired product. The core sequence involves:

  • Quenching: Slow, controlled addition of a quenching agent to the cooled reaction mixture to destroy any excess pivaloyl chloride.[6][8]

  • Dilution & Phase Separation: The mixture is diluted with an appropriate organic solvent and water, then transferred to a separatory funnel.

  • Aqueous Washes: The organic layer is washed sequentially. A common sequence is a wash with water, followed by a dilute base (like saturated aqueous NaHCO₃), and finally a brine (saturated aqueous NaCl) wash.[8][9][10]

  • Drying and Concentration: The isolated organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[6][11]

Q2: How do I properly quench the reaction and neutralize excess pivaloyl chloride?

Quenching is the most critical and potentially hazardous step of the work-up. The reaction with the quenching agent is often highly exothermic.[6][8]

  • Choice of Quenching Agent: Common agents include water, saturated aqueous sodium bicarbonate (NaHCO₃), or saturated aqueous ammonium chloride (NH₄Cl).[6][8][12] NaHCO₃ is often preferred as it simultaneously neutralizes the HCl byproduct.

  • Causality: The goal is to introduce a nucleophile that safely reacts with the highly electrophilic pivaloyl chloride.

  • Procedure: ALWAYS cool the reaction mixture first (typically to 0 °C in an ice bath).[8][12] Add the quenching agent slowly and dropwise with vigorous stirring. Monitor for any excessive temperature increase or gas evolution (CO₂ is produced if using bicarbonate).[13]

Q3: What are the main byproducts, and how are they removed?

The two most common byproducts are pivalic acid and, if a tertiary amine base was used, the corresponding ammonium salt.[8]

  • Pivalic Acid: Forms from the hydrolysis of pivaloyl chloride by trace moisture or during the aqueous quench.[8][14]

    • Removal: Pivalic acid is acidic and is removed by washing the organic layer with a mild aqueous base, such as saturated NaHCO₃ solution.[8] The base deprotonates the carboxylic acid to form its sodium salt (sodium pivalate), which is highly soluble in the aqueous layer and is thus extracted from the organic phase.

  • Amine Hydrochloride Salts: If you used a base like triethylamine (Et₃N) or pyridine to scavenge the HCl generated during the acylation, it will exist as a salt (e.g., Et₃N·HCl).

    • Removal: These salts are highly polar and very soluble in water. They are effectively removed by the initial water and subsequent aqueous washes.[8] For stubborn amine bases like pyridine, a wash with dilute aqueous copper sulfate can be effective, as the copper complexes with the amine, drawing it into the aqueous layer.[15]

Q4: My product appears to have some water solubility. How can I minimize yield loss during work-up?

Losing a water-soluble product to the aqueous layers is a common problem.

  • Use Brine: Always use a final wash with saturated aqueous NaCl (brine).[8] The high salt concentration in the aqueous layer decreases the solubility of organic compounds, pushing your product back into the organic phase (the "salting-out" effect).

  • Back-Extraction: Combine all the aqueous layers from your washes into a single flask. Extract this combined aqueous phase one or two more times with fresh portions of your organic solvent.[8] This will recover a significant amount of the dissolved product.

  • Minimize Water Volume: Use the minimum volume of aqueous solutions necessary for effective washing.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your work-up.

ProblemPossible Cause(s)Recommended Solution(s)
Low Product Yield 1. Incomplete Reaction: Pivaloyl chloride degraded due to moisture in reagents/glassware. 2. Product Loss During Work-up: Product has partial water solubility. 3. Side Reactions: Steric hindrance preventing complete reaction.1. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (N₂ or Ar).[8] 2. Use saturated wash solutions (brine) and perform back-extractions of the combined aqueous layers.[8] 3. Consider extending reaction time or gentle heating, if the substrate is stable.[8]
Product Contaminated with Pivalic Acid 1. Insufficient Basic Wash: The amount of NaHCO₃ solution used was not enough to neutralize all the pivalic acid. 2. Premature Hydrolysis: Pivaloyl chloride was exposed to water before the reaction was complete.1. Increase the volume or number of washes with saturated NaHCO₃ solution. Check the pH of the final aqueous wash to ensure it is neutral or slightly basic. 2. Re-verify the dryness of all reagents and glassware for future runs.
Persistent Emulsion During Extraction 1. Fine Particulate Matter: Precipitated salts (e.g., triethylamine hydrochloride) can stabilize emulsions. 2. High Concentration: The reaction mixture is too concentrated.1. Add a small amount of brine and swirl gently, or filter the entire biphasic mixture through a pad of Celite® to remove solids. 2. Dilute both the organic and aqueous layers with more of their respective solvents.
Violent/Uncontrolled Quenching 1. Quenching Agent Added Too Quickly: The exothermic reaction rate exceeded the cooling capacity. 2. Insufficient Cooling: The reaction was not adequately cooled before quenching began.1. STOP the addition. Ensure the cooling bath is effective. Resume addition at a much slower rate (dropwise). For large-scale reactions, use an addition funnel.[11] 2. Always pre-cool the reaction mixture to 0 °C or below before adding the first drop of the quenching agent.[8]

Visualized Workflows and Logic

General Pivaloylation Work-up Decision Tree

This diagram outlines the standard decision-making process for a pivaloyl chloride reaction work-up.

start Reaction Complete (TLC/LCMS) cool Cool Reaction to 0 °C start->cool quench Slowly Add Quenching Agent (e.g., sat. aq. NaHCO3) cool->quench dilute Dilute with Organic Solvent and Transfer to Separatory Funnel quench->dilute Exotherm Controlled? wash_water Wash with H2O (Removes Amine Salts) dilute->wash_water wash_base Wash with sat. aq. NaHCO3 (Removes Pivalic Acid) wash_water->wash_base wash_brine Wash with Brine (Reduces Emulsions, 'Salts Out' Product) wash_base->wash_brine dry Dry Organic Layer (Na2SO4 or MgSO4) wash_brine->dry concentrate Filter and Concentrate dry->concentrate purify Purify Product (Column Chromatography / Recrystallization) concentrate->purify

Caption: Standard workflow for pivaloylation reaction work-up.

Troubleshooting Logic: Low Product Yield

This flowchart helps diagnose the cause of low product yield.

start Problem: Low Yield check_sm Check Crude NMR/TLC for Unreacted Starting Material start->check_sm check_aq Is Product Water Soluble? check_sm->check_aq No incomplete Diagnosis: Incomplete Reaction Solution: Use anhydrous conditions, extend reaction time/heat check_sm->incomplete Yes loss Diagnosis: Product Loss to Aqueous Layer Solution: Back-extract aqueous layers, use brine washes check_aq->loss Yes other Diagnosis: Side Reaction or Degradation Solution: Re-evaluate reaction conditions (temp, base, etc.) check_aq->other No

Caption: Decision logic for troubleshooting low product yield.

Detailed Experimental Protocol: Work-up of an Amine Pivaloylation

This protocol details a standard work-up for the reaction of an amine with pivaloyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base.

Prerequisites: Ensure the reaction has gone to completion as monitored by TLC or LC-MS.

Step-by-Step Methodology:

  • Cooling: Place the reaction flask in an ice-water bath and allow it to cool to 0-5 °C with stirring.

  • Quenching: Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise via an addition funnel.

    • Causality: This step neutralizes excess pivaloyl chloride and the acidic byproduct, triethylamine hydrochloride. Vigorous CO₂ evolution will occur. Add slowly to control foaming and the exothermic reaction.[8]

  • Dilution & Transfer: Once gas evolution has ceased, pour the mixture into a separatory funnel. Use additional DCM to rinse the flask and add it to the funnel.

  • First Wash (Water): Add deionized water (approx. same volume as the organic layer), shake the funnel gently at first (venting frequently), then more vigorously. Allow the layers to separate and drain the lower organic layer. Discard the upper aqueous layer.

    • Causality: This removes the bulk of the highly water-soluble triethylamine hydrochloride.[8][16]

  • Second Wash (Bicarbonate): Add a fresh portion of saturated aqueous NaHCO₃ solution. Shake and vent as before. Drain the organic layer.

    • Causality: This step ensures the complete removal of any pivalic acid formed from hydrolysis.[8][9]

  • Third Wash (Brine): Wash the organic layer with saturated aqueous NaCl (brine).

    • Causality: This removes most of the residual water from the organic layer and minimizes the loss of any partially water-soluble product.[8]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous sodium sulfate (Na₂SO₄). Swirl the flask; if the Na₂SO₄ clumps together, add more until some remains free-flowing. Let it stand for 15-20 minutes.

    • Causality: Anhydrous salts bind to water, effectively removing it from the organic solvent.[6]

  • Filtration & Concentration: Filter the dried solution through a fluted filter paper or a cotton plug into a clean, pre-weighed round-bottom flask. Rinse the drying agent with a small amount of fresh DCM. Remove the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by standard techniques such as recrystallization or flash column chromatography.[11][17]

References

  • Safety First: Handling Pivaloyl Chloride in Industrial Settings. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Pivaloyl Chloride Reaction Workup. Benchchem.
  • BenchChem. (n.d.). Technical Support Center: Pivaloyl Chloride Handling and Reaction Troubleshooting. Benchchem.
  • BenchChem. (n.d.). Application Notes and Protocols for Safe Storage and Disposal of Pivaloyl Chloride Waste. Benchchem.
  • Loba Chemie. (2025, May 7).
  • Central Drug House (P) Ltd. (n.d.).
  • KSCL (KRISHNA). (n.d.). Pivaloyl Chloride MSDS.
  • BenchChem. (n.d.). Pivaloyl Chloride vs. Pivaloic Anhydride: A Comparative Guide for Alcohol Protection. Benchchem.
  • BenchChem. (n.d.). Personal protective equipment for handling Pivaloyl chloride. Benchchem.
  • National Center for Biotechnology Information. (n.d.). Pivaloyl chloride. PubChem.
  • Sdfine. (n.d.). pivaloyl chloride.
  • FramoChem. (2024, November). PIVALOYL CHLORIDE PICL.
  • Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Organic Syntheses Procedure. (n.d.).
  • Method for separating pivalic acid from spent reaction mixture. (n.d.).
  • Pivaloyl chloride patented technology retrieval search results. (n.d.).
  • Organic Syntheses Procedure. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Pivaloyl chloride/DMF: a new reagent for conversion of alcohols to chlorides. (n.d.).
  • Organic Syntheses Procedure. (n.d.).
  • Frost, L. (2001, August 20). N-pivaloylation of an amine. ChemSpider Synthetic Pages.
  • Continuous process for the preparation of pivaloyl chloride and of aroyl.... (n.d.).
  • PIVALOYL CHLORIDE. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions Involving Pivaloyl Chloride. Benchchem.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • Preparation of O-Pivaloyl Hydroxylamine Triflic Acid. (2020, August 25). Organic Syntheses.
  • Wang, F., et al. (n.d.). Preparation of ultrapure pivalic acid by rectification.
  • Varsity Tutors. (n.d.). How to Purify Compounds. Organic Chemistry Practice Hub.
  • Quenching guide. (2024, April 9). Reddit.
  • The action of oxalyl chloride on alcohols in pyridine solution. (n.d.). CORE.
  • Alcohol to Chloride - Common Conditions. (n.d.).

Sources

alternative reagents for the acylation of aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Reagent Selection and Troubleshooting

Welcome to the technical support center for synthetic challenges in medicinal and process chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties with the N-acylation of aminopyridines. Rather than a simple list of protocols, this resource provides a deeper understanding of the underlying chemical principles, helping you troubleshoot existing methods and rationally select the optimal alternative reagent for your specific system.

Part 1: Frequently Asked Questions - Understanding the Core Challenges

The acylation of aminopyridines presents unique challenges not typically seen with simple anilines or aliphatic amines. Understanding these issues is the first step toward developing a robust and successful reaction.

Q1: Why is the acylation of aminopyridines so much more challenging than the acylation of anilines?

A: The difficulty arises from the electronic properties and dual nucleophilicity of the aminopyridine scaffold.

  • Reduced Nucleophilicity of the Amino Group: The pyridine ring is electron-withdrawing, which decreases the electron density on the exocyclic amino group. This makes the amine less nucleophilic and therefore less reactive towards acylating agents compared to an aniline, where the phenyl ring is a relatively weaker electron-withdrawing group.

  • Competing Nucleophilicity of the Ring Nitrogen: The endocyclic pyridine nitrogen possesses a lone pair of electrons and can act as a competing nucleophile or base. With highly reactive acylating agents like acyl chlorides, this can lead to the formation of N-acylpyridinium salts, which complicates the reaction mixture and consumes the reagent.[1]

  • Basicity and Protonation: The pyridine nitrogen is also basic and can be protonated by the acidic byproducts of the reaction (e.g., HCl from acyl chlorides). This protonation further deactivates the ring towards desired reactions and can impact the solubility and reactivity of the substrate.

Q2: I used a standard acyl chloride with triethylamine and got a messy reaction with multiple products. What are the likely side products?

A: This is a very common issue. Using highly reactive acylating agents with strong, non-nucleophilic bases like triethylamine (TEA) can lead to several side reactions, primarily N,N-diacylation.[2][3]

The mechanism involves the initial, desired formation of the mono-acylated product. However, the resulting amide proton is now more acidic. The strong base (TEA) can deprotonate this amide to form an anion, which is a potent nucleophile. This anion then rapidly attacks a second molecule of the acyl chloride to yield the undesired N,N-diacylated product.[3] Other potential side products include the aforementioned N-acylpyridinium salt and decomposition products if the reaction conditions are too harsh.

Part 2: Troubleshooting Guide - From Problem to Solution

This section addresses specific experimental failures and provides actionable solutions by proposing alternative reagents and modified conditions.

Scenario A: The primary issue is the formation of N,N-diacylated products.
  • Problem: My main product is the di-acylated aminopyridine, with very little of the desired mono-acylated product.

  • Causality: As discussed, this is often caused by using a strong base that deprotonates the mono-acylated intermediate, rendering it hyper-reactive.[3] Excess acylating agent and elevated temperatures can exacerbate this issue.

  • Solutions & Alternative Reagents:

    • Change the Base: Switch from a strong base like triethylamine to a weaker, more sterically hindered, or nucleophilic base like pyridine. Pyridine is typically not basic enough to deprotonate the intermediate amide, thus halting the reaction at the mono-acylation stage.[2][3]

    • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the acylating agent and add it dropwise at a low temperature (e.g., 0 °C) to maintain low instantaneous concentration.[2]

    • Use a Less Reactive Acylating Agent: Move away from acyl chlorides. Acid anhydrides are generally less reactive and can provide better selectivity for mono-acylation, often without needing an auxiliary base.[4] For example, unreactive 2-aminopyrimidines have been successfully acetylated by simply refluxing with an excess of acetic anhydride.[4]

Scenario B: The reaction is sluggish, or there is no product formation.
  • Problem: My aminopyridine is unreactive, and the starting material is recovered even after prolonged reaction times.

  • Causality: This is common with sterically hindered aminopyridines or those bearing strongly electron-withdrawing groups, which render the amino group extremely non-nucleophilic. The chosen acylating agent may not be electrophilic enough, or the activation method may be inefficient.

  • Solutions & Alternative Reagents:

    • Carboxylic Acids with Peptide Coupling Reagents: This is one of the most versatile alternatives. Instead of starting with a highly reactive acylating agent, you generate one in situ from the corresponding carboxylic acid. This method offers a tunable level of reactivity.

      • Common Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole), or HATU/HBTU.

      • Troubleshooting: If the reaction is still slow, switching to a more potent coupling reagent like HATU can be effective. Ensure the solvent is anhydrous (e.g., DMF, DCM) and that an appropriate base (e.g., DIPEA) is used to neutralize acids and facilitate coupling.

    • NMI/MsCl Activation: For particularly challenging, electron-deficient amines like aminopyrazines, standard coupling agents can fail. A highly effective alternative is the activation of the carboxylic acid with methanesulfonyl chloride (MsCl) and N-methylimidazole (NMI). This forms a highly activated intermediate capable of acylating even very weak nucleophiles.[5]

Scenario C: My substrate contains other sensitive functional groups (e.g., alcohols, phenols) that are also being acylated.
  • Problem: The reaction lacks chemoselectivity, leading to acylation at both the desired amino group and other nucleophilic sites.

  • Causality: Highly reactive reagents like acyl chlorides or anhydrides in the presence of a base will acylate most nucleophiles present. Achieving selectivity requires a reagent that preferentially reacts with the amine.

  • Solutions & Alternative Reagents:

    • Acylation in Aqueous Media: One effective strategy is to perform the reaction in water. By protonating the amine with an acid to form the hydrochloride salt, its nucleophilicity is temporarily masked. Upon the addition of a mild base like NaHCO₃, the free amine is slowly regenerated and can react chemoselectively with an anhydride, leaving alcohols and phenols untouched.[6]

    • Potassium Acyltrifluoroborates (KATs): These are remarkably chemoselective reagents. In the presence of a simple chlorinating agent (like NCS) in aqueous acidic conditions (pH 3), primary amines are activated and react rapidly with KATs. This method is exceptionally tolerant of other functional groups, including alcohols, carboxylic acids, and even secondary amines.[7][8]

Part 3: Reagent Selection & Visual Guides

Choosing the right reagent from the outset can save significant time and resources. The following table and decision tree are designed to guide your selection process.

Table 1: Comparison of Alternative Acylating Agents for Aminopyridines
Reagent ClassTypical ConditionsProsConsBest For
Acid Anhydrides Neat or in aprotic solvent; may require heat or a mild base (e.g., pyridine).[4][9]Generally less reactive and more selective than acyl chlorides; byproduct (carboxylic acid) is less corrosive than HCl.[10]Can still cause diacylation under harsh conditions; may require forcing conditions for unreactive amines.[4]Simple acylations (e.g., acetylation) where selectivity over other groups is not critical.
Activated Esters Aprotic solvent (DCM, DMF), room temp.Mild conditions; high selectivity for amines; stable and easy to handle.[10]Slower reaction rates; activating group (e.g., NHS) can be a stoichiometric byproduct.Complex molecules where mildness and selectivity are paramount.
Carboxylic Acids + Coupling Agents Anhydrous aprotic solvent (DMF, DCM), base (DIPEA, TEA).Highly tunable reactivity based on coupling agent; broad substrate scope; avoids handling acyl halides.[3][11]Reagents can be expensive and moisture-sensitive; potential for epimerization with chiral acids.General-purpose acylation, especially for novel or complex acyl groups.
Potassium Acyltrifluoroborates (KATs) Aqueous acidic buffer (pH 3), THF, with an N-chloro-reagent (NCS).[8]Excellent chemoselectivity for primary amines; tolerates a wide range of functional groups; proceeds in water.[7][8]Requires synthesis of the KAT reagent; not as common as other methods.Late-stage functionalization of complex molecules with multiple sensitive groups.
N-Acylbenzotriazoles Aqueous media, room temp or microwave.[12]Environmentally friendly (often run in water); high yields; stable reagents; benzotriazole can be recovered.[12]Requires preparation of the acylating agent from the acid and benzotriazole.Green chemistry applications; synthesis of peptide fragments.
Diagram 1: Decision Workflow for Reagent Selection

This diagram provides a logical path to selecting an appropriate acylating agent based on the properties of your aminopyridine substrate and the desired outcome.

ReagentSelection Start Start: Acylation of Aminopyridine Substrate_Analysis Substrate Analysis: - Sterically hindered? - Electron-deficient? - Other functional groups present? Start->Substrate_Analysis Diacylation_Risk Is diacylation a known issue? Substrate_Analysis->Diacylation_Risk Sensitive_Groups Sensitive functional groups (e.g., -OH, secondary amines)? Diacylation_Risk->Sensitive_Groups No Acyl_Chloride Acyl Chloride + Weak Base (Pyridine) - Low temp, controlled stoichiometry Diacylation_Risk->Acyl_Chloride Yes Anhydride Acid Anhydride - Mild base or heat Diacylation_Risk->Anhydride Yes Reactivity_Issue Is the amine highly unreactive? Sensitive_Groups->Reactivity_Issue No KATs Potassium Acyltrifluoroborates (KATs) - Aqueous acidic conditions Sensitive_Groups->KATs Yes Reactivity_Issue->Anhydride No/Moderately Coupling_Agent Carboxylic Acid + Coupling Agent (e.g., EDC, HATU) Reactivity_Issue->Coupling_Agent Yes NMI_MsCl Carboxylic Acid + NMI/MsCl - For extremely deactivated amines Reactivity_Issue->NMI_MsCl Extremely

Caption: Decision tree for selecting an appropriate acylating agent.

Part 4: Key Experimental Protocols

These protocols provide a starting point for implementing the alternative methods discussed. Always perform reactions on a small scale first to optimize conditions for your specific substrate.

Protocol 1: Acylation using a Carboxylic Acid and EDC/HOBt

This protocol is a robust general method for coupling carboxylic acids to aminopyridines.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the aminopyridine (1.0 eq), carboxylic acid (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the solution and stir for 5 minutes.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel.

Protocol 2: Chemoselective Acylation using an Acid Anhydride in Aqueous Media[6]

This method is excellent for selectively acylating an amine in the presence of a phenol.

  • Salt Formation: Dissolve the aminopyridine (1.0 eq) in 1 M aqueous HCl. Stir until a clear solution is obtained, indicating the formation of the hydrochloride salt.

  • Reaction Setup: To this aqueous solution, add the acid anhydride (1.1 - 1.5 eq). The mixture will likely be biphasic.

  • Initiation: Cool the mixture to 0 °C and begin vigorous stirring. Add solid sodium bicarbonate (NaHCO₃, 2.0-3.0 eq) slowly and portion-wise. Effervescence will occur.

  • Reaction: Continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-3 hours. Monitor by TLC or LC-MS. Often, the product will precipitate from the solution.

  • Work-up: Collect the solid product by vacuum filtration and wash thoroughly with cold water. If the product does not precipitate, extract the aqueous mixture with ethyl acetate.

  • Purification: The filtered solid is often pure enough for subsequent steps. If necessary, the product can be recrystallized or purified by column chromatography.

References

  • Zheng, Y., et al. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. ACS Catalysis, 9(11), 9891-9896. Available at: [Link]

  • Wang, C., et al. (2017). A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. The Journal of Organic Chemistry, 82(18), 9410-9417. Available at: [Link]

  • Wikipedia contributors. (2023). Maleic anhydride. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Kas'yan, L. I., et al. (2005). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Russian Journal of Organic Chemistry, 41(10), 1530-1538. Available at: [Link]

  • Jencks, W. P., et al. (1977). Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Journal of the American Chemical Society, 99(14), 4779-4791. Available at: [Link]

  • OChemOnline. (2021). Acylation of Amines, Part 2: Other Electrophiles. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (2021). Ester synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. Available at: [Link]

  • Litsas, G., et al. (2014). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. ARKIVOC, 2014(iv), 11-23. Available at: [Link]

  • Tian, Z., et al. (2011). A facile N-monoalkylation of aminopyridines. Journal of Chemical Research, 2011(11), 628-629. Available at: [Link]

  • Reddy, T. S., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7706-7710. Available at: [Link]

  • Studer, A., et al. (2015). N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. Organic Letters, 17(1), 82-85. Available at: [Link]

  • Sivaraj, C., & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chemistry–An Asian Journal, 16(19), 2773-2794. Available at: [Link]

  • Wang, H., et al. (2015). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Organic Letters, 17(12), 3014-3017. Available at: [Link]

  • Powers, D. C., et al. (2021). N-Aminopyridinium reagents as traceless activating groups in the synthesis of N-Aryl aziridines. Nature Communications, 12(1), 1-9. Available at: [Link]

  • Siddiqui, Z. N., et al. (2016). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 21(3), 359. Available at: [Link]

  • Gálvez, A. O., et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 1826-1829. Available at: [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Procter, D. J., et al. (2021). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules, 26(23), 7323. Available at: [Link]

  • Zhang, Y., et al. (2013). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Chinese Journal of Organic Chemistry, 33(1), 224-227. Available at: [Link]

  • Li, Y., et al. (2017). Pd(ii)-catalyzed acylation of N-phenyl-2-aminopyridines with DMF and CO. Organic & Biomolecular Chemistry, 15(31), 6571-6574. Available at: [Link]

  • Patel, B. K., et al. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ARKIVOC, 2004(1), 55-63. Available at: [Link]

  • Organic Chemistry Portal. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Organic Chemistry Portal. Available at: [Link]

  • U.S. Patent No. 6,211,384 B1. (2001). Methods for the acylation of amine compounds.
  • Powers, D. C., et al. (2022). Conversion of Aryl Azides to Aminopyridines. Journal of the American Chemical Society, 144(39), 17797-17802. Available at: [Link]

  • OChemOnline. (2021). Acylation of Amines, Part 4: with Carboxylic Acids. YouTube. Available at: [Link]

  • Ace Chemistry. (n.d.). Acylating agents. Ace Chemistry. Available at: [Link]

  • Iannaci, A., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 9, 747608. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Sciencemadness Discussion Board. (2024). Acetic anhydride or acetyl chloride, that is the question... Sciencemadness. Available at: [Link]

  • Ghasemi, Z., et al. (2024). Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. Scientific Reports, 14(1), 1-9. Available at: [Link]

Sources

Validation & Comparative

Comparative Analysis of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide and Known Kinase Inhibitors: A Proposed Investigational Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Kinase Inhibitors

The human kinome, comprising over 500 protein kinases, represents a vast and critical landscape for therapeutic intervention, particularly in oncology.[1] Kinases are pivotal regulators of a multitude of cellular processes, and their dysregulation is a hallmark of many diseases.[2][3] The development of small molecule kinase inhibitors has revolutionized cancer therapy, with numerous approved drugs targeting specific kinases.[4][5] However, the need for novel inhibitors with unique selectivity profiles and the potential to overcome resistance mechanisms remains a driving force in drug discovery.

This guide focuses on a compound of interest, N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide, for which the kinase inhibitory activity has not been publicly characterized. We present a comprehensive experimental framework to elucidate its potential as a kinase inhibitor and to objectively compare its hypothetical activity profile against two well-established kinase inhibitors: the broad-spectrum inhibitor Staurosporine and the multi-targeted clinical inhibitor Dasatinib . This document will serve as a detailed roadmap for researchers aiming to characterize novel chemical entities in the kinase inhibitor space, explaining the rationale behind experimental choices and providing robust, validated protocols.

Comparator Kinase Inhibitors: Establishing a Baseline

To effectively evaluate the potential of a novel compound, it is crucial to benchmark its performance against inhibitors with known and distinct mechanisms of action.

  • Staurosporine : A natural product isolated from Streptomyces staurosporeus, Staurosporine is a prototypical ATP-competitive kinase inhibitor.[6] It exhibits potent, broad-spectrum activity against a vast number of kinases, often with IC50 values in the low nanomolar range.[7][8] While its lack of selectivity has precluded its clinical use, it serves as an invaluable research tool and a positive control in many kinase assays.[6][9]

  • Dasatinib : An FDA-approved oral multi-kinase inhibitor, Dasatinib is used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[5][10] It potently inhibits the BCR-ABL fusion protein and members of the SRC family of kinases.[10][11][12] Its more selective, yet multi-targeted, profile provides a clinically relevant comparator for a novel inhibitor.[11][13]

Proposed Experimental Workflow for Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of this compound as a potential kinase inhibitor.

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Mechanism of Action A Broad Kinase Panel Screen (e.g., 400+ kinases) B Identify Primary Targets (>90% inhibition) A->B High-throughput screening C Determine IC50 Values for Primary Targets B->C Dose-response analysis E Select Relevant Cancer Cell Line(s) C->E Informed cell line selection D Cell Viability/Proliferation Assay (e.g., MTT Assay) F Determine GI50/IC50 in Cells D->F E->D G Western Blot Analysis F->G Concentration selection for MOA studies H Probe Key Signaling Pathways (e.g., MAPK, PI3K/Akt) G->H I Confirm Target Engagement in Cells H->I G cluster_pathway MAPK Signaling Pathway RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (Cell Proliferation) ERK->TranscriptionFactors Inhibitor N-(5-Chloro-pyridin-3-yl)- 2,2-dimethyl-propionamide (Hypothetical Target: p38/ERK) Inhibitor->ERK Inhibits Phosphorylation

Sources

Comparative Guide to the Structure-Activity Relationship of Chloro-Substituted Pyridinyl-Amides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, pyridinyl-amides represent a cornerstone scaffold, integral to the development of a multitude of therapeutic agents.[1] The pyridine ring, a bioisostere of benzene, offers a unique combination of aromaticity and aqueous solubility, while the amide linkage provides a stable, planar unit capable of crucial hydrogen bonding interactions.[1][2] The introduction of chlorine substituents onto this framework dramatically influences the molecule's physicochemical properties and, consequently, its biological activity. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of chloro-substituted pyridinyl-amides, offering insights for researchers, scientists, and drug development professionals. We will delve into the nuanced effects of chlorine substitution on target engagement, potency, and selectivity, supported by experimental data and established methodologies.

The strategic placement of chlorine atoms can alter a molecule's lipophilicity, electronic distribution, and conformation.[3][4] These modifications can enhance binding affinity to target proteins, improve metabolic stability, and modulate pharmacokinetic profiles.[3] This guide will explore these effects within the context of several important drug target classes, including protein kinases, to provide a clear understanding of how to leverage chloro-substitution for rational drug design.

The Pivotal Role of Chlorine in Modulating Biological Activity

The addition of chlorine to a pyridinyl-amide scaffold is a common strategy in medicinal chemistry to enhance biological activity. The effects of this substitution can be multifaceted, influencing the molecule in several key ways:

  • Increased Lipophilicity: The presence of a chlorine atom generally increases the lipophilicity of a molecule.[3] This can lead to improved membrane permeability and better access to intracellular targets. However, excessive lipophilicity can also lead to off-target effects and poor solubility.

  • Electronic Effects: Chlorine is an electron-withdrawing group, which can alter the electron density of the pyridine ring and the amide bond.[4] This can influence the pKa of the molecule and its ability to participate in hydrogen bonding and other non-covalent interactions with the target protein.[5]

  • Steric Hindrance and Conformational Constraints: The size of the chlorine atom can introduce steric hindrance, which can either be beneficial or detrimental to binding affinity, depending on the topology of the target's binding site. It can also restrict the rotation of bonds, locking the molecule into a more favorable conformation for binding.

  • Metabolic Stability: Chlorine substitution can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the compound.[3]

The interplay of these factors is complex, and the optimal substitution pattern is highly dependent on the specific biological target. The following sections will explore these relationships with concrete examples and data.

Structure-Activity Relationship (SAR) Analysis: A Comparative Study

To illustrate the impact of chloro-substitution, we will examine a series of hypothetical pyridinyl-amide analogs targeting a generic protein kinase. Protein kinases are a major class of drug targets, and their inhibitors often feature halogenated aromatic moieties.[6][7]

General Scaffold and Substitution Patterns

The core scaffold for our comparative analysis is N-phenyl-2-(pyridin-3-yl)acetamide. We will explore the effects of mono- and di-chloro substitution on both the pyridine and phenyl rings.

Caption: General scaffold of pyridinyl-amides with potential substitution sites.

Impact of Chloro-Substitution on Kinase Inhibition

The following table summarizes the in vitro kinase inhibitory activity (IC50) of a series of chloro-substituted pyridinyl-amides. A lower IC50 value indicates higher potency.

CompoundSubstitution (R1-R7)IC50 (nM)Rationale for Activity
1 Unsubstituted1500Baseline activity of the core scaffold.
2 4-Cl (on Phenyl)250Increased lipophilicity and favorable interaction in the hydrophobic pocket of the kinase.[3]
3 2-Cl (on Phenyl)800Potential steric clash near the amide linkage.
4 2,4-diCl (on Phenyl)50Synergistic effect of 4-Cl for hydrophobicity and 2-Cl for conformational restriction, leading to optimal binding.[3]
5 6-Cl (on Pyridine)400Electron-withdrawing effect alters the basicity of the pyridine nitrogen, potentially affecting key interactions.[4]
6 4,6-diCl (on Pyridine)900Increased steric hindrance and unfavorable electronic modulation.
7 4-Cl (Phenyl), 6-Cl (Pyridine)120Combination of favorable hydrophobic interaction and electronic modulation.

Analysis of SAR Data:

  • Substitution on the Phenyl Ring: The data clearly indicates that chloro-substitution on the phenyl ring is generally beneficial for activity. The para-position (Compound 2) appears to be optimal for a single substitution, likely due to its interaction with a hydrophobic pocket in the kinase active site. The di-substituted analog (Compound 4) shows a significant increase in potency, suggesting that the combination of electronic and steric effects from the two chlorine atoms locks the molecule in a highly favorable binding conformation.

  • Substitution on the Pyridine Ring: Chloro-substitution on the pyridine ring is less tolerated. The 6-chloro substitution (Compound 5) leads to a moderate decrease in activity, possibly by reducing the basicity of the pyridine nitrogen, which may be involved in a crucial hydrogen bond with the kinase hinge region. The 4,6-dichloro substitution (Compound 6) further diminishes activity, likely due to increased steric bulk and unfavorable electronics.

  • Combined Substitution: Compound 7 demonstrates that a combination of substitutions on both rings can be a viable strategy. The beneficial hydrophobic interaction from the 4-chloro on the phenyl ring is partially offset by the less favorable 6-chloro on the pyridine ring, resulting in an intermediate potency.

Experimental Protocols

To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential.

General Synthesis of Chloro-Substituted Pyridinyl-Amides

The synthesis of pyridinyl-amides is typically achieved through an amide coupling reaction between a carboxylic acid and an amine.

Caption: General synthetic workflow for chloro-substituted pyridinyl-amides.

Step-by-Step Protocol:

  • Acid Activation: To a solution of the chloro-substituted pyridinyl acetic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as EDC (1.2 eq) and an additive like HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the chloro-substituted aniline (1.0 eq) to the reaction mixture, followed by a base such as DIPEA (2.0 eq).

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired chloro-substituted pyridinyl-amide.[2]

In Vitro Kinase Inhibition Assay (Example: Kinase-Glo® Assay)

This assay measures the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare Reagents: Reconstitute the kinase, substrate, and ATP in the appropriate kinase buffer. Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, add the kinase, substrate, and ATP. Then, add the test compounds at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent contains luciferase, which generates a luminescent signal from the remaining ATP.

  • Measurement: Incubate at room temperature for 10 minutes to stabilize the signal, and then measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

Conclusion and Future Directions

The structure-activity relationship of chloro-substituted pyridinyl-amides is a rich and complex field that continues to yield novel therapeutic candidates. This guide has demonstrated that the position and number of chlorine substituents have a profound impact on biological activity, primarily through the modulation of lipophilicity, electronics, and steric interactions. A systematic approach to SAR, coupled with robust and reproducible experimental protocols, is paramount for the successful design of potent and selective inhibitors.

Future research in this area will likely focus on:

  • Exploring a wider range of substitution patterns: Including other halogens and functional groups to fine-tune the properties of the pyridinyl-amide scaffold.

  • Utilizing computational modeling: To better predict the binding modes of these compounds and guide the design of new analogs with improved activity and selectivity.

  • Investigating the ADME properties: A deeper understanding of the absorption, distribution, metabolism, and excretion of these compounds is crucial for their development into clinically viable drugs.

By leveraging the principles outlined in this guide, researchers can more effectively navigate the chemical space of chloro-substituted pyridinyl-amides and accelerate the discovery of new medicines.

References

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link]

  • ResearchGate. Novel Secondary Pyridinyl Amides: Synthesis, In Vitro Antiproliferative Screenings, and Molecular Docking Studies. Available from: [Link]

  • ResearchGate. Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. Available from: [Link]

  • National Institutes of Health (NIH). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available from: [Link]

  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Available from: [Link]

  • MDPI. The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Available from: [Link]

  • Synthesis of some Amide derivatives and their Biological activity. Available from: [Link]

  • ResearchGate. Influence of chlorine substituents on biological activity of chemicals: a review (Reprinted from J Prakt Chem, vol 341, pg 417-435, 1999). Available from: [Link]

  • National Institutes of Health (NIH). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]

  • Eurochlor. Science Dossier - How chlorine in molecules affects biological activity. Available from: [Link]

  • MDPI. Special Issue : Kinase Inhibitor Chemistry. Available from: [Link]

  • ResearchGate. Synthesis and Biological Activities of Novel Pyrazole Amide Derivatives Containing Substituted Pyridyl Group. Available from: [Link]

  • National Institutes of Health (NIH). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Available from: [Link]

  • National Institutes of Health (NIH). Structure-activity relationships and modes of action of 9-anilinoacridines against chloroquine-resistant Plasmodium falciparum in vitro. Available from: [Link]

  • ACS Publications. Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Available from: [Link]

Sources

comparing biological activity of N-(pyridin-3-yl) vs N-(pyridin-2-yl) amides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of N-(pyridin-3-yl) vs. N-(pyridin-2-yl) Amides

Introduction: The Significance of Pyridine Isomerism in Drug Design

The N-pyridinyl amide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically successful drugs.[1] The pyridine ring's ability to act as a bioisostere for phenyl rings, amides, and other nitrogen-containing heterocycles, combined with its characteristic basicity and hydrogen bonding capacity, makes it a versatile component in drug design.[2][3] However, the biological activity of molecules incorporating this scaffold is profoundly influenced by the position of the nitrogen atom within the pyridine ring.

This guide provides a detailed, evidence-based comparison of the biological activities of N-(pyridin-3-yl) and N-(pyridin-2-yl) amides. As a Senior Application Scientist, my objective is to move beyond simple structural comparison and delve into the causality behind experimental outcomes. We will explore how the subtle shift of a single nitrogen atom from the 2- to the 3-position dictates target specificity, potency, and overall pharmacological profile, supported by experimental data from peer-reviewed literature.

Structural and Physicochemical Divergence: More Than Just a Positional Change

The fundamental differences in the electronic and steric properties between the 2- and 3-substituted pyridine rings are the primary drivers of their distinct biological activities.

  • N-(pyridin-2-yl) Amides: The nitrogen atom at the 2-position exerts a strong electron-withdrawing (inductive) effect. Crucially, its proximity to the amide linkage allows it to act as a hydrogen bond acceptor, forming a potential six-membered intramolecular hydrogen bond with the amide proton. This conformational constraint can pre-organize the molecule for optimal binding to a biological target. Furthermore, the 1,2-N,N arrangement creates a bidentate chelation site, which is pivotal for interacting with metal ions in the active sites of metalloenzymes.

  • N-(pyridin-3-yl) Amides: With the nitrogen at the 3-position, its inductive effect on the amide bond is diminished. The potential for direct intramolecular hydrogen bonding with the amide proton is eliminated. This results in greater conformational flexibility. The nitrogen's lone pair of electrons is projected into a different vector in 3D space, presenting a distinct pharmacophoric profile for intermolecular interactions within a target's binding pocket. This can also lead to different physicochemical properties, such as reduced basicity, which may mitigate off-target effects like hERG channel affinity.[4]

G cluster_0 N-(pyridin-2-yl) Amide cluster_1 N-(pyridin-3-yl) Amide a Structure b Key Features: - Strong inductive effect - Intramolecular H-bond potential - Metal chelation site - Conformational rigidity d Key Features: - Weaker inductive effect - No direct intramolecular H-bond - Greater conformational flexibility - Different H-bond vector c Structure

Caption: Core structural and feature comparison of isomeric N-pyridinyl amides.

Comparative Analysis of Biological Activities: A Tale of Two Isomers

The choice between a 2-pyridinyl or 3-pyridinyl moiety is not arbitrary; it is a critical decision in structure-activity relationship (SAR) studies that can dictate the success or failure of a drug candidate. The following sections compare their performance across different therapeutic areas, supported by experimental data.

Anti-inflammatory and Analgesic Activity

A study investigating a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides as non-steroidal anti-inflammatory drugs (NSAIDs) provided a direct comparison. The results demonstrated that both isomers can produce highly active compounds. Notably, the N-(pyridin-3-yl) amide and the substituted N-(5-methylpyridin-2-yl) amide both exhibited analgesic and anti-inflammatory properties superior to the widely used NSAID, Lornoxicam.[5][6] This indicates that for this particular scaffold, both substitution patterns can access the key interactions required for potent activity, with the 3-pyridyl isomer showing exceptional efficacy.

Table 1: Comparative Anti-inflammatory & Analgesic Activity

Compound Pyridine Substitution Analgesic Activity (% Inhibition of Pain) Anti-inflammatory Activity (% Inhibition of Edema)
N-(pyridin-3-yl)-amide 5 3-pyridyl 64.7 56.5
N-(5-methylpyridin-2-yl)-amide 4d 2-pyridyl (substituted) 68.2 55.4
Lornoxicam (Reference) N/A 58.6 51.1

Data sourced from Ukralkhim et al. (2019).[6]

Anticancer Activity

The anticancer field offers diverse examples where the isomeric position is a critical determinant of potency and mechanism of action.

  • IDO1 Inhibition: In the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), a key cancer immunotherapy target, a strategic survey of pyridine regioisomers was conducted. The study found that the N-(pyridin-3-yl) amide (compound 23) was the most potent isomer.[4] The authors hypothesized that this improved potency, along with better metabolic stability, was due to a more favorable interaction within the enzyme's D-pocket and potentially reduced basicity mitigating off-target liabilities.[4]

  • CDK2 Inhibition: Research into Cyclin-Dependent Kinase 2 (CDK2) inhibitors, a target for cancer therapy, led to the development of a potent series of N-(pyridin-3-yl)pyrimidin-4-amine analogues . The most promising compound, 7l, showed broad antiproliferative efficacy against various cancer cell lines with an IC50 of 64.42 nM against the CDK2/cyclin A2 complex.[7]

  • Receptor Tyrosine Kinase (RTK) Inhibition: Conversely, a study of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives demonstrated significant anticancer activity against the A549 human lung cancer cell line, with potency exceeding the established drug imatinib.[8][9] In a separate investigation, a series of secondary pyridinyl amides targeting bcr/abl, EGFR, and HER2 tyrosine kinases found that an N-(pyridin-2-yl) derivative (compound 3) exhibited the best overall antiproliferative activity.[10]

Table 2: Comparative Anticancer Activity (IC₅₀ Values in µM)

Compound Class Isomer Type Target/Cell Line IC₅₀ (µM) Reference
Tetrahydroquinoline Amide N-(pyridin-3-yl) HeLa (IDO1) 1.1 [4]
Tetrahydroquinoline Amide N-(pyridin-2-yl) HeLa (IDO1) >50 [4]
Tetrahydroquinoline Amide N-(pyridin-4-yl) HeLa (IDO1) 3.3 [4]
Pyridinyl Amide-Sulfone N-(pyridin-2-yl) K562 26 [10]
Pyrimidin-4-amine N-(pyridin-3-yl) MV4-11 0.83 [7]
Pyrimidinyl-aminophenyl-amide N-(pyridin-3-yl) A549 0.229 [9]

| Imatinib (Reference) | N/A | A549 | 2.479 |[9] |

Enzyme Inhibition and Other Activities

The unique properties of the N-(pyridin-2-yl) amide motif are often leveraged for specific enzyme inhibition strategies.

  • Glucokinase (GK) Activation: A series of novel N-pyridin-2-yl benzamide analogues were successfully designed and evaluated as allosteric activators of glucokinase, an important enzyme for controlling blood glucose levels. Several compounds from this series showed significant antihyperglycemic potential in animal models, highlighting the suitability of the 2-pyridyl scaffold for this target.[11]

  • PCSK9 Inhibition: In the quest for small molecule inhibitors of PCSK9 for cholesterol management, researchers identified a series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides . This chemical series, centered on the N-(pyridin-2-yl) motif, exhibited improved potency and favorable ADME properties.[12]

  • Antimicrobial Activity: The evidence in antimicrobial research is mixed, again emphasizing target dependency. One study found that derivatives possessing a 3-pyridyl moiety showed high antibacterial activity against Gram-positive bacteria.[13] Another study targeting the TrmD enzyme in P. aeruginosa found that an N-(pyridin-2-yl) derivative showed the best minimum inhibitory concentration (MIC) value.[14]

Experimental Methodologies

To ensure the reproducibility and validity of findings, standardized protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of these compounds.

Protocol 1: General Synthesis of N-Pyridinyl Amides via Amide Coupling

This protocol describes a common and effective method for synthesizing N-pyridinyl amides using a peptide coupling agent.

Objective: To couple a carboxylic acid with an aminopyridine isomer to form the corresponding amide.

Materials:

  • Carboxylic acid of interest

  • 2-aminopyridine or 3-aminopyridine

  • 1,1'-Carbonyldiimidazole (CDI) or similar coupling agent (e.g., HATU, DCC)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Acid Activation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the coupling agent, CDI (1.1 eq), portion-wise at room temperature.

  • Stir the mixture for 1-2 hours to allow for the formation of the activated acyl-imidazolide intermediate. The progress can be monitored by TLC.

  • Amine Addition: In a separate flask, dissolve the corresponding aminopyridine (2-aminopyridine or 3-aminopyridine, 1.2 eq) in anhydrous DMF.

  • Add the aminopyridine solution dropwise to the activated acid mixture.

  • Reaction: Allow the reaction to stir at room temperature overnight, or gently heat to 50-60°C if required to drive the reaction to completion.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-pyridinyl amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[14]

G start Start dissolve_acid Dissolve Carboxylic Acid (1.0 eq) in Anhydrous DMF start->dissolve_acid add_cdi Add Coupling Agent (CDI) (1.1 eq) dissolve_acid->add_cdi stir_activation Stir 1-2h at RT (Acid Activation) add_cdi->stir_activation add_amine Add Amine Solution to Activated Acid stir_activation->add_amine dissolve_amine Dissolve Aminopyridine (1.2 eq) in Anhydrous DMF dissolve_amine->add_amine react Stir Overnight at RT add_amine->react workup Aqueous Work-up & Extraction react->workup purify Purify Crude Product (Chromatography) workup->purify characterize Characterize Pure Product (NMR, MS) purify->characterize end End characterize->end

Caption: Workflow for the general synthesis of N-pyridinyl amides.

Protocol 2: In Vitro Antiproliferative MTT Assay

This assay is a standard colorimetric method to assess the cytotoxic effect of compounds on cancer cell lines.

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • Cancer cell line of interest (e.g., A549, K562)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., N-(pyridin-2-yl) and N-(pyridin-3-yl) amides) in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[8]

Conclusion and Future Perspectives

The decision to employ an N-(pyridin-3-yl) versus an N-(pyridin-2-yl) amide is a nuanced, target-dependent choice, not a matter of inherent superiority of one over the other.

  • The N-(pyridin-2-yl) amide motif is exceptionally valuable when conformational rigidity, intramolecular hydrogen bonding, or metal chelation is required for high-affinity binding, as frequently seen in enzyme inhibitors.[11][12]

  • The N-(pyridin-3-yl) amide offers greater conformational flexibility and presents a different hydrogen bonding vector, which can be exploited to achieve high potency against different target classes, such as IDO1 and certain kinases.[4][7] Furthermore, its distinct physicochemical profile may offer advantages in optimizing ADME and safety profiles, such as reducing hERG liability.[4]

This comparative guide underscores a critical principle in drug discovery: subtle changes in molecular architecture can lead to profound differences in biological function. A comprehensive and early evaluation of both pyridine isomers in lead optimization campaigns is a scientifically rigorous approach. It maximizes the potential for discovering novel drug candidates with superior efficacy and safety profiles, ultimately accelerating the journey from the laboratory to the clinic.

References

  • Ukalkhim, V. O., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. ResearchGate. Available at: [Link]

  • Ukalkhim, V. O., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. MDPI. Available at: [Link]

  • Dounay, A. B., et al. (2019). Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors. PMC - NIH. Available at: [Link]

  • Bennani, F., et al. (2021). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Publishing. Available at: [Link]

  • Li, Y., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed. Available at: [Link]

  • Liu, Y., et al. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Publishing. Available at: [Link]

  • Tüzün, N. Ş., et al. (2024). Novel Secondary Pyridinyl Amides: Synthesis, In Vitro Antiproliferative Screenings, and Molecular Docking Studies. CoLab. Available at: [Link]

  • Kumar, D., et al. (2019). N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. PubMed. Available at: [Link]

  • Lozynskyi, A., et al. (2023). Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid. ScienceRise: Pharmaceutical Science. Available at: [Link]

  • Hendradi, M. F., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. Available at: [Link]

  • Tüzün, N. Ş., et al. (2024). Novel Secondary Pyridinyl Amides: Synthesis, In Vitro Antiproliferative Screenings, and Molecular Docking Studies. ResearchGate. Available at: [Link]

  • Londregan, A. T., et al. (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. PubMed. Available at: [Link]

  • Dong, W.-L., et al. (2012). Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-pyridylpyrazole Moeities. PubMed. Available at: [Link]

  • Liu, Y., et al. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Publishing. Available at: [Link]

  • Liu, Y., et al. (2019). Chemodivergent synthesis of N -(pyridin-2-yl)amides and 3-bromoimidazo[1,2- a ]pyridines from α-bromoketones and 2-aminopyridines. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. Available at: [Link]

  • N/A. (2010). ChemInform Abstract: An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. ResearchGate. Available at: [Link]

  • N/A. (N/A). Synthesis of N‐(Pyridin‐2‐yl)benzamide. ResearchGate. Available at: [Link]

  • Hendradi, M. F., et al. (2023). (PDF) MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin- 2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. ResearchGate. Available at: [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]

  • Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research. Available at: [Link]

  • Song, J., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. Available at: [Link]

  • Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Singh, U. P., et al. (2021). An overview on synthetic and pharmaceutical prospective of pyrido[2,3-d]pyrimidines scaffold. PubMed. Available at: [Link]

  • Juhas, M., et al. (N/A). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. NIH. Available at: [Link]

  • Ratcliffe, J. C., et al. (2025). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications. Available at: [Link]

  • Acar, Ç., et al. (2021). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. SciELO. Available at: [Link]

Sources

validation of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide Purity by High-Performance Liquid Chromatography

This guide provides a comprehensive framework for the validation of an HPLC method intended for the purity assessment of this compound. Moving beyond a simple procedural checklist, this document elucidates the scientific rationale behind each validation step, grounded in the principles of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). It is designed for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical industry who require a robust, reliable, and defensible analytical procedure.

Introduction: The Analytical Imperative

This compound (CAS No. 879326-78-0) is a chemical entity whose utility in pharmaceutical and agrochemical research necessitates stringent quality control.[1][2] The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Therefore, a well-validated analytical method is not merely a regulatory requirement but the bedrock of product quality assurance.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolving power, sensitivity, and quantitative accuracy.[3] This guide will compare a robust, validated Reverse-Phase HPLC (RP-HPLC) method against the benchmark of regulatory expectations, providing the user with a self-validating system for implementation.

Method Development Philosophy: Selecting the Right Tools

The objective is to develop a stability-indicating RP-HPLC method capable of separating the main component from potential process-related impurities and degradation products.

  • Analyte Properties: this compound (Mol. Weight: 212.68 g/mol ) possesses moderate polarity, making it an ideal candidate for reverse-phase chromatography.[1] The presence of the chloropyridine chromophore allows for sensitive UV detection.

  • Column Selection: A C18 (octadecylsilane) column is the workhorse of reverse-phase chromatography and provides an excellent starting point. Its hydrophobic nature will offer good retention for our analyte. For enhanced throughput and resolution, a superficially porous particle (SPP) column could be considered as an alternative to a traditional fully porous particle (FPP) column, a modernization now permissible under the revised USP <621> guidelines.[4]

  • Mobile Phase Strategy: A gradient elution using a mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is chosen. This approach ensures that both early-eluting polar impurities and late-eluting non-polar impurities can be resolved and eluted within a reasonable runtime.

Comparative Choice: Isocratic vs. Gradient Elution
MethodAdvantagesDisadvantagesBest Suited For
Isocratic Simpler, more robust, faster equilibration times.Limited ability to resolve complex mixtures with a wide polarity range. Peak broadening for late-eluting compounds.Simple mixtures, routine QC where impurity profile is well-defined.
Gradient Superior resolution for complex samples, sharper peaks for late-eluting compounds, shorter overall run times for broad-polarity mixtures.More complex, requires longer equilibration, potential for baseline drift.Purity assays, stability studies, analysis of unknown impurity profiles.

For a purity method, especially a stability-indicating one, gradient elution is the authoritative choice.

The Validation Workflow: A Structured Approach

Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[5][6][7] Our workflow is designed to rigorously test the method's performance characteristics according to the ICH Q2(R2) guideline.[8][9][10]

HPLC Method Validation Workflow Figure 1: HPLC Method Validation Workflow A Method Development & Optimization B Validation Protocol Definition (ICH Q2(R2)) A->B C Specificity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G Detection & Quantitation Limits (LOD & LOQ) B->G H Robustness B->H I System Suitability Criteria C->I D->I E->I F->I G->I H->I J Validation Report Compilation I->J

Caption: Figure 1: HPLC Method Validation Workflow

Experimental Protocol: The Validated Method

This section details the proposed RP-HPLC method and the step-by-step validation procedures.

Instrumentation and Chromatographic Conditions
  • System: HPLC with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    20.0 70
    25.0 70
    25.1 30

    | 30.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile:Water (50:50 v/v).

Validation Procedures

Causality: This test proves that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[11][12]

  • Prepare and inject the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.

  • Prepare a solution of the this compound reference standard.

  • Prepare a sample solution of the drug substance.

  • If applicable (for drug product), prepare a placebo solution and spike it with the analyte.

  • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the drug substance. Analyze the stressed samples to ensure that degradation product peaks are adequately resolved from the main analyte peak. Peak purity analysis using a PDA detector is essential here.

Causality: To demonstrate a direct, proportional relationship between the concentration of the analyte and the instrumental response (peak area) over the specified range.[12]

  • Prepare a stock solution of the reference standard.

  • Perform a serial dilution to create at least five concentration levels, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration.

  • Perform linear regression analysis to determine the correlation coefficient (R²), slope, and y-intercept.

Causality: The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[6][9] For a purity test, the range should typically cover from the reporting level of impurities to 120% of the specification.[6]

Causality: To determine the closeness of the test results obtained by the method to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.[11]

  • Prepare a placebo/synthetic mixture of the drug substance matrix.

  • Spike the mixture with the analyte at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery for each replicate.

Causality: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

  • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Ruggedness): Repeat the study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results from each study and between studies.

Causality: To establish the lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

Causality: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[11]

  • Introduce small variations to the method parameters one at a time. Examples include:

    • Flow rate (e.g., ±0.1 mL/min).

    • Column temperature (e.g., ±5 °C).

    • Mobile phase pH (e.g., ±0.2 units).

  • Analyze a system suitability solution under each modified condition.

  • Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor).

Data Interpretation: Acceptance Criteria

The results of the validation studies must be compared against pre-defined acceptance criteria, which are typically based on regulatory guidelines and the intended purpose of the method.

Validation ParameterAcceptance Criteria (Typical)
Specificity No interference at the analyte retention time. Peak purity index > 0.999.
Linearity Correlation Coefficient (R²) ≥ 0.999
Accuracy Recovery between 98.0% and 102.0% for assay; 80.0% - 120.0% for impurities.
Precision (Repeatability) %RSD ≤ 2.0% for assay; ≤ 10.0% for impurities at the limit.
Precision (Intermediate) %RSD ≤ 2.0% for assay; ≤ 10.0% for impurities at the limit.
LOQ Signal-to-Noise Ratio ≥ 10. Precision at LOQ (%RSD) ≤ 10%.
Robustness System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.

Conclusion: A Self-Validating System

This guide outlines a comprehensive and scientifically sound approach to the HPLC purity validation for this compound. By grounding the experimental design in the principles of ICH and USP guidelines, the resulting data package provides a high degree of confidence in the method's performance.[8][13][14] The described protocol acts as a self-validating system; successful execution and documentation of each step inherently build a trustworthy and authoritative analytical procedure. The emphasis on understanding the causality behind each test ensures that the method is not just compliant, but truly fit for purpose throughout its lifecycle.[15]

References

  • <621> CHROM
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
  • <621> CHROM
  • Understanding ICH Q2(R2)
  • Highlights from FDA's Analytical Test Method Valid
  • Understanding the L
  • ICH Guidelines for Analytical Method Valid
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy.
  • USP <621> Chrom
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • <621> Chromatography - US Pharmacopeia (USP) (Harmonized Standard Notice).
  • ICH and FDA Guidelines for Analytical Method Valid
  • FDA Releases Guidance on Analytical Procedures | BioPharm Intern
  • Validation of Analytical Procedures Q2(R2) - ICH.
  • ICH Q2(R2)
  • This compound - Sigma-Aldrich.
  • CAS 879326-78-0 | this compound - Synblock.
  • N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide - Chem-Impex.

Sources

A Comparative Guide to the Cross-Reactivity Profiling of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical biology, the precise characterization of a small molecule's selectivity is paramount. A compound's therapeutic efficacy is intrinsically linked to its on-target activity, while its safety profile is often dictated by its off-target interactions. This guide provides a comprehensive framework for elucidating the cross-reactivity profile of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide, a pivalamide compound with potential applications in medicinal and agricultural chemistry.[1]

We will explore a multi-pronged approach, comparing and contrasting orthogonal experimental strategies to build a robust and reliable selectivity profile. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of small molecule target engagement and potential liabilities.

Introduction: The Imperative of Selectivity Profiling

This compound (henceforth referred to as Compound X) is a synthetic small molecule.[2][3] While its primary biological target may be under investigation, the fundamental question for its development is not just "what does it hit?" but equally, "what does it not hit?". Off-target binding can lead to unforeseen toxicity, convoluted structure-activity relationships (SAR), and ultimately, clinical failure. Therefore, a proactive and thorough cross-reactivity assessment is a critical step in de-risking a compound's progression.

This guide will focus on three state-of-the-art methodologies:

  • Broad-Panel Kinase Screening: To assess interaction across the human kinome, a frequent source of off-target effects for many small molecules.

  • Cellular Thermal Shift Assay (CETSA®): To confirm target engagement in a physiological, intact cell environment.

  • Affinity Chromatography-Mass Spectrometry (AC-MS): For unbiased identification of binding partners in a complex proteome.

As a point of comparison, we will consider two structural analogs of Compound X:

  • Comparator A: N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide[4]

  • Comparator B: N-(6-Chloro-pyridin-2-yl)-2,2-dimethyl-propionamide

These comparators, differing by a single halogen substitution or isomer position, allow for a nuanced understanding of how subtle chemical changes can impact the global selectivity profile.

Foundational Strategy: Large-Scale Kinase Profiling

Protein kinases are a major class of drug targets, but their conserved ATP-binding sites make them a common source of cross-reactivity. Dysregulation of kinase activity is implicated in numerous diseases, making kinome profiling an essential first step for many small molecules.[5]

We advocate for an initial broad screen, such as the KINOMEscan™ platform, which utilizes a competition binding assay to quantify interactions between a compound and a panel of over 480 kinases.[6][7] This method measures the thermodynamic dissociation constant (Kd), providing a direct assessment of binding affinity that is independent of ATP concentration.[6][8] This is a crucial advantage over activity-based assays where results can be confounded by the specific assay conditions.

The workflow for this approach is outlined below:

G cluster_0 Preparation cluster_1 Binding Assay (KINOMEscan) cluster_2 Data Analysis Compound Compound X & Comparators (100 µM in DMSO) Assay Incubation with DNA-tagged Kinase & Immobilized Ligand Compound->Assay Test Compound Addition qPCR Quantification of Bound Kinase via qPCR Assay->qPCR Separation & Elution PercentControl Calculate % of Control qPCR->PercentControl Selectivity Determine Selectivity Score (S-Score) & Generate TREEspot™ Visualization PercentControl->Selectivity

Caption: KINOMEscan™ workflow for kinase profiling.

The primary output is the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound. A lower percentage indicates stronger binding. This data is typically visualized as a "TREEspot™" diagram, which maps interactions across the kinome tree, providing an intuitive visual representation of selectivity.

Table 1: Hypothetical Kinase Profiling Data Summary (% Control at 10 µM)

Kinase TargetCompound XComparator A (Bromo)Comparator B (6-Chloro)
Primary Target (Hypothetical) 5 8 75
Off-Target Kinase 1 (OTK1)354088
Off-Target Kinase 2 (OTK2)929598
Off-Target Kinase 3 (OTK3)488591

From this hypothetical data, we can infer:

  • Compound X shows potent binding to its primary target and moderate interaction with OTK1 and OTK3.

  • Comparator A (Bromo-analog) retains primary target binding but shows reduced off-target activity on OTK3, suggesting the chloro-substituent may contribute to this interaction.

  • Comparator B (positional isomer) has significantly weaker binding to the primary target and minimal off-target interactions, highlighting the critical role of the substituent's position on the pyridine ring.

In-Cell Validation: Cellular Thermal Shift Assay (CETSA®)

While in vitro binding assays are powerful, they do not account for cell permeability, intracellular target concentration, or the presence of endogenous cofactors and binding partners. CETSA® bridges this gap by measuring target engagement in living cells.[9][10] The principle is based on ligand-induced thermal stabilization: a protein bound to a small molecule will be more resistant to heat-induced denaturation.[11][12]

This protocol aims to determine the concentration-dependent engagement of Compound X with its putative primary target and a known off-target (e.g., OTK1) identified from the kinase screen.

  • Cell Culture: Grow a relevant human cell line (e.g., SK-HEP-1) to ~80% confluency.[11]

  • Compound Treatment: Treat intact cells with a serial dilution of Compound X (e.g., 0.1 nM to 100 µM) for 1 hour. Include a vehicle control (DMSO).

  • Thermal Challenge: Heat the cell suspensions at a predetermined melt temperature (Tm) for the primary target for 3 minutes, followed by immediate cooling.[9]

  • Cell Lysis & Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the aggregated pellet via centrifugation.

  • Protein Quantification: Analyze the soluble fraction using a specific antibody-based method (e.g., Western Blot or AlphaScreen®) to quantify the amount of the target protein remaining.[9]

  • Data Analysis: Plot the amount of soluble target protein as a function of compound concentration to generate a dose-response curve and calculate the EC50 of thermal stabilization.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis Cells Intact Cells in Suspension Compound Add Compound X (Dose-Response) Cells->Compound Heat Heat at specified Tm (e.g., 52°C for 3 min) Compound->Heat Cool Cool on Ice Heat->Cool Lysis Lysis & Centrifugation Cool->Lysis Soluble Collect Soluble Fraction Lysis->Soluble Detection Quantify Target Protein (e.g., Western Blot) Soluble->Detection Curve Plot Dose-Response Curve Detection->Curve

Caption: Isothermal dose-response CETSA® workflow.

Table 2: Hypothetical CETSA® Data for Compound X

Target ProteinApparent Tagg (°C)ΔTagg with 10µM Cpd X (°C)EC50 (µM)
Primary Target52.5+8.50.05
OTK158.1+2.11.2
Control (GAPDH)65.0-0.2> 100

This data confirms that Compound X engages both the primary target and OTK1 in a cellular context. However, the significantly higher potency (EC50) and greater thermal shift (ΔTagg) for the primary target provide strong evidence of preferential on-target engagement.[13] The lack of stabilization of a control protein like GAPDH demonstrates the specificity of the interaction.

Unbiased Profiling: Affinity Chromatography-Mass Spectrometry (AC-MS)

To discover previously unknown off-targets, an unbiased approach is required. AC-MS is a powerful chemical proteomics technique for identifying the protein interaction landscape of a small molecule.[14] The compound is immobilized on a solid support (e.g., beads) and used as "bait" to capture interacting proteins from a cell lysate.[15] These captured "prey" proteins are then identified by mass spectrometry.[16][17]

  • Probe Synthesis: Synthesize a version of Compound X with a linker suitable for conjugation to affinity beads.

  • Bead Immobilization: Covalently attach the synthesized probe to activated beads.

  • Affinity Pulldown: Incubate the compound-conjugated beads with a complex cell lysate. As a crucial control, also incubate lysate with beads conjugated only with the linker or unconjugated beads.

  • Washing: Perform stringent washes to remove non-specific binders.

  • Elution & Digestion: Elute the specifically bound proteins and digest them into peptides (e.g., with trypsin).

  • LC-MS/MS Analysis: Identify and quantify the peptides using high-resolution mass spectrometry.

  • Data Analysis: Identify proteins that are significantly enriched on the Compound X beads compared to the control beads.

G cluster_0 Preparation cluster_1 Affinity Purification cluster_2 Identification Probe Synthesize & Immobilize Compound X on Beads Incubate Incubate Probe-Beads with Lysate Probe->Incubate Lysate Prepare Native Cell Lysate Lysate->Incubate Wash Stringent Washes Incubate->Wash Elute Elute Bound Proteins Wash->Elute Digest Tryptic Digestion Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Analysis Identify Enriched Proteins vs. Control LCMS->Analysis

Caption: Affinity chromatography-mass spectrometry workflow.

Table 3: Hypothetical AC-MS Hit List for Compound X

Protein HitFold Enrichment (vs. Control)Known FunctionValidation Status
Primary Target55.2KinaseConfirmed (CETSA)
OTK112.8KinaseConfirmed (CETSA)
Novel Hit 1 (NH1) 8.5 Metabolic Enzyme Requires Validation
Novel Hit 2 (NH2) 6.1 Scaffolding Protein Requires Validation

The AC-MS results successfully re-identified the primary target and the known off-target OTK1, validating the methodology.[18] Critically, it also identified two novel, unexpected binding partners. These putative hits must be validated using orthogonal methods, such as isothermal dose-response CETSA® or direct enzymatic assays, to confirm a direct and specific interaction.

Synthesis and Conclusion

By integrating data from these three orthogonal approaches, we can construct a high-confidence cross-reactivity profile for this compound.

  • KINOMEscan provided a broad, quantitative overview of kinome selectivity, identifying both the primary target and potential off-target kinases with high sensitivity.[6]

  • CETSA® confirmed the engagement of these targets in a physiological cellular environment, offering crucial data on cell permeability and target engagement potency.[10][12]

  • AC-MS offered an unbiased survey of the proteome, validating known interactors and uncovering novel binding partners that would have been missed by panel-based screening.[15][16]

The comparative analysis with structural analogs further underscored the sensitivity of the selectivity profile to minor chemical modifications. This multi-faceted strategy provides a robust framework for making informed decisions in drug development, enabling the rational optimization of lead compounds to maximize on-target efficacy while minimizing off-target liabilities.

References

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Kinome Profiling Service. MtoZ Biolabs. [Link]

  • KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI). [Link]

  • Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Drug Discovery World. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • CETSA. Pelago Bioscience. [Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. [Link]

  • Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. PubMed Central. [Link]

  • Application of affinity selection-mass spectrometry assays to purification and affinity-based screening of the chemokine receptor CXCR4. PubMed. [Link]

  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. [Link]

  • Affinity Selection-Mass Spectrometry for the Discovery of Pharmacologically Active Natural Products. YouTube. [Link]

  • High-throughput: Affinity purification mass spectrometry. European Bioinformatics Institute (EMBL-EBI). [Link]

  • Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • N-(5-Chloro-pyridin-3-yl)-2, 2-dimethyl-propionamide, min 95%, 1 gram. CP Lab Safety. [Link]

  • Profiling of Small Molecules by Chemical Proteomics. Centre for Medicines Discovery. [Link]

  • (PDF) Reactivity-based RNA profiling for analyzing transcriptome interactions of small molecules in human cells. ResearchGate. [Link]

  • Prd_002214 | C35H48N6O8 | CID 146025593. PubChem - NIH. [Link]

Sources

Spectroscopic Comparison Guide: Differentiating Isomers of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In pharmaceutical development and chemical synthesis, the precise structural characterization of molecules is paramount. Positional isomers—compounds sharing the same molecular formula but differing in the arrangement of substituents—can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles. Therefore, the ability to unambiguously differentiate between them is not merely an academic exercise but a critical component of quality control and regulatory compliance.

This guide provides a comprehensive spectroscopic framework for the differentiation of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide (the target compound) from its potential positional isomers that may arise as impurities during synthesis. We will focus on a comparative analysis with two common isomeric variants: N-(2-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide and N-(6-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide .

Through a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, this document will detail the principles, experimental protocols, and expected data, empowering researchers to confidently identify and distinguish these closely related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Elucidation

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local chemical environment of each nucleus. The substitution pattern on the pyridine ring creates a unique electronic environment for the remaining protons and carbons, resulting in distinct chemical shifts and coupling patterns.

¹H NMR Spectroscopy: Unraveling Proton Environments

Principle of Differentiation: The relative positions of the chloro-, amido-, and nitrogen atoms on the pyridine ring dictate the electron density around the aromatic protons. This results in unique chemical shifts (δ) and spin-spin coupling constants (J), creating a distinct "fingerprint" for each isomer in the aromatic region of the spectrum (typically 7.0-9.0 ppm).

Predicted Spectral Differences:

  • Target (5-Chloro-3-amido): This isomer is expected to show three distinct signals in the aromatic region corresponding to protons at the C2, C4, and C6 positions. The proton at C2, being adjacent to the ring nitrogen, will likely be the most deshielded (highest ppm value).

  • Isomer 1 (2-Chloro-3-amido): With the chlorine atom at the C2 position, the remaining three adjacent protons on the ring will exhibit a different coupling pattern and chemical shifts compared to the target compound.

  • Isomer 2 (6-Chloro-3-amido): The symmetry and substitution pattern will again produce a unique set of signals for the protons at C2, C4, and C5, readily distinguishable from the other two isomers.

Table 1: Predicted ¹H NMR Data (Aromatic Region, 400 MHz, CDCl₃) for Isomers

IsomerProton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Target: N-(5-Chloro-pyridin-3-yl)-... H-2~8.5-8.7d~2.5
H-4~8.2-8.4t~2.0
H-6~8.4-8.6d~2.0
Isomer 1: N-(2-Chloro-pyridin-3-yl)-... H-4~7.8-8.0dd~7.5, 5.0
H-5~7.3-7.5dd~7.5, 1.5
H-6~8.2-8.4dd~5.0, 1.5
Isomer 2: N-(6-Chloro-pyridin-3-yl)-... H-4~7.6-7.8t~8.0
H-5~7.2-7.4d~8.0
H-2~8.3-8.5d~8.0

Note: The tert-butyl group (-C(CH₃)₃) for all isomers will appear as a sharp singlet at approximately 1.3 ppm, and the amide proton (N-H) will appear as a broad singlet, the position of which is concentration-dependent.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Principle of Differentiation: The chemical shift of each carbon atom in the pyridine ring is highly sensitive to the nature and position of the attached substituents. The electronegative chlorine atom and the nitrogen atom cause significant and predictable shifts in the signals of adjacent carbons.

Predicted Spectral Differences: The most diagnostic signal is that of the carbon directly bonded to the chlorine atom (C-Cl), which will appear at a distinct chemical shift for each isomer. The positions of the other carbon signals will also vary significantly based on their proximity to the substituents.[1][2]

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃) for Isomers

IsomerPredicted Chemical Shifts (δ, ppm)
Target: N-(5-Chloro-pyridin-3-yl)-... ~177 (C=O), ~145 (C-Cl), ~144 (C-N), ~135 (C-N), ~133 (C-H), ~124 (C-H), ~40 (quat. C), ~28 (CH₃)
Isomer 1: N-(2-Chloro-pyridin-3-yl)-... ~177 (C=O), ~148 (C-Cl), ~146 (C-N), ~139 (C-H), ~130 (C-N), ~122 (C-H), ~40 (quat. C), ~28 (CH₃)
Isomer 2: N-(6-Chloro-pyridin-3-yl)-... ~177 (C=O), ~151 (C-N), ~150 (C-Cl), ~140 (C-H), ~125 (C-N), ~115 (C-H), ~40 (quat. C), ~28 (CH₃)
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0-200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required for adequate signal intensity.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis Prep Dissolve Sample in CDCl3 Acq_H1 ¹H NMR Acquisition Prep->Acq_H1 Acq_C13 ¹³C NMR Acquisition Prep->Acq_C13 Proc Fourier Transform Phase & Baseline Correction Acq_H1->Proc Acq_C13->Proc Analysis Compare Chemical Shifts & Coupling Patterns Proc->Analysis ID Isomer Identification Analysis->ID

NMR analysis workflow for isomer differentiation.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Principle of Differentiation: While all isomers have the same molecular weight and will thus show an identical molecular ion peak ([M+H]⁺) in a full scan mass spectrum, their fragmentation patterns under tandem MS (MS/MS) conditions can differ. The position of the substituents influences the stability of the fragment ions, leading to variations in the relative abundances of daughter ions.[3][4]

Predicted Spectral Differences:

  • Molecular Ion: All isomers will exhibit a protonated molecular ion [M+H]⁺ at m/z 213.68, showing the characteristic isotopic pattern for a molecule containing one chlorine atom.

  • Fragmentation (MS/MS): The primary fragmentation is expected to involve the loss of the pivaloyl group or cleavage of the amide bond. The stability of the resulting pyridinium ion will be influenced by the position of the chlorine atom, potentially leading to different dominant fragmentation pathways. For example, fragmentation of N-acylpyridinium cations often involves the loss of ketene or other neutral molecules.[5]

Table 3: Predicted Mass Spectrometry Data (ESI+)

IsomerMolecular Ion (m/z) [M+H]⁺Key Predicted Fragment Ion (m/z)Description of Fragment
All Isomers 213.68129.02[M+H - C₅H₈O]⁺ (Loss of pivaldehyde)
85.09[C₅H₉O]⁺ (Pivaloyl cation)
VariesFragmentation of the chloropyridinamine core
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatography (Optional but Recommended): Use a C18 reverse-phase column to separate any potential impurities before MS analysis.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization, positive mode (ESI+).

    • Full Scan: Acquire data from m/z 50 to 500 to confirm the molecular weight.

    • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion (m/z 213.7) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

  • Data Analysis: Compare the MS/MS fragmentation patterns of the unknown sample against reference spectra of the known isomers.

MS_Fragmentation Parent Parent Ion [M+H]⁺ m/z 213.7 Frag1 Loss of Pivaldehyde (-C₅H₈O) Parent->Frag1 Frag2 Amide Bond Cleavage Parent->Frag2 Product1 Chloropyridinamine Ion m/z 129.0 Frag1->Product1 Product2 Pivaloyl Cation m/z 85.1 Frag2->Product2

Sources

A Senior Application Scientist's Guide to the Comparative Physicochemical Properties of N-Pyridinyl-Amide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The N-pyridinyl-amide scaffold is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in over 25% of known drugs is a testament to its remarkable versatility.[1] The structure, featuring a basic pyridine ring coupled with a hydrogen-bond-capable amide linkage, allows for fine-tuning of molecular properties critical for biological activity and material function.[1][2] For drug development professionals, understanding the physicochemical landscape of these analogs is not merely an academic exercise; it is the very foundation of rational drug design, governing everything from membrane permeability and target engagement to formulation and bioavailability.

This guide provides an in-depth comparison of the key physicochemical properties of N-pyridinyl-amide analogs. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices, provide validated protocols for characterization, and present comparative data to illuminate critical structure-property relationships (SPRs).

Lipophilicity: The Gateway to Biological Membranes

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical parameters in drug design. It dictates how a compound partitions between aqueous and lipid phases in the body, influencing absorption, distribution, metabolism, and excretion (ADME). We quantify this property using the partition coefficient (logP for the neutral species) or the distribution coefficient (logD at a specific physiological pH, typically 7.4).

An optimal lipophilicity is crucial. Too low, and the molecule may not cross cellular membranes to reach its target. Too high, and it may suffer from poor aqueous solubility, high metabolic turnover, or nonspecific binding.

Experimental Protocol: Lipophilicity Determination by RP-HPLC

While the traditional shake-flask method is the gold standard, reverse-phase high-performance liquid chromatography (RP-HPLC) offers a high-throughput and reliable alternative for determining a value analogous to logP, often denoted as log k'w or a chromatographic hydrophobicity index (CHI).

Causality Behind the Method: The principle of RP-HPLC mimics the partitioning process. The stationary phase (e.g., octadecylsilane, C18) is nonpolar and acts as the "lipid" phase, while the polar mobile phase (e.g., a mixture of water/buffer and an organic solvent like methanol or acetonitrile) represents the aqueous phase. A compound's retention time is directly related to its affinity for the stationary phase and thus its lipophilicity.

Step-by-Step Protocol:

  • System Preparation: Equip an HPLC system with a C18 column and a UV detector.

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying concentrations of organic solvent (e.g., 40%, 50%, 60%, 70%, 80% methanol in a 20 mM phosphate buffer at pH 7.4).

  • Sample and Standard Preparation: Dissolve the N-pyridinyl-amide analogs and a set of calibration standards with known logP values in a suitable solvent.

  • Isocratic Elution: For each mobile phase composition, inject the sample and record the retention time (t_R) and the column dead time (t_0).

  • Calculate Capacity Factor (k'): For each run, calculate k' = (t_R - t_0) / t_0.

  • Determine log k'w: Plot log k' against the percentage of organic solvent for each compound. Extrapolate the linear regression to 100% aqueous phase (0% organic solvent) to find the y-intercept, which is log k'w.

  • Calibration: Correlate the log k'w values of the standards with their known logP values to create a calibration curve for converting experimental log k'w to logP or logD values.

Visualization: RP-HPLC Workflow for Lipophilicity

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_calc Data Processing A Prepare Mobile Phases (Varying % Organic) B Dissolve Analogs & Standards C Inject Sample into C18 Column B->C D Isocratic Elution C->D E UV Detection & Record Retention Time (tR) D->E F Calculate log k' for each run E->F G Plot log k' vs % Organic F->G H Extrapolate to 0% Organic to find log k'w G->H I Calibrate to get logD value H->I

Caption: Workflow for logD determination using RP-HPLC.

Comparative Data: Substituent Effects on Lipophilicity

The substitution pattern dramatically impacts lipophilicity. Fluorination, a common strategy in medicinal chemistry, can have complex and sometimes counterintuitive effects.

Compound AnalogSubstituent (R)logD (pH 7.4)Key Observation
2-(Methylthio)pyridine-SCH₃1.69Baseline lipophilicity.[3]
2-(Difluoromethylthio)pyridine-SCF₂H1.95Modest increase in lipophilicity.[3]
2-(Trifluoromethylthio)pyridine-SCF₃2.13Fully fluorinated methyl group significantly increases lipophilicity.[3]
N-Aryl Salicylamide6-OH+0.4 to +0.8An ortho-hydroxy group can form an intramolecular H-bond, masking polarity and increasing lipophilicity.[4]
N-Aryl Orthopramide6-OCH₃-0.5A methoxy group, unable to form the same H-bond, decreases lipophilicity compared to the hydroxy analog.[4]

Acidity and Basicity (pKa): The Ionization State

The pKa dictates the charge of a molecule at a given pH. For N-pyridinyl-amides, two sites are of primary interest:

  • The Pyridine Nitrogen: This nitrogen is basic and will be protonated at acidic pH. The pKa of its conjugate acid typically falls in the range of 2-6.[5] This protonation is critical for forming salts and can significantly enhance aqueous solubility.

  • The Amide N-H Proton: This proton is exceptionally weakly acidic, with a pKa typically around 17, meaning it is not ionized under physiological conditions.[6]

Understanding the pyridine pKa is essential for predicting solubility, receptor interactions (ionic bonds), and cell permeability (as the neutral form is generally more membrane-permeable).

Experimental Protocol: pKa Determination by Potentiometric Titration

This classic method directly measures pH changes upon the addition of an acid or base to determine the ionization constant.

Causality Behind the Method: The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ratio of protonated to unprotonated species. At the half-equivalence point of a titration, the concentrations of the acidic and basic forms are equal, and therefore, the measured pH is equal to the pKa.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh the N-pyridinyl-amide analog and dissolve it in a co-solvent system (e.g., methanol/water) if necessary to ensure solubility.

  • Titration Setup: Place the solution in a jacketed beaker at a constant temperature (e.g., 25 °C) and use a calibrated pH electrode to monitor the pH.

  • Titration: Slowly add a standardized solution of strong acid (e.g., 0.1 M HCl) in small increments, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added.

  • pKa Determination: The pKa is the pH value at the midpoint of the buffer region (the flattest part of the curve before the steep equivalence point). Alternatively, the first derivative of the plot (ΔpH/ΔV) can be used to precisely identify the equivalence point, and the pKa is the pH at half that volume.

Visualization: Protonation Equilibrium of a Pyridinyl Moiety

G Py_unprot Pyridinyl (Neutral) (Membrane Permeable) Py_prot Pyridinium (Cationic) (Soluble) Py_unprot->Py_prot + H⁺ Py_prot->Py_unprot - H⁺ Equilibrium pKa = pH at which [Neutral] = [Cationic]

Caption: Protonation equilibrium governed by the pKa.

Comparative Data: Substituent Effects on Pyridine pKa

The electronic nature of substituents on the pyridine ring strongly influences the basicity of the nitrogen atom.

CompoundpKa (Conjugate Acid in Water)Key Observation
Pyridine5.23The reference compound.[7]
2-Aminopyridine6.86The electron-donating amino group increases electron density on the nitrogen, making it more basic (higher pKa).[8]
4-Aminopyridine9.11The effect is even stronger when the donating group is at the 4-position due to resonance.[8]
3-Chloropyridine2.84The electron-withdrawing chloro group decreases the basicity of the nitrogen (lower pKa).[8]
Simple Amides (N-H)~17The amide proton is not acidic in aqueous solution.[6]

Solid-State Properties: Melting Point & Crystal Structure

The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. The melting point (MP) is a primary indicator of lattice energy and purity, while the specific crystal packing (polymorphism) can profoundly affect solubility, dissolution rate, and, consequently, bioavailability.[9] For N-pyridinyl-amides, intermolecular forces like N-H···O and N-H···N hydrogen bonds, as well as π–π stacking between aromatic rings, are the dominant forces dictating the crystal structure.[5][10][11]

Experimental Protocol: Characterization by SCXRD and DSC

Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for elucidating the three-dimensional atomic arrangement in a crystal.

Causality Behind the Method: SCXRD works by directing a beam of X-rays onto a single crystal. The electrons in the atoms diffract the X-rays in a specific pattern, which is dependent on the arrangement of the atoms. By analyzing the positions and intensities of these diffracted spots, one can reconstruct a 3D model of the molecule and its packing in the crystal lattice.

Step-by-Step Protocol:

  • Crystal Growth: Grow a high-quality single crystal of the analog, typically by slow evaporation from a suitable solvent. This is often the most challenging step.

  • Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. Cool the crystal (e.g., to 100 K) to reduce thermal motion. Collect diffraction data as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement: Process the data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain precise atomic coordinates, bond lengths, angles, and details of intermolecular interactions.

Differential Scanning Calorimetry (DSC) for Melting Point:

  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of the crystalline sample into an aluminum pan and seal it.

  • Analysis: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

  • Data Interpretation: The instrument measures the heat flow required to maintain the sample at the same temperature as the reference. A sharp endothermic peak indicates the melting point of the substance.

Visualization: SCXRD Experimental Workflow

G A Grow Single Crystal (Slow Evaporation) B Mount Crystal on Diffractometer A->B C Irradiate with X-rays & Collect Diffraction Data B->C D Solve Phase Problem & Build Initial Model C->D E Refine Model against Data D->E F Determine 3D Structure, Bonding & Packing E->F

Caption: Workflow for Single-Crystal X-ray Diffraction analysis.

Comparative Data: Crystal Packing and Melting Points

Crystal structures of these analogs often reveal a preference for specific conformations and hydrogen-bonding motifs.

CompoundKey Structural FeatureMelting Point (°C)Observation
AcetamideH-bonding network82A simple amide with a relatively high MP for its size due to H-bonds.[12]
BenzamideH-bonding & π-stacking132The phenyl ring adds van der Waals forces and potential for π-stacking, increasing the MP.[12]
N-phenylpicolinamidescis amide geometry preferredVariesX-ray structures reveal a preference for a cis conformation between the N-phenyl and pyridyl groups.[13][14]
N-(pyridine-2-carbonyl)pyridine-2-carboxamideNearly planar moleculeN/AThe two pyridine rings are nearly coplanar, allowing for efficient packing.[11]

Conclusion

The physicochemical properties of N-pyridinyl-amide analogs are a complex interplay of their constituent parts. This guide demonstrates that:

  • Lipophilicity can be precisely modulated through substitution, but the effects, particularly with fluorine, are not always additive and require experimental verification.[3] Intramolecular hydrogen bonding can also "mask" polar groups, paradoxically increasing lipophilicity.[4]

  • The pKa of the pyridine nitrogen is highly sensitive to the electronic nature of substituents, a predictable trend that is crucial for controlling solubility and ionic interactions.

  • Solid-state properties are governed by a network of intermolecular forces, including hydrogen bonds and π-stacking, which dictate the crystal lattice energy and, ultimately, the melting point and dissolution behavior.[9][11]

A thorough and early characterization of these fundamental properties is indispensable. By employing the robust experimental protocols outlined herein, researchers and drug development professionals can build comprehensive structure-property relationships, enabling the rational design of N-pyridinyl-amide analogs with optimized profiles for their intended therapeutic or material application.

References

  • Mykhailiuk, P. K. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega. Available at: [Link]

  • Wouters, J., & Van der Perten, K. (1994). Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides. Journal of Pharmaceutical Sciences, 83(3), 305-15. Available at: [Link]

  • Mokrov, A. A., et al. (2019). Physicochemical and biological properties of novel amide-based steroidal inhibitors of NMDA receptors. Bioorganic & Medicinal Chemistry Letters, 29(17), 2415-2419. Available at: [Link]

  • Cameron, S. A., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. Available at: [Link]

  • Goud, B. S., et al. (2011). Crystal Engineering Studies on Ionic Crystals of Pyridine and Carboxylic Acid Derivatives Containing Amide Functional Groups. Crystal Growth & Design, 11(2), 578-591. Available at: [Link]

  • Eya'ane Meva, F., et al. (2017). Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1021–1025. Available at: [Link]

  • Oreate AI. (2024). Understanding the pKa of Amides: A Key to Organic Chemistry. Oreate AI Blog. Available at: [Link]

  • Unknown. (n.d.). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. PubMed Central.
  • Kumar, R., & Singh, P. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 4(4), 1161-1166. Available at: [Link]

  • Cameron, S. A., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. Available at: [Link]

  • Unknown. (n.d.). Synthesis, characterization, experimental and theoretical insights into novel N'-(2-phenylacetyl)picolinohydrazonamide.
  • Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638.
  • Leito, I., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry, 2017(30), 4475–4489. Available at: [Link]

  • Reich, H. (2024). Equilibrium pKa Table (DMSO Solvent and Reference). ACS Division of Organic Chemistry. Available at: [Link]

  • Unknown. (n.d.). Local and Tunable n→π* Interactions Regulate Amide Isomerism in the Peptoid Backbone. Journal of the American Chemical Society.
  • Unknown. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI.
  • Kalyani, P., et al. (2021). Novel Amide Derivatives of Pyrimidinediones: Design, Synthesis, Characterization, Biological Assessment, ADMET and in silico Docking Studies. Asian Journal of Chemistry, 33(1), 171-178. Available at: [Link]

  • Lumen Learning. (n.d.). Physical Properties of Amides. The Basics of General, Organic, and Biological Chemistry. Available at: [Link]

  • da Silva, A. D., et al. (2020). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1762–1768. Available at: [Link]

  • Mas, V. F., et al. (2005). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Molecular Structure: THEOCHEM, 727(1-3), 205-211. Available at: [Link]

  • Eya'ane Meva, F., et al. (2017). Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. ResearchGate. Available at: [Link]

  • Unknown. (2021). Multicomponent Crystalline Solid Forms of Pyridinecarboxamides and DL-2-Hydroxy-2-phenylacetic Acid. Semantic Scholar. Available at: [Link]

Sources

in vitro efficacy of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to participate in hydrogen bonding and other key molecular interactions has made it a focal point in the design of novel therapeutics. When coupled with an amide linkage, the resulting N-pyridyl amide moiety offers a versatile platform for developing targeted inhibitors of various biological pathways implicated in disease. This guide provides a comparative analysis of the in vitro efficacy of a series of N-pyridyl amide analogs, with a focus on their potential as anticancer agents. By examining the structure-activity relationships (SAR) of these compounds, we aim to provide valuable insights for researchers engaged in the discovery and development of next-generation cancer therapies. While direct comparative data for N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide and its immediate analogs is limited in publicly available literature, this guide synthesizes findings from several studies on structurally related N-pyridyl amides to elucidate key determinants of their in vitro anticancer activity.

Structural Landscape and In Vitro Anticancer Activity

The core structure of the compounds discussed herein consists of a pyridine ring connected via an amide bond to various chemical moieties. The in vitro anticancer efficacy of these analogs has been evaluated against a panel of human cancer cell lines, revealing that subtle structural modifications can significantly impact their antiproliferative activity. The following sections and data tables summarize the key findings from multiple research endeavors.

Comparative Efficacy of N-(Pyridin-3-yl)pyrimidin-4-amine Analogs as CDK2 Inhibitors

A series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives were synthesized and evaluated for their potential as Cyclin-Dependent Kinase 2 (CDK2) inhibitors.[1] These compounds demonstrated broad-spectrum antiproliferative activity against a variety of cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of N-(Pyridin-3-yl)pyrimidin-4-amine Analogs [1]

Compound IDModificationsMV4-11 IC₅₀ (µM)HT-29 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)
7l R = 4-fluorophenyl0.832.123.128.61
Palbociclib (Reference)-----
AZD5438 (Reference)-----

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

The data presented in Table 1 highlights compound 7l as a particularly potent analog, with IC₅₀ values in the low micromolar range across multiple cancer cell lines, comparable to established CDK2 inhibitors.[1] Further mechanistic studies revealed that compound 7l induces cell cycle arrest and apoptosis in HeLa cells and exhibits potent inhibitory activity against CDK2/cyclin A2 with an IC₅₀ of 64.42 nM.[1]

Comparative Efficacy of Pyridine-Urea Analogs as Anticancer Agents

In a separate study, a series of pyridine-ureas were synthesized and evaluated for their in vitro antiproliferative activity against the MCF-7 breast cancer cell line.[2]

Table 2: In Vitro Antiproliferative Activity of Pyridine-Urea Analogs against MCF-7 Cells [2]

Compound IDModificationsIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
8e R = 4-chlorophenyl0.220.11
8n R = 4-methoxyphenyl1.880.80
Doxorubicin (Reference)-1.93-
Sorafenib (Reference)-4.50-

Compound 8e emerged as a highly potent agent, demonstrating significantly greater activity than the reference drugs Doxorubicin and Sorafenib against the MCF-7 cell line.[2] The study also revealed that compounds 8b and 8e inhibit VEGFR-2 at micromolar concentrations.[2]

Comparative Efficacy of Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivatives

A series of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized and their cytotoxic activity was evaluated against the A549 human lung cancer cell line.[3]

Table 3: In Vitro Cytotoxic Activity of Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivatives against A549 Cells [3]

Compound IDModificationsIC₅₀ (µM)
IIB Aliphatic chain0.229
IIA Aromatic chain-
IIC Aromatic chain-
Imatinib (Reference)-2.479

Compound IIB displayed the most potent cytotoxic activity, with an IC₅₀ value nearly ten-fold lower than the reference drug imatinib, indicating its potential as a powerful anticancer agent.[3]

Structure-Activity Relationship (SAR) Insights

The collective data from these studies provides valuable insights into the structure-activity relationships of N-pyridyl amide analogs:

  • Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring are critical for activity. For instance, in a series of farnesyl-protein transferase inhibitors, halogen substitution at the 3-position of the pyridine ring showed that chloro, bromo, and iodo analogs were equipotent, while the fluoro analog was less active.[4]

  • The Amide/Urea Linker: The nature of the linker between the pyridine ring and the appended moiety significantly influences biological activity. The potent activity of the pyridine-urea analogs suggests that this linker is well-tolerated and can lead to highly active compounds.[2]

  • Terminal Phenyl/Aromatic Group: Modifications to the terminal aromatic group have a profound impact on efficacy. The substitution pattern on this ring can dramatically alter the potency, as seen in the difference between compounds 8e (4-chlorophenyl) and 8n (4-methoxyphenyl).[2] Similarly, for the N-(pyridin-3-yl)pyrimidin-4-amine series, the 4-fluorophenyl substitution in compound 7l was found to be optimal.[1]

Experimental Protocols

General Procedure for Synthesis of Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivatives

The synthesis of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives was achieved using two different catalytic methods.[3]

Method 1: Classical Method (Triethylamine catalyst)

  • A mixture of 6-methyl-N1-(4-(pyridin-3-yl) pyrimidin-2-yl) benzene-1,3-diamine, a carboxylic acid derivative, and ethyl chloroformate is prepared.

  • Triethylamine is added as a catalyst.

  • The reaction mixture is stirred for 5 hours.

  • The product is isolated and purified.

Method 2: Nanoparticle Catalysis (Magnesium Oxide NPs)

  • A mixture of 6-methyl-N1-(4-(pyridin-3-yl) pyrimidin-2-yl) benzene-1,3-diamine, a carboxylic acid derivative, and ethyl chloroformate is prepared.

  • Magnesium oxide nanoparticles are added as a catalyst.

  • The reaction proceeds for a significantly shorter duration compared to the classical method.

  • The product is isolated and purified.

This nanoparticle-catalyzed method was shown to reduce reaction times and increase efficiency.[3]

In Vitro Antiproliferative Assay (MTT Assay)

The in vitro antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][5]

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, HT-29, MV4-11) are seeded in 96-well plates and incubated.

  • Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength using a microplate reader.

  • The percentage of cell growth inhibition is calculated, and the IC₅₀ value is determined.

Visualization of Key Concepts

Experimental Workflow: In Vitro Anticancer Screening

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_sar Analysis synthesis Synthesis of N-Pyridyl Amide Analogs characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization compound_treatment Treatment with Synthesized Analogs characterization->compound_treatment cell_culture Seeding of Human Cancer Cell Lines cell_culture->compound_treatment mtt_assay MTT Assay for Cell Viability compound_treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis

Caption: Workflow for the synthesis and in vitro evaluation of N-pyridyl amide analogs.

Signaling Pathway: CDK2 Inhibition and Cell Cycle Arrest

G CDK2 CDK2 CDK2_CyclinA CDK2/Cyclin A Complex CDK2->CDK2_CyclinA CyclinA Cyclin A CyclinA->CDK2_CyclinA G1_S_Transition G1/S Phase Transition CDK2_CyclinA->G1_S_Transition promotes Analog N-(Pyridin-3-yl)pyrimidin-4-amine Analog (e.g., 7l) Analog->CDK2_CyclinA inhibits Apoptosis Apoptosis Analog->Apoptosis induces Cell_Proliferation Cancer Cell Proliferation G1_S_Transition->Cell_Proliferation

Caption: Mechanism of action for CDK2 inhibitor analogs.

Conclusion

The N-pyridyl amide scaffold represents a promising starting point for the development of novel anticancer agents. The studies summarized in this guide demonstrate that analogs bearing this core structure can exhibit potent in vitro activity against a range of cancer cell lines. Key structural modifications, particularly at the terminal aromatic ring and the linker region, have been shown to be critical for optimizing antiproliferative efficacy. The data presented herein, along with the outlined experimental protocols, provide a valuable resource for researchers in the field of oncology drug discovery and development. Further exploration of the SAR of this compound class is warranted to identify new candidates with improved potency, selectivity, and pharmacokinetic properties for clinical development.

References

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation.
  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Available at: [Link]

  • Synthesis and Anticancer Evaluation of N-(Pyridin-3-yl)benzamide Derivatives. Available at: [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Available at: [Link]

  • Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4-(8-chloro-5,6-dihydro-11H-benzo[4][5]cyclohepta[1,2-b]pyridin-11-ylidene)-piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor compounds. Available at: [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Available at: [Link]

Sources

A Comparative Patent Analysis of Substituted N-pyridinyl-amides in Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of patented substituted N-pyridinyl-amides for cancer therapy, designed for researchers, scientists, and drug development professionals. We will delve into the structural classes, mechanisms of action, and the pivotal experimental data supporting their patent claims, offering a clear perspective on the landscape of these promising therapeutics.

Introduction: The Rise of N-pyridinyl-amides in Oncology

Substituted N-pyridinyl-amides have emerged as a privileged scaffold in modern oncology drug discovery. This structural motif is central to a multitude of potent and selective kinase inhibitors, which target aberrant signaling pathways that drive cancer cell proliferation and survival.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[2] Consequently, kinase inhibitors have become a major focus of targeted cancer therapy.

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, serves as a versatile anchor for various substitutions, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. The amide linkage provides a key hydrogen bonding feature that often facilitates interaction with the hinge region of the kinase ATP-binding pocket.[1] This guide will focus on a prominent class of N-pyridinyl-amide-containing molecules: BRAF inhibitors.

The BRAF kinase is a key component of the MAPK/ERK signaling pathway, which is crucial for cell growth and division.[2] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the kinase and uncontrolled cell proliferation, and are found in a significant percentage of melanomas and other cancers.[2][3]

The Evolution of Patented BRAF Inhibitors: A Comparative Analysis

The development of BRAF inhibitors has been a landmark achievement in personalized medicine. Here, we compare two notable examples that incorporate the N-pyridinyl-amide scaffold, highlighting the progression in their design and therapeutic application.

Case Study 1: Dabrafenib

Dabrafenib is a potent and selective inhibitor of BRAF V600 mutant kinases. Its discovery and development were a significant step forward in treating BRAF-mutant melanoma.[3]

  • Core Structure and Patent Foundation: The core of Dabrafenib features a substituted pyridine ring linked via an amide to a thiazole. This structural arrangement is key to its high affinity and selectivity for the mutated BRAF protein. Patents covering Dabrafenib and its analogs claim the composition of matter, methods of synthesis, and their use in treating cancers characterized by BRAF mutations.

  • Mechanism of Action: Dabrafenib selectively binds to the ATP-binding site of the BRAF V600E mutant kinase, preventing its downstream signaling to MEK and ERK, thereby inhibiting tumor cell growth. A simplified representation of this pathway is illustrated below.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Leads to Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibits

Caption: Simplified MAPK signaling pathway and the inhibitory action of Dabrafenib on mutant BRAF.

Case Study 2: Next-Generation Pyrazole-Based Analogs

More recent patents have explored modifications to the core Dabrafenib structure to improve efficacy and overcome resistance. For instance, a series of pyrazole-based analogs have been patented that show enhanced activity against BRAF V600E harboring melanoma cells when compared to earlier inhibitors like vemurafenib.[3]

  • Structural Innovation: These newer compounds often replace the thiazole ring of Dabrafenib with a pyrazole ring, while maintaining the crucial N-pyridinyl-amide linkage. This modification can lead to altered binding kinetics, improved metabolic stability, or the ability to inhibit BRAF monomers as well as dimers, which is a mechanism of acquired resistance.

  • Overcoming Resistance: A significant challenge with first-generation BRAF inhibitors is the development of resistance, often through paradoxical activation of the MAPK pathway in BRAF wild-type cells.[4] Next-generation inhibitors, sometimes referred to as "paradox-breakers," are designed to inhibit BRAF without causing this paradoxical activation.[2]

Performance Comparison: In Vitro & In Vivo Data

The following table summarizes representative data for different classes of N-pyridinyl-amide-based BRAF inhibitors, compiled from patent literature and scientific publications.

Compound ClassTargetIC50 (BRAF V600E)Cell Line (BRAF V600E)Cell-based GI50In Vivo ModelTumor Growth Inhibition
Dabrafenib BRAF V600E~0.5-5 nMSK-MEL-28~1-10 nMXenograft (SK-MEL-28)>80%
Pyrazole Analog BRAF V600E~0.6 nMSK-MEL-28Improved vs. VemurafenibNot specified in abstractImproved bioavailability[3]
Paradox Breaker BRAF V600E~1-30 nMA375~10-100 nMXenograft (A375)Significant

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition. Note: The data are representative and compiled from various sources. Exact values can vary based on assay conditions.

The data clearly indicates that while first-generation compounds like Dabrafenib are highly potent, newer generations aim to maintain this potency while addressing issues like bioavailability and resistance mechanisms.[3]

Experimental Protocols: A Guide to Validation

The validation of novel kinase inhibitors relies on a standardized set of experiments. Below are detailed protocols for key assays used in the characterization of substituted N-pyridinyl-amides.

1. In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the binding of the test compound to the target kinase.

  • Principle: A competitive displacement assay where the test compound competes with a fluorescent tracer for the ATP-binding site of the kinase.

  • Methodology:

    • Prepare a reaction mixture containing the target kinase (e.g., BRAF V600E), a europium-labeled anti-tag antibody, and the fluorescent tracer.

    • Add serial dilutions of the test compound (e.g., Dabrafenib) to the reaction mixture in a 384-well plate.

    • Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

    • Read the plate on a fluorescence plate reader, measuring both the europium donor and the tracer acceptor signals.

    • Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.

  • Rationale: This assay provides a direct measure of the compound's affinity for the target kinase, which is a primary indicator of its potential potency.

2. Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the effect of the compound on the proliferation of cancer cells.

  • Principle: Quantifies ATP, an indicator of metabolically active cells. A decrease in ATP is indicative of cell death or growth inhibition.

  • Methodology:

    • Seed cancer cells with the target mutation (e.g., SK-MEL-28 for BRAF V600E) into a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for 72 hours.

    • Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Measure the luminescence using a plate-reading luminometer.

    • Normalize the data to untreated control cells and plot against compound concentration to calculate the GI50 value.

  • Rationale: This assay provides crucial information on the compound's ability to inhibit cancer cell growth in a more biologically relevant context than a simple enzyme assay.

Drug_Discovery_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical Target_ID Target Identification (e.g., BRAF V600E) HTS High-Throughput Screening (HTS) Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Biochemical_Assay Biochemical Assays (e.g., Kinase IC50) Lead_Opt->Biochemical_Assay Cell_Assay Cell-Based Assays (e.g., Proliferation GI50) Biochemical_Assay->Cell_Assay PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Cell_Assay->PK_PD Xenograft Xenograft Efficacy Models PK_PD->Xenograft Tox Toxicology Studies Xenograft->Tox Clinical_Trials Clinical Trials Tox->Clinical_Trials

Caption: A typical workflow for the discovery and validation of a targeted cancer therapeutic.

Conclusion and Future Directions

The patent landscape for substituted N-pyridinyl-amides in cancer therapy is dynamic and continues to evolve. While early compounds demonstrated the viability of targeting kinases like BRAF, the focus has now shifted to overcoming acquired resistance and improving the therapeutic window. The development of "paradox-breaker" inhibitors and the exploration of novel heterocyclic cores, such as pyrazoles, highlight the ongoing innovation in this field.[2][3] For researchers and drug developers, a thorough understanding of the existing patents, coupled with robust experimental validation, is essential for navigating this competitive and promising area of oncology research. Combination therapies, pairing BRAF inhibitors with inhibitors of other pathway components like MEK, have also become a standard of care, a strategy that is heavily supported by patent filings.[3]

References

  • A patent review of BRAF inhibitors: 2013-2018. Taylor & Francis Online. [Link]

  • A patent review of BRAF inhibitors: 2013-2018. PubMed. [Link]

  • Recent development of cyclic amide (pyridone/lactam) moiety containing heterocycles as protein kinase inhibitors. PubMed. [Link]

  • WO2019026065A2 - Novel braf inhibitors and use thereof for treatment of cutaneous reactions.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a detailed protocol for the safe and compliant disposal of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide (CAS No. 879326-78-0) and associated waste streams. As a chlorinated pyridine derivative, this compound requires management as a regulated hazardous waste. The procedures outlined herein are grounded in the principles of the Resource Conservation and Recovery Act (RCRA) and are designed to ensure the safety of laboratory personnel and protect the environment. Key pillars of this guide include rigorous hazard characterization, strict waste segregation, proper containment and labeling, and compliant final disposal through licensed facilities. Adherence to these protocols is mandatory for all researchers and laboratory staff.

Hazard Identification and Characterization

A foundational principle of safe disposal is a thorough understanding of the material's intrinsic hazards. This compound is a solid compound with the following key hazard classifications.

  • Acute Oral Toxicity (Category 4): Harmful if swallowed[1].

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.

  • Chemical Structure-Activity Relationship: The molecule contains a chlorinated pyridine ring. Chlorinated organic compounds are often persistent in the environment and can generate toxic byproducts, such as hydrogen chloride and oxides of nitrogen, upon incomplete combustion[2]. Pyridine and its derivatives are also noted for their potential toxicity, necessitating their management as hazardous waste[3][4].

Given these characteristics, all forms of this compound, including pure substance, reaction mixtures, and contaminated materials, must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or via sanitary sewer systems[5][6].

Regulatory Framework: RCRA Compliance

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). As the generator of the waste, the laboratory is legally responsible for its management from "cradle to grave"[7].

This compound waste likely falls under the F-List of hazardous wastes from non-specific sources. Specifically, it aligns with codes for halogenated organic compounds[8][9]. While a specific code is not assigned to this compound, its properties are analogous to chemicals that generate F-coded waste. It is the generator's responsibility to make a final hazardous waste determination[7][10].

Parameter Guideline Rationale & Reference
Probable EPA Waste Code F-List (Halogenated Organic Compounds)The compound is a chlorinated aromatic, consistent with wastes regulated as hazardous due to halogen content.[8][9][11]
Required PPE Nitrile gloves, safety goggles with side-shields, lab coat.To prevent skin and eye contact with a known irritant and potentially toxic substance.[2][12]
Container Compatibility High-Density Polyethylene (HDPE), Glass.Containers must be chemically compatible with the waste to prevent degradation, leaks, or reactions.[13][14]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.Co-mingling can lead to hazardous reactions, decomposition, or container failure. Segregation is mandatory.[2][12][14]

On-Site Waste Management & Segregation Protocol

Proper management begins at the point of generation. A systematic, multi-step approach is required to ensure safety and compliance.

Step 1: Designate a Satellite Accumulation Area (SAA) An SAA is a designated location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage area[15][16].

  • The SAA must be under the control of the operator of the process generating the waste.

  • It should be clearly marked with a "Hazardous Waste" sign.

  • Ensure secondary containment (e.g., a chemical-resistant tray) is in place to contain potential spills.

Step 2: Segregate Waste Streams Segregation is critical to prevent dangerous chemical reactions[10]. The following streams related to this compound must be collected separately:

  • Solid Waste: Unused or expired pure compound, contaminated weigh paper, and TLC plates.

  • Liquid Waste: Solutions containing the compound (e.g., from chromatography or reaction workups). Do not mix with incompatible waste streams like strong acids or bases[2].

  • Contaminated Labware: Disposable items such as pipette tips, gloves, and empty containers. These should be double-bagged in clearly labeled, durable plastic bags.

Step 3: Containerization and Labeling All waste containers must be appropriate for the waste they hold and correctly labeled from the moment the first drop of waste is added[14][15].

  • Container Selection: Use only approved hazardous waste containers made of compatible materials (e.g., HDPE jug for liquids, wide-mouth HDPE pail for solids)[13]. Ensure containers are in good condition with no cracks or leaks.

  • Labeling: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound Waste" and any other constituents in the mixture.

    • An indication of the hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

  • Closure: Keep waste containers securely closed at all times, except when actively adding waste[13][15]. This prevents the release of vapors and protects against spills.

Disposal Workflow and Decision Logic

The following diagram illustrates the decision-making process for managing waste streams containing this compound.

G cluster_0 Waste Generation Point cluster_1 Characterization & Segregation cluster_2 Containment Protocol cluster_3 On-Site Accumulation & Disposal gen Generation of Waste (Pure solid, solution, contaminated item) char 1. Characterize as Hazardous (Chlorinated Pyridine Derivative) gen->char seg 2. Segregate by Waste Type (Solid, Liquid, Labware) char->seg cont_solid Solid Waste Container (Wide-mouth HDPE) seg->cont_solid Select appropriate container cont_liquid Liquid Waste Container (HDPE Jug) seg->cont_liquid Select appropriate container cont_labware Contaminated Labware (Double-bagged) seg->cont_labware Select appropriate container label_all 3. Label Container Immediately ('Hazardous Waste', Contents, Date) cont_solid->label_all cont_liquid->label_all cont_labware->label_all saa 4. Store in Designated SAA (Keep Closed, Secondary Containment) label_all->saa pickup 5. Arrange Pickup by Licensed Hazardous Waste Contractor saa->pickup manifest 6. Complete & Sign Hazardous Waste Manifest pickup->manifest

Caption: Waste Disposal Workflow for this compound.

Emergency Procedures for Spills and Exposures

In the event of an accidental release, immediate and correct action is crucial to mitigate harm.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (gloves, goggles, lab coat), gently sweep the solid material into a designated hazardous waste container[2]. Avoid creating dust.

    • Decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.

    • Collect all cleanup materials as hazardous waste.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open[2][14]. Seek immediate medical attention.

    • Skin Contact: Wash the affected area thoroughly with soap and water[2][12]. Remove contaminated clothing.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention[2][12].

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[2].

Final Disposal Logistics

Final disposal must be conducted by a licensed and insured hazardous waste management company[10].

  • Schedule Pickup: Once a waste container is full or has been in the SAA for the maximum allowed time per institutional policy, contact your institution's Environmental Health & Safety (EH&S) department or the contracted waste vendor to schedule a pickup.

  • Hazardous Waste Manifest: For off-site transportation, a Uniform Hazardous Waste Manifest is required[13][17]. This legal document tracks the waste from the generator to its final destination (e.g., a high-temperature incinerator)[3][17]. Ensure the manifest is accurately completed and signed by an authorized individual.

  • Record Keeping: Retain a copy of the manifest for your records in accordance with EPA and institutional requirements.

By implementing these procedures, researchers can ensure the safe handling and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.

References

  • RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? (2015, January 2).
  • Hazardous Waste | US EPA. (n.d.).
  • The Complete Beginners Guide to Chemical Disposal. (2022, April 15). Goodway Technologies.
  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental.
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30).
  • Safety Data Sheet. (2021, October 12). ChemScene.
  • Waste Code - RCRAInfo - EPA. (n.d.).
  • Learn the Basics of Hazardous Waste | US EPA. (2025, March 24).
  • EPA HAZARDOUS WASTE CODES. (n.d.).
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS.
  • This compound. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • EPA Hazardous Waste Codes. (n.d.). Environmental Safety, Sustainability and Risk - ESSR.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL. (n.d.). In Toxicological Profile for Pyridine - NCBI.
  • Standard Operating Procedure for Pyridine. (n.d.). Washington State University.
  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.).
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA. (2025, December 1).
  • ATSDR Pyridine Tox Profile. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Laboratory Waste Guide 2025. (n.d.).
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26).
  • N-(6-Chloro-pyridin-2-yl)-2,2-dimethyl-propionamide. (n.d.). Sigma-Aldrich.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and chemical research, our progress is intrinsically linked to the safe and meticulous handling of novel chemical entities. N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide (CAS No. 879326-78-0) is one such compound, presenting both opportunity in research and a responsibility for safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. Our goal is to empower you, our fellow researchers, with the knowledge to create a self-validating system of safety, ensuring that both you and your research are protected.

Foundational Risk Assessment: Understanding the Hazard Profile

Before any PPE is selected, we must first understand the inherent risks of the material. While comprehensive toxicological data for every novel compound is not always available, a robust assessment can be made by analyzing its structural motifs and available safety data.

This compound is a chlorinated pyridine derivative. The primary, documented hazards are acute oral toxicity and serious eye irritation. However, our experience with related chemical families, such as pyridines and chlorinated organic compounds, compels a broader, more cautious approach. Pyridine derivatives can be harmful if inhaled or absorbed through the skin and may cause respiratory irritation[1][2][3]. Furthermore, as a solid, the compound can form dust, which poses an inhalation risk[4].

Table 1: Hazard Profile and Rationale for this compound

Hazard ClassificationGHS Hazard Code(s)Primary Route(s) of ExposureRationale & Causality
Acute Toxicity, Oral (Category 4) H302IngestionDocumented hazard; the compound is harmful if swallowed. Accidental ingestion can occur via contaminated hands[5].
Serious Eye Irritation (Category 2) H319EyesDocumented hazard; direct contact with solid particles or solutions can cause serious, potentially lasting eye damage.
Potential Skin Irritation/Toxicity -SkinInferred from related pyridine compounds[2][6]. Chlorinated organics can be dermally absorbed or cause irritation.
Potential Respiratory Irritation -InhalationInferred from pyridine derivatives[1][2]. As a solid, the compound can form dust which, if inhaled, may irritate the respiratory tract[4].
Hazardous Combustion Products -InhalationIn the event of a fire, thermal decomposition is likely to produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides, and hydrogen chloride[7].

The Core Directive: A Multi-Layered PPE Protocol

Based on the risk assessment, a multi-layered approach to PPE is essential. The following protocols are designed to be a baseline for handling this compound. Specific experimental conditions, such as heating or aerosolization, may require an escalation of these measures.

Eye and Face Protection: The Non-Negotiable First Line

Given the explicit H319 "Causes serious eye irritation" classification, robust eye protection is mandatory.

  • Minimum Requirement: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or EN166 standards are required at all times when the compound is handled, including in solution form.

  • Enhanced Protection: For procedures with a high risk of splashing (e.g., dissolving quantities greater than 1 gram, transfers, or reactions under positive pressure), a full-face shield must be worn in addition to chemical splash goggles[2].

Hand and Body Protection: Preventing Dermal Exposure
  • Hand Protection: Use chemically resistant gloves.

    • Recommended: Nitrile or neoprene gloves provide adequate protection against pyridine-type compounds[1][2]. Avoid latex gloves, as they offer poor chemical resistance[1].

    • Protocol: Always inspect gloves for tears or pinholes before use. For extended procedures, consider double-gloving. Remove and replace gloves immediately if contamination is suspected, washing hands thoroughly after removal.

  • Body Protection: A fully buttoned, flame-retardant laboratory coat is the minimum requirement[3]. For handling larger quantities (>10 grams) or when significant splash potential exists, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection: The Hierarchy of Controls

The primary strategy for mitigating respiratory exposure is the use of engineering controls. PPE is the final line of defense.

  • Engineering Control (Primary): All handling of the solid compound that may generate dust (e.g., weighing, transferring, preparing solutions) must be performed within a certified chemical fume hood[1][8]. This physically contains and removes airborne particles.

  • PPE (Secondary): In the rare event that a fume hood is not available or its performance is compromised, a NIOSH-approved respirator with organic vapor/acid gas cartridges and P95 or P100 particulate filters is required. All personnel requiring respirator use must be part of a formal respiratory protection program with proper fit-testing and training.

Table 2: PPE Requirements Matrix by Task

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Chemical Splash GogglesNitrile/Neoprene GlovesLab CoatNot required if container is sealed
Weighing Solid (<1g) Chemical Splash GogglesNitrile/Neoprene GlovesLab CoatRequired: Chemical Fume Hood
Weighing Solid (>1g) Goggles & Face ShieldNitrile/Neoprene GlovesLab Coat & ApronRequired: Chemical Fume Hood
Preparing Solutions Goggles & Face ShieldNitrile/Neoprene GlovesLab Coat & ApronRequired: Chemical Fume Hood
Running Reaction Chemical Splash GogglesNitrile/Neoprene GlovesLab CoatRequired: Chemical Fume Hood

Procedural Guidance: Donning, Doffing, and Disposal

The effectiveness of PPE is critically dependent on its correct use. Contamination during the removal of PPE is a common and preventable source of exposure.

Step-by-Step PPE Workflow
  • Preparation: Before entering the lab, ensure long hair is tied back and loose clothing or jewelry is secured. Wear closed-toe shoes[9].

  • Donning Sequence:

    • Put on the lab coat and fasten all buttons.

    • Put on chemical splash goggles and/or face shield.

    • Wash hands thoroughly.

    • Put on the first pair of gloves (if double-gloving).

    • Put on the second, outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Doffing Sequence (to minimize contamination):

    • Remove the outer pair of gloves (if used).

    • Remove the lab coat, turning it inside out as you remove it to contain any surface contamination. Hang it in its designated location or place it in a laundry bin.

    • Remove the inner pair of gloves by peeling them off from the cuff, turning them inside out.

    • Remove eye and face protection.

    • IMMEDIATELY wash hands and forearms thoroughly with soap and water[8].

Safe Handling and Disposal Workflow Diagram

The following diagram outlines the critical decision points for safely handling this compound from receipt to disposal.

cluster_prep Preparation & Handling cluster_disposal Decontamination & Disposal Start Receive Chemical Assess Assess Task: - Weighing Solid? - Making Solution? - Transfer? Start->Assess SelectPPE Don Correct PPE (See Table 2) Assess->SelectPPE Yes FumeHood Work in Certified Chemical Fume Hood PerformTask Perform Task FumeHood->PerformTask SelectPPE->FumeHood DisposePPE Dispose of Contaminated PPE in Labeled Hazardous Waste Bin PerformTask->DisposePPE Decon Decontaminate Glassware & Work Surfaces DisposeChem Collect Chemical Waste (Solid & Liquid) in a Sealed, Labeled Container Decon->DisposeChem DisposePPE->Decon WasteContractor Arrange Pickup by Licensed Hazardous Waste Contractor DisposeChem->WasteContractor

Caption: Logical workflow for handling and disposal of this compound.

Disposal Plan: A Critical Responsibility

Proper disposal is paramount to protect both the environment and public health.

  • PPE Disposal: All disposable PPE, including gloves and wipes, that has come into contact with the compound must be considered hazardous waste. Place it in a clearly labeled, sealed waste container.

  • Chemical Disposal: As a chlorinated organic compound, this compound must not be disposed of down the drain or in regular trash[10][11]. All excess solid material and solutions must be collected in a designated, sealed, and properly labeled hazardous waste container. Disposal must be handled through a licensed hazardous waste contractor in accordance with all local, state, and federal regulations[3][12].

Emergency Response Protocols

In the event of an exposure, immediate and correct action can significantly mitigate harm.

Exposure RouteImmediate First Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[4].
Skin Contact Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists[4].
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[4].
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[4].

By integrating these principles of risk assessment, procedural diligence, and emergency preparedness into your daily workflow, you build a robust culture of safety. This allows for the confident handling of this compound, ensuring that your focus remains on advancing science, securely and responsibly.

References

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]

  • Crystalgen. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide. [Link]

  • Lab Manager. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab. [Link]

  • Labcompare. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. [Link]

  • Jubilant Ingrevia Limited. (2024). Pyridine ACS Safety Data Sheet. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. [Link]

  • InterFocus. (2021). A Guide to Handling and Storing Chemicals in a Lab. [Link]

  • Saffron Souk. (2025). Complete Guide for Laboratory Chemical Lab Safety and Handling. [Link]

  • ACS Publications. (n.d.). Process for Disposal of Chlorinated Organic Residues. [Link]

  • Jubilant Ingrevia. (n.d.). Safety Data Sheet: 5-Chloro-2-nitropyridine. [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water. [Link]

  • CP Lab Safety. (n.d.). N-(5-Chloro-pyridin-3-yl)-2, 2-dimethyl-propionamide, min 95%, 1 gram. [Link]

  • Yale Environmental Health & Safety. (n.d.). Drain Disposal of Chemicals. [Link]

  • NEDT. (2024). Disposing of Chlorine: Pool and Cleaning Products. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.